molecular formula C9H12N2O2 B2883338 4-Methoxy-2-methylbenzohydrazide CAS No. 75319-01-6

4-Methoxy-2-methylbenzohydrazide

Cat. No.: B2883338
CAS No.: 75319-01-6
M. Wt: 180.207
InChI Key: WQEVIAGSCMFHDX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzohydrazide is a chemical compound supplied for research and development purposes. As a hydrazide derivative, it serves as a versatile building block and intermediate in organic synthesis. Compounds of this class are frequently employed in the preparation of various heterocycles and active pharmaceutical ingredients (APIs). Researchers utilize similar hydrazide derivatives as key ligands in coordination chemistry to form complexes with various metal ions, which are then investigated for potential biological activities, including antimicrobial and anticancer properties . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications, nor for use in humans. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Notice to Researchers: The information presented is for general informational purposes. The specific properties and applications of 4-Methoxy-2-methylbenzohydrazide should be verified through further scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEVIAGSCMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-2-methylbenzohydrazide (CAS 75319-01-6): Comprehensive Technical Guide on Synthesis, Nomenclature, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of molecular glues and Proteolysis Targeting Chimeras (PROTACs) requires highly specific, functionalized building blocks. 4-Methoxy-2-methylbenzohydrazide has emerged as a critical intermediate in the synthesis of 1,3,4-oxadiazole derivatives. These downstream heterocycles are actively deployed in targeted protein degradation (TPD) workflows, specifically aimed at mediating the ubiquitination and subsequent degradation of Cyclin-Dependent Kinase 2 (CDK2) in oncology applications.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, analytical verification, and application of this essential hydrazide.

Chemical Identity & Structural Nomenclature

Accurate nomenclature and structural identification are the first steps in ensuring reproducible drug development workflows.

  • IUPAC Name: 4-Methoxy-2-methylbenzohydrazide

  • CAS Registry Number: 75319-01-6[1]

  • Molecular Formula: C9H12N2O2

  • Molecular Weight: 180.20 g/mol

  • SMILES: O=C(NN)C1=CC=C(OC)C=C1C

Physicochemical Properties & Workflow Causality

Understanding the physicochemical parameters of 4-methoxy-2-methylbenzohydrazide is essential for predicting its reactivity, solubility, and chromatographic behavior during purification.

PropertyValueCausality / Significance in Experimental Workflow
Physical State White to off-white solidIndicates high purity; discoloration (yellow/brown) suggests unwanted oxidation of the sensitive hydrazide moiety[2].
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity ensures complete solubility in polar aprotic solvents (DMF, DMSO) required for downstream cyclization.
H-Bond Donors 2 (from -NHNH₂)Critical for nucleophilic attack during the formation of 1,3,4-oxadiazole rings.
H-Bond Acceptors 3 (C=O, -OMe, -NHNH₂)Influences the final pharmacophore's binding affinity to E3 ligases if retained in the target molecule.

Synthesis Methodology: A Self-Validating Protocol

Direct coupling of hydrazine to a carboxylic acid often requires harsh coupling reagents (e.g., HATU/EDCI), which can inadvertently lead to symmetrical diacylhydrazine byproducts. To enforce a high-fidelity, self-validating system, the standard protocol utilizes a two-step sequence: Esterification followed by Hydrazinolysis .

Step 1: Esterification (Synthesis of Methyl 4-methoxy-2-methylbenzoate)
  • Reaction Setup: Suspend 4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

    • Causality: The low temperature prevents exothermic degradation. H₂SO₄ acts as a Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity for methanolic attack.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃ (to prevent ester hydrolysis), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis (Synthesis of 4-Methoxy-2-methylbenzohydrazide)
  • Reaction Setup: Dissolve the crude methyl 4-methoxy-2-methylbenzoate (1.0 eq) in absolute ethanol (0.3 M).

  • Reagent Addition: Add hydrazine monohydrate (NH₂NH₂·H₂O, 5.0 to 10.0 eq).

    • Causality: A large stoichiometric excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of N,N'-bis(aroyl)hydrazine side products. Ethanol stabilizes the polar transition state while allowing the final product to precipitate upon cooling.

  • Heating: Stir the mixture at 60 °C for 1 to 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess hydrazine and ethanol[2]. Triturate the resulting residue with cold diethyl ether to afford 4-methoxy-2-methylbenzohydrazide as a white solid (typical yield: >90%)[2].

SynthesisWorkflow A 4-Methoxy-2-methylbenzoic acid (Starting Material) B Methyl 4-methoxy-2-methylbenzoate (Intermediate) A->B MeOH, H2SO4 Reflux (65°C) C 4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) B->C NH2NH2·H2O EtOH, 60°C D 1,3,4-Oxadiazole Derivative (CDK2 Degrader) C->D BrCN, NaHCO3 Cyclization

Step-by-step synthetic workflow from benzoic acid to CDK2 degrader precursor.

Mechanism of Action & Applications in Drug Development

4-Methoxy-2-methylbenzohydrazide is not a final therapeutic agent but a highly specialized precursor. In modern oncology research, it is cyclized using cyanogen bromide (BrCN) and a base to form 5-(4-methoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine [3].

This oxadiazole core is a privileged scaffold used to construct molecular glues that mediate the targeted degradation of pathogenic proteins like CDK2[3].

Mechanistic Pathway in Targeted Protein Degradation (TPD):

  • Target Engagement: The functionalized oxadiazole domain binds specifically to the allosteric or ATP-binding site of CDK2.

  • E3 Ligase Recruitment: The opposite terminus of the PROTAC/molecular glue binds to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[3].

  • Poly-Ubiquitination & Clearance: By forcing the spatial proximity of CDK2 and CRBN, the complex induces poly-ubiquitination of CDK2, marking it for rapid destruction by the 26S proteasome.

MoA CDK2 Target Protein (CDK2) Degrader Molecular Glue / PROTAC (Oxadiazole Derivative) CDK2->Degrader Ub Poly-Ubiquitination (Signaling) Degrader->Ub Recruits E2/E3 complex CRBN E3 Ubiquitin Ligase (Cereblon/CRBN) CRBN->Degrader Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets for Cleavage

Mechanism of Action for CDK2 targeted protein degradation via Cereblon recruitment.

Analytical Validation

To ensure the trustworthiness of the synthesized batch before proceeding to complex cyclization steps, rigorous analytical validation is mandatory:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected pseudo-molecular ion [M+H]⁺ peak must appear at m/z 181.1. Purity should exceed >95% (UV 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆) Key Diagnostics:

    • δ 9.50 (s, 1H, -NH): Confirms the presence of the secondary hydrazide proton.

    • δ 4.45 (br s, 2H, -NH₂): Validates the terminal primary amine of the hydrazide.

    • δ 3.78 (s, 3H, -OCH₃): Confirms the stability of the methoxy group under reaction conditions.

    • Causality in Validation: The appearance of the broad singlet at δ 4.45 and the disappearance of the methyl ester peak (~δ 3.85) from the intermediate definitively proves the successful nucleophilic acyl substitution without ester hydrolysis.

References

  • [3],[2] Title: WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof. Source: Google Patents URL:

Sources

Comprehensive Solubility Profiling of 4-Methoxy-2-methylbenzohydrazide: Thermodynamic and Kinetic Dynamics in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) is a highly versatile organic building block, increasingly utilized in the synthesis of 1,3,4-oxadiazole-containing therapeutics. Most notably, it serves as a critical intermediate in the development of cereblon-modulating CDK2 degraders (molecular glues and PROTACs) [1]. For drug development professionals, understanding the solubility profile of this compound in both Dimethyl sulfoxide (DMSO) and aqueous media is paramount. Poor solubility can lead to false negatives in high-throughput screening (HTS), erratic pharmacokinetic profiles, and synthetic bottlenecks.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 4-Methoxy-2-methylbenzohydrazide, alongside field-proven, self-validating experimental protocols for accurately determining its kinetic and thermodynamic solubility.

Physicochemical Foundations & Solvation Thermodynamics

The solubility of 4-Methoxy-2-methylbenzohydrazide is dictated by the interplay between its crystal lattice energy and its solvation energy in a given medium. The molecule features a hydrophobic aromatic core substituted with electron-donating methoxy and methyl groups, paired with a highly polar, hydrogen-bonding hydrazide moiety (-CONHNH₂).

DMSO Solvation Causality

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong dipole moment. The solvation of 4-Methoxy-2-methylbenzohydrazide in DMSO is highly favorable (typically >50 mg/mL).

  • Mechanistic Causality : The oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen bond acceptor (HBA), forming strong intermolecular hydrogen bonds with the primary and secondary amine protons (-NH, -NH₂) of the hydrazide group. Simultaneously, the hydrophobic methyl groups of DMSO engage in favorable van der Waals interactions with the 4-methoxy-2-methylphenyl ring. This dual-action solvation easily overcomes the crystal lattice energy of the solid compound [2].

Aqueous Solvation Causality

In contrast, the aqueous solubility of this compound is generally poor to moderate (<1 mg/mL).

  • Mechanistic Causality : Water is a polar protic solvent characterized by a highly ordered, dynamic hydrogen-bonded network. While water can readily hydrogen-bond with the hydrazide moiety, the bulky, lipophilic 4-methoxy-2-methylphenyl group cannot participate in these interactions. Introducing this hydrophobic bulk into water forces the water molecules to form a rigid "cage" around the non-polar region (hydrophobic effect). The resulting entropic penalty (

    
    ) makes the dissolution thermodynamically unfavorable, leading to precipitation [2].
    

Quantitative Physicochemical Data

To facilitate formulation and assay design, the predicted and observed physicochemical parameters of 4-Methoxy-2-methylbenzohydrazide are summarized below.

ParameterValue / DescriptionImpact on Drug Development
Chemical Formula C₉H₁₂N₂O₂Determines molecular weight and stoichiometric calculations.
Molecular Weight 180.20 g/mol Low MW makes it an ideal fragment/building block.
H-Bond Donors (HBD) 2 (-NH, -NH₂)Enhances target binding but increases desolvation penalty.
H-Bond Acceptors (HBA) 3 (C=O, -O-, -NH₂)Facilitates strong solvation in polar aprotic solvents (DMSO).
Estimated LogP ~1.2 - 1.8Indicates moderate lipophilicity; predicts poor aqueous solubility.
DMSO Solubility > 50 mg/mL (> 270 mM)Excellent for creating highly concentrated HTS stock solutions.
Aqueous Solubility (pH 7.4) < 1.0 mg/mLRequires co-solvents or formulation strategies for in vivo dosing.

Self-Validating Experimental Protocols

To accurately profile this compound, scientists must differentiate between Kinetic Solubility (the point at which a pre-dissolved compound precipitates in an aqueous buffer) and Thermodynamic Solubility (the true equilibrium concentration of the solid in a solvent).

SolubilityWorkflow A 4-Methoxy-2-methylbenzohydrazide (Solid Powder) B Kinetic Solubility Pathway (Simulates Assay Spiking) A->B C Thermodynamic Solubility Pathway (Equilibrium Saturation) A->C D Prepare 10 mM DMSO Stock B->D G Excess Solid + PBS (pH 7.4) C->G E Spike into PBS (pH 7.4) 1% Final DMSO D->E F Nephelometry / UV-Vis (Detects Particulates) E->F H Shake at 37°C (48 Hours) G->H I Filter & LC-UV Quantitation (True Equilibrium) H->I

Workflow comparing Kinetic and Thermodynamic solubility profiling methodologies.

Protocol A: Kinetic Solubility via Nephelometry

Purpose: To determine the maximum concentration at which the compound remains soluble when transferred from a DMSO stock into an aqueous bioassay. Causality: Biochemical assays typically tolerate a maximum of 1% DMSO. Spiking a concentrated DMSO stock into an aqueous buffer can lead to rapid supersaturation and subsequent micro-precipitation, which causes false readouts in optical assays.

  • Stock Preparation: Dissolve 4-Methoxy-2-methylbenzohydrazide in 100% DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom assay plate. Causality: This achieves the standard 1% final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Nephelometric Readout: Measure light scattering using a nephelometer.

    • Self-Validation Checkpoint: Always include a vehicle control (1% DMSO in PBS without the compound) to establish the baseline light scattering threshold. A true precipitation event is validated only when the Nephelometric Turbidity Unit (NTU) readout exceeds the vehicle baseline by >3 standard deviations.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-UV (Gold Standard)

Purpose: To determine the absolute equilibrium solubility limit of the crystalline solid in aqueous media.

  • Saturation Setup: Add 5 mg of solid 4-Methoxy-2-methylbenzohydrazide to 1 mL of PBS (pH 7.4) in a glass vial. Causality: An excess of solid ensures the solution can reach maximum thermodynamic saturation.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C (physiological temperature).

  • Filtration: After incubation, centrifuge the suspension at 10,000 x g for 10 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificial concentration drops.

  • Quantification: Analyze the filtrate via Liquid Chromatography with UV detection (LC-UV), interpolating against a standard curve prepared in DMSO.

    • Self-Validation Checkpoint: To prove the system has truly reached thermodynamic equilibrium, sample aliquots must be taken at both 24 hours and 48 hours. If the LC-UV quantification yields identical concentrations (±5%) at both time points, the system validates that equilibrium has been achieved. If the 48-hour concentration is significantly higher, the incubation must be extended.

Synthetic Utility in Targeted Protein Degradation

Beyond its physical properties, 4-Methoxy-2-methylbenzohydrazide is a highly valuable synthetic intermediate. Recent advancements in targeted protein degradation (TPD) have utilized this compound to synthesize 1,3,4-oxadiazole derivatives [1]. These oxadiazoles act as critical binding motifs in novel cereblon modulators designed to degrade Cyclin-Dependent Kinase 2 (CDK2), a highly sought-after target in oncology.

SynthesisPathway A 4-Methoxy-2-methyl- benzohydrazide C Diacylhydrazine Intermediate A->C Coupling B Acyl Chloride / Carboxylic Acid B->C Reagent E 1,3,4-Oxadiazole Derivative (CDK2 Degrader Motif) C->E Cyclodehydration D Dehydrating Agent (e.g., POCl3 or TsCl) D->E Catalyst/Reagent

Synthetic pathway utilizing 4-Methoxy-2-methylbenzohydrazide to form 1,3,4-oxadiazole motifs.

Because the starting hydrazide is highly soluble in DMSO and DMF, these coupling and cyclodehydration reactions can be run at high concentrations, maximizing yield and throughput during the synthesis of molecular glue libraries.

References

  • Title: WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents Source: Journal of Chemical & Engineering Data (via ResearchGate) URL: [Link]

The Strategic Role of 4-Methoxy-2-methylbenzohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 4-Methoxy-2-methylbenzohydrazide in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

From Privileged Scaffold to Molecular Glues[1][2]

Executive Summary

In the landscape of medicinal chemistry, 4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) represents more than a simple building block; it is a "sterically tuned" pharmacophore.[1][2] While unsubstituted benzohydrazides are ubiquitous linkers, the introduction of the 2-methyl group introduces a critical ortho-effect that restricts conformational freedom, enhancing selectivity in protein-ligand binding.[1][2] Simultaneously, the 4-methoxy group acts as a strong electron donor, modulating the nucleophilicity of the hydrazide motif.[2]

This guide synthesizes the literature to position this molecule not just as a reagent, but as a strategic intermediate in the development of Targeted Protein Degraders (TPDs) for cancer therapy and selective SGLT2 inhibitors for metabolic disorders.[2]

Chemical Identity & Synthetic Pathways[2][3][4][5]

Physicochemical Profile[1][2]
  • IUPAC Name: 4-Methoxy-2-methylbenzohydrazide[2][3][4][5][6][7][8]

  • CAS Number: 75319-01-6[1][2][3][4][7]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][7]
  • Key Features:

    • Nucleophilic Hydrazide (-CONHNH

      
      ):  Primary site for Schiff base formation or heterocyclization.[1][2]
      
    • Ortho-Methyl (2-Me): Provides steric bulk, twisting the amide bond out of planarity with the phenyl ring, which can improve solubility and metabolic stability.[2]

    • Para-Methoxy (4-OMe): Increases electron density on the aromatic ring, influencing

      
      -stacking interactions.[1][2]
      
Validated Synthetic Protocol

The most authoritative method, validated in recent patent literature for CDK2 degraders, utilizes the hydrazinolysis of the corresponding methyl ester. This route is preferred over the acid chloride pathway due to higher atom economy and cleaner workup.[1][2]

Workflow Diagram: Synthesis & Cyclization

SynthesisWorkflow Ester Methyl 4-methoxy-2-methylbenzoate (Starting Material) Reflux Reflux (EtOH/MeOH) 6-8 Hours Ester->Reflux Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Reflux Product 4-Methoxy-2-methylbenzohydrazide (Yield: ~96%) Reflux->Product Crystallization Oxadiazole 1,3,4-Oxadiazole Derivative (CDK2 Degrader Core) Product->Oxadiazole Cyclization w/ aldehyde (Iodine/K2CO3 or POCl3)

Figure 1: Validated synthetic route from ester precursor to the hydrazide and subsequent cyclization to bioactive oxadiazoles.[1][2][9]

Medicinal Chemistry Applications

Targeted Protein Degradation (Cancer Therapy)

Recent patent literature (WO2025181261A1) highlights 4-Methoxy-2-methylbenzohydrazide as a critical intermediate in the synthesis of Molecular Glues targeting Cyclin-Dependent Kinase 2 (CDK2) .[1][2]

  • Mechanism: The hydrazide is cyclized to form a 1,3,4-oxadiazole ring.[2] This rigid heterocyclic core serves as a linker that positions the "warhead" (binding CDK2) relative to the E3 ligase (Cereblon) recruiter.[2]

  • Why 2-Methyl? The ortho-methyl group on the phenyl ring creates a specific "twist" in the molecule's 3D architecture.[1][2] This prevents the flat stacking often seen with simple phenyl rings, improving the specificity of the glue for the CDK2-Cereblon interface.[2]

SGLT2 Inhibition (Metabolic Disorders)

Research published in the Journal of Medicinal Chemistry demonstrates the utility of the 4-methoxy-2-methylphenyl scaffold in designing Sodium-Dependent Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2]

  • The Selectivity Switch: In the development of SGLT2 inhibitors (analogs of dapagliflozin/canagliflozin), replacing a hydrogen with a methyl group at the ortho-position (2-Me) significantly enhances selectivity for SGLT2 over SGLT1.[1][2]

  • Role of the Scaffold: While the final drug may use a C-glycoside linkage, the 4-methoxy-2-methylbenzohydrazide serves as a key precursor to generating the necessary aryl electrophiles (via diazotization or halogenation) that introduce this selectivity-enhancing motif.[1][2]

Antimicrobial Schiff Bases

Like its unmethylated analog (4-methoxybenzohydrazide), this molecule is frequently condensed with aromatic aldehydes to form acylhydrazones (Schiff bases) .[2]

  • Activity: These derivatives exhibit broad-spectrum activity against S. aureus and C. albicans.[1][2]

  • Advantage: The 2-methyl group increases lipophilicity (logP), potentially enhancing cell membrane permeability compared to the strictly planar 4-methoxybenzohydrazide derivatives.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by two primary vectors: the Steric Lock and the Electronic Push .[1][2]

SAR Logic Diagram

SAR_Analysis Center 4-Methoxy-2-methylbenzohydrazide Core Scaffold Node_2Me 2-Methyl (Ortho) Center->Node_2Me Node_4OMe 4-Methoxy (Para) Center->Node_4OMe Node_Hydrazide Hydrazide Linker Center->Node_Hydrazide Effect_2Me Steric Clash w/ Carbonyl Restricts Conformation Increases Selectivity (SGLT2/CDK2) Node_2Me->Effect_2Me Effect_4OMe e- Donor (+M Effect) Increases Carbonyl Nucleophilicity Enhances H-Bond Accepting Node_4OMe->Effect_4OMe Effect_Hydrazide Precursor to Heterocycles (Oxadiazoles, Triazoles) Metal Chelation Site Node_Hydrazide->Effect_Hydrazide

Figure 2: SAR map illustrating the functional roles of the ortho-methyl and para-methoxy substituents.[1][2]

Comparative Data Table: Benzohydrazide Analogs
Substituent PatternElectronic EffectSteric EffectPrimary Application
Unsubstituted NeutralLow (Planar)General Linker
4-Methoxy Strong Donor (+M)LowAntimicrobial / Antiglycation
4-Methoxy-2-Methyl Strong Donor (+M) High (Twisted) CDK2 Degraders / SGLT2 Selectivity
4-Nitro Strong Acceptor (-M)LowCytotoxicity (Non-selective)

Experimental Protocols

Synthesis of 4-Methoxy-2-methylbenzohydrazide

Validated against Patent WO2025181261A1.[1][2]

Reagents:

  • Methyl 4-methoxy-2-methylbenzoate (1.0 eq)[2]

  • Hydrazine hydrate (80% or 98%, 5.0 - 10.0 eq)[2]

  • Ethanol or Methanol (Solvent)[2]

Procedure:

  • Dissolution: Dissolve 10 mmol of methyl 4-methoxy-2-methylbenzoate in 30 mL of absolute ethanol.

  • Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) and maintain for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[2] The ester spot should disappear.[2]

  • Isolation:

    • Option A (Precipitation): If solid forms upon cooling, filter and wash with cold ethanol.[2]

    • Option B (Evaporation): If no precipitate, concentrate the solvent under reduced pressure (Rotavap).[2] The residue will solidify.[2]

  • Purification: Recrystallize from ethanol/water to yield white needle-like crystals.

  • Yield: Typically 92–96%.[2]

  • Characterization: Melting point ~130–135°C (derivative dependent).[2] IR: 3300 cm⁻¹ (NH), 1650 cm⁻¹ (C=O).[2]

General Protocol for Schiff Base Formation (Antimicrobial Screening)

Procedure:

  • Dissolve 1 mmol of 4-Methoxy-2-methylbenzohydrazide in 10 mL ethanol.

  • Add 1 mmol of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux for 2–4 hours.

  • Cool to room temperature; the hydrazone precipitate is filtered, washed with cold ethanol, and dried.

References

  • Patent: Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation. (2025).[2] World Intellectual Property Organization (WO2025181261A1).[2] Describes the synthesis of 4-Methoxy-2-methylbenzohydrazide (Yield 96%) and its use in CDK2 degraders. [2]

  • Nomura, S., et al. (2010).[2] "(1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071) is a Potent, Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for Type 2 Diabetes Treatment."[1][2] Journal of Medicinal Chemistry, 53(17), 6355–6360. Highlights the role of the 2-methyl group in SGLT2 selectivity.[1][2] [2]

  • Taha, M., et al. (2014).[2] "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Molecules, 19(1), 1286–1301.[10] Provides baseline biological data for the 4-methoxybenzohydrazide scaffold. [2][10]

  • Guidechem & BLD Pharm. (2025).[2] "Chemical Property and CAS Data for 4-Methoxy-2-methylbenzohydrazide (CAS 75319-01-6)."

Sources

Physicochemical Characterization and Synthetic Utility of 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Organic Synthesis

Executive Summary

4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) serves as a critical pharmacophore scaffold in medicinal chemistry.[1][2][3][4] As a substituted benzohydrazide, it functions as a versatile intermediate for synthesizing nitrogen-containing heterocycles—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—which are widely explored for their antimicrobial, anticancer (EGFR inhibition), and anti-glycation properties. This guide details the physicochemical profiling, synthetic protocols, and structural characterization necessary for integrating this compound into high-throughput screening and lead optimization workflows.

Chemical Identity & Core Physicochemical Data[5][6]

The following data establishes the baseline identity for 4-Methoxy-2-methylbenzohydrazide. Researchers should use these parameters for initial substance verification.

ParameterSpecification
IUPAC Name 4-Methoxy-2-methylbenzohydrazide
CAS Registry Number 75319-01-6
Molecular Formula C

H

N

O

Molecular Weight 180.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, Hexane
Predicted LogP ~1.1 - 1.4 (Lipophilic, membrane permeable)
pKa (Hydrazide NH) ~13.5 (Weakly acidic)
pKa (Conjugate Acid) ~3.0 - 3.5 (Protonation of terminal nitrogen)

Melting Point & Thermal Characterization

The melting point (MP) is the primary indicator of purity for benzohydrazides. While specific literature values for this exact isomer are often proprietary to vendor catalogs, structural analogs (e.g., 4-methoxybenzohydrazide, MP ~117°C; 3-methoxy-4-methylbenzohydrazide) suggest a melting range between 120°C and 150°C depending on crystal packing forces.[4]

Determination Protocol

To establish the exact MP for a new batch, follow this self-validating protocol:

  • Instrument : Differential Scanning Calorimetry (DSC) is preferred over capillary methods for detecting polymorphs.[4]

  • Parameters : Heat from 40°C to 200°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

  • Acceptance Criteria :

    • Onset Temperature (

      
      ) : Used as the reported melting point.
      
    • Peak Width : A sharp endothermic peak (width < 2°C) confirms >98% purity. Broadening indicates solvent inclusion or synthesis byproducts.[4]

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) typically shows stability up to ~200°C. Mass loss prior to this temperature indicates residual solvent (often methanol or ethanol from recrystallization) or hydration water.

Synthesis & Purification Protocol

The synthesis exploits the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of methyl 4-methoxy-2-methylbenzoate.[1][3][4] This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond.[1][3][4]

Reaction Scheme


(Where Ar = 4-Methoxy-2-methylphenyl)
Step-by-Step Methodology
  • Starting Materials : Dissolve 10.0 mmol of Methyl 4-methoxy-2-methylbenzoate in 20 mL of absolute ethanol or methanol.

  • Reagent Addition : Add 50.0 mmol (5 equiv.) of Hydrazine hydrate (80% or 98%). Expert Note: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux : Heat the mixture at reflux (80°C) for 4–6 hours.

  • Monitoring (Self-Validation) : Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:1). The hydrazide is significantly more polar (lower

    
    ) than the ester.
    
  • Workup :

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product typically precipitates as white crystals.[4]

    • Filter the solid and wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

  • Purification : Recrystallize from hot ethanol if the melting range is broad (>2°C).

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl Ester Precursor Reflux Reflux (EtOH, 4-6h) Nucleophilic Substitution Start->Reflux Reagent Hydrazine Hydrate (Excess) Reagent->Reflux TLC TLC Validation (EtOAc:Hex 3:1) Reflux->TLC TLC->Reflux If ester remains Workup Cool & Filter Precipitation TLC->Workup If ester consumed Product 4-Methoxy-2-methyl- benzohydrazide Workup->Product

Figure 1: Validated synthetic workflow for benzohydrazide production.

Structural Characterization (The "Fingerprint")

Accurate characterization relies on identifying the specific magnetic and vibrational signatures of the 2-methyl and 4-methoxy substituents.[1][4]

Proton NMR ( H NMR) Spectroscopy

Solvent : DMSO-


 (Standard for hydrazides due to solubility and H-bonding).[1][4]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.20 - 9.50 Singlet (Broad)1H-CONH -Amide proton; shift varies with concentration (H-bonding).[1][3][4]
7.35 Doublet (

Hz)
1HAr-H (C6)Ortho to carbonyl; deshielded by anisotropy.[4]
6.75 - 6.85 Multiplet2HAr-H (C3, C5)Shielded by electron-donating -OCH

group.[1][4]
4.40 - 4.50 Broad Singlet2H-NH

Terminal amine; exchangeable with D

O.
3.78 Singlet3H-OCH

Characteristic methoxy signal.[1][4]
2.35 Singlet3H-CH

Ortho-methyl group; diagnostic for this specific isomer.[1][4]
Infrared (FT-IR) Spectroscopy[1][3][4]
  • 3300 - 3200 cm

    
     : N-H stretching (Doublet for primary amine -NH
    
    
    
    ).[1][4]
  • 1650 - 1630 cm

    
     : C=O stretching (Amide I band).[1][4] Note: Lower frequency than esters due to resonance with the nitrogen lone pair.[3][4]
    
  • 1250 cm

    
     : C-O-C asymmetric stretching (Aryl alkyl ether).[4]
    

Applications in Drug Discovery[3][4]

4-Methoxy-2-methylbenzohydrazide is not merely an end-product but a "privileged structure" for divergent synthesis.[1][3][4]

Pharmacophore Derivatization[1][3][4]
  • Schiff Bases (Acylhydrazones) : Condensation with aldehydes yields hydrazones with potent anti-glycation and anti-inflammatory activity.[4] The hydrazone linker (-CONHN=CH-) mimics peptide bonds.[3][4]

  • 1,3,4-Oxadiazoles : Cyclization with POCl

    
     or SOCl
    
    
    
    creates the oxadiazole ring, a bioisostere of esters/amides with improved metabolic stability.
  • Metal Chelation : The carbonyl oxygen and hydrazidic nitrogen can chelate transition metals (Cu, Ni), forming complexes with enhanced antimicrobial efficacy.

Reaction Pathways Diagram[3][4]

Applications Core 4-Methoxy-2-methylbenzohydrazide (Scaffold) Hydrazone Acylhydrazones (Schiff Bases) Core->Hydrazone + Aldehyde / H+ Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole + POCl3 / Cyclization Triazole 1,2,4-Triazoles Core->Triazole + CS2 / KOH / N2H4 AntiGlycation Target: Protein Glycation (Diabetes Complications) Hydrazone->AntiGlycation Antimicrobial Target: Bacterial Cell Wall Hydrazone->Antimicrobial AntiCancer Target: EGFR Kinase (Antiproliferative) Oxadiazole->AntiCancer

Figure 2: Divergent synthetic applications of the benzohydrazide scaffold in medicinal chemistry.[3][4]

References

  • Khan, K. M., et al. (2014).[5] Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1302. [Link]

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide.[2][3][4][6][7][8][9][10][11] Acta Crystallographica Section E, 65(7), o1551. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (Standard Protocol for Hydrazinolysis).

Sources

Biological activity of benzohydrazide analogs substituted with methoxy and methyl groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Benzohydrazide Analogs Substituted with Methoxy and Methyl Groups

Authored by a Senior Application Scientist

Introduction: The Versatile Benzohydrazide Scaffold

Benzohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds, characterized by a benzoic acid hydrazide core structure, have been extensively investigated for their therapeutic potential.[3] The ease of their synthesis and the ability to introduce a wide array of substituents allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development.[2][4] This guide focuses on a specific subset of these analogs: those substituted with methoxy (-OCH₃) and methyl (-CH₃) groups. We will delve into their synthesis, explore their significant biological activities, and elucidate the structure-activity relationships that govern their efficacy.

The inclusion of methoxy and methyl groups can profoundly influence the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to enhanced or altered biological activity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of these promising compounds.

Synthesis of Methoxy and Methyl Substituted Benzohydrazide Analogs

The synthesis of benzohydrazide analogs is typically a straightforward process, often involving the condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone.[1][5] The initial substituted benzohydrazide can be prepared from the corresponding substituted benzoic acid ester via reaction with hydrazine hydrate.[6]

General Synthetic Workflow

The general synthetic route to N'-substituted benzohydrazides is a two-step process. First, the corresponding methyl or methoxy-substituted benzoate is reacted with hydrazine hydrate, typically under reflux in an alcohol such as methanol or ethanol, to yield the substituted benzohydrazide. In the second step, this intermediate is condensed with a selected aldehyde or ketone, often with a catalytic amount of acid, to form the final hydrazone product.[7]

G cluster_0 Step 1: Formation of Substituted Benzohydrazide cluster_1 Step 2: Formation of Benzohydrazide Analog (Hydrazone) Substituted Methyl Benzoate Substituted Methyl Benzoate Reaction1 Reflux in Ethanol Substituted Methyl Benzoate->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 Substituted Benzohydrazide Substituted Benzohydrazide Reaction1->Substituted Benzohydrazide Reaction2 Condensation (Acid Catalyst) Substituted Benzohydrazide->Reaction2 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction2 Final Product Substituted Benzohydrazide Analog Reaction2->Final Product

Caption: General synthetic workflow for substituted benzohydrazide analogs.

Experimental Protocol: Synthesis of N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide

This protocol provides a representative method for the synthesis of a methoxy and methyl substituted benzohydrazide analog.[8]

  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.64 mmol) in 10 mL of absolute ethanol with constant stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Addition of Hydrazide: To the stirred solution, add a solution of 4-methylbenzohydrazide (1.64 mmol) in 10 mL of absolute ethanol in small portions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the final, pure compound.[8]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[1][9]

Biological Activities of Methoxy and Methyl Substituted Benzohydrazide Analogs

Benzohydrazide derivatives substituted with methoxy and methyl groups have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2][10]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[9][11] Benzohydrazide analogs have shown significant promise in this area.[1][12]

For instance, N'-((2-Chloroquinolin-3-yl) methylene)-2-methoxybenzohydrazide has been shown to be active against a range of bacteria including S. aureus, E. coli, E. faecalis, and B. subtilis.[1] Another study highlighted that a 4-CH₃ substituted benzohydrazide compound demonstrated antifungal efficacy against Mucor sp.[1] The antimicrobial activity of these compounds is often attributed to the presence of the azomethine group (-N=CH-), which is a common feature in many antimicrobial agents.[11]

Table 1: Antimicrobial Activity of Selected Benzohydrazide Analogs

CompoundTarget OrganismActivityReference
N'-((2-Chloroquinolin-3-yl) methylene)-2-methoxybenzohydrazideS. aureus, E. coli, E. faecalis, B. subtilisMIC values ranging from 0.625 to 80 mg/ml[1]
4-CH₃ substituted benzohydrazideMucor sp.Antifungal efficacy[1]
N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide copper complexE. coli, S. aureusStronger inhibition than the free ligand[8][13]
Anticancer Activity

Hydrazide-hydrazone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[2][5][6] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Compounds with methoxy substitutions have shown notable anticancer potential. For example, some benzohydrazide derivatives with a methoxy group on the aromatic ring exhibited stronger antiproliferative activities than those with multiple methoxy groups, suggesting that the degree of substitution is a critical factor.[14] In one study, a ligand derived from 4-methylbenzohydrazide and its copper complex were investigated for their anticancer activity against HepG2 (liver cancer) cells.[8][15]

Table 2: Anticancer Activity of Selected Benzohydrazide Analogs

CompoundCell LineBioassayActivity (IC₅₀)Reference
Benzohydrazide-Dihydropyrazole Derivative (H20)A549, MCF-7, HeLa, HepG2MTT Assay0.46, 0.29, 0.15, 0.21 µM[3]
Compounds 3i and 3j (hydrazide-hydrazones)HepG2MTT Assay42.4 and 37.4 µM[6]
N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide copper complexHepG2Not specifiedInvestigated for anticancer activity[8][13]
Antioxidant Activity

Many benzohydrazide derivatives, particularly those with hydroxyl and methoxy substitutions, exhibit significant antioxidant properties.[10][16] Antioxidants play a crucial role in neutralizing harmful free radicals in the body. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[11][17]

The presence of electron-donating groups like methoxy and hydroxyl on the aromatic ring is believed to enhance the radical scavenging capacity of these molecules.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzohydrazide analogs is highly dependent on the nature and position of the substituents on the aromatic rings.

  • Role of Methoxy Groups: The position of the methoxy group can significantly impact activity. For instance, in a series of 4-methoxybenzoylhydrazones evaluated for antiglycation activity, the presence and position of additional hydroxyl groups in conjunction with the methoxy group led to varied activities.[10][18] In some cases, a single methoxy group on an aromatic ring led to stronger antiproliferative activity compared to multiple methoxy groups, possibly due to electronic effects influencing the molecule's ability to form π-π stacking interactions with biological targets.[14]

  • Role of Methyl Groups: The methyl group, being an electron-donating and lipophilic group, can also influence biological activity. A 4-methyl substituted benzohydrazide showed antifungal activity, indicating the positive contribution of this group.[1] The increased lipophilicity can enhance the compound's ability to cross cell membranes, thereby improving its access to intracellular targets.

  • The Hydrazone Linkage: The -CO-NH-N=CH- linkage is a common pharmacophore in many biologically active hydrazones. This group is crucial for the observed antimicrobial and anticancer activities, likely through its ability to chelate metal ions or form hydrogen bonds with active sites of enzymes.[6][19]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2]

G Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of the test compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzohydrazide analog in the culture medium. Add these dilutions to the respective wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[11]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

  • Inoculation: Spread the microbial inoculum uniformly over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the dissolved benzohydrazide analog into each well. A control with the solvent (e.g., DMSO) and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Perspectives

Benzohydrazide analogs substituted with methoxy and methyl groups are a class of compounds with significant and diverse biological activities. Their straightforward synthesis and the tunability of their structures make them highly attractive for further investigation in drug discovery. The insights gained from structure-activity relationship studies are invaluable for the rational design of new, more potent, and selective therapeutic agents.

Future research should focus on optimizing the lead compounds identified so far, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles. The development of novel benzohydrazide derivatives, potentially through combination with other pharmacophores, holds great promise for addressing unmet medical needs in the areas of infectious diseases and oncology.

References

  • A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.).
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.).
  • Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived
  • In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide. (n.d.). BenchChem.
  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (n.d.). Academia.edu.
  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.).
  • N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. (n.d.).
  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. (2026).
  • The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds. (n.d.). BenchChem.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide. (2025).
  • New ligand derived from 4-Methylbenzohydrazide Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide with Computational Studies. (2025).
  • Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide with Comput
  • Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. (n.d.). PubMed.
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2025).
  • Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)
  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.).
  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. (n.d.).
  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022).
  • Chemical structures of benzohydrazide and formohydrazide. (n.d.).
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. (2021). Semantic Scholar.

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Technical Whitepaper: Safety Data Sheet (SDS), Handling Protocols, and Synthetic Applications of 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Therapeutics Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the rational design of molecular glues and Proteolysis Targeting Chimeras (PROTACs) relies heavily on precisely functionalized building blocks. 4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) has emerged as a critical intermediate in the synthesis of 1,3,4-oxadiazole-bearing cereblon (CRBN) modulators, specifically those engineered for the targeted degradation of Cyclin-dependent kinase 2 (CDK2) [1].

This whitepaper synthesizes the physicochemical properties, rigorous Safety Data Sheet (SDS) handling precautions, and a field-validated experimental protocol for utilizing this hydrazide in drug discovery workflows. By understanding the causality between its structural features—such as the steric influence of the ortho-methyl group and the nucleophilicity of the hydrazide moiety—scientists can safely and effectively integrate this compound into complex synthetic pipelines.

Physicochemical Profiling & Structural Causality

The utility of 4-Methoxy-2-methylbenzohydrazide stems from its orthogonal reactivity. The terminal amine of the hydrazide group is a potent nucleophile, primed for condensation reactions with carbonyls or cyclization with cyanogen halides. The ortho-methyl group restricts the rotational degrees of freedom of the resulting heterocycles, a critical spatial parameter when designing molecular glues that must fit precisely into the CRBN-substrate interface.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Experimental Implication
CAS Number 75319-01-6Unique identifier for procurement and SDS tracking.
Molecular Formula C9H12N2O2Determines mass spectrometric targets.
Molecular Weight 180.20 g/mol Target [M+H]+ peak at m/z 181.2 in LC-MS validation.
Physical State Solid (White to off-white powder)Prone to aerosolization; necessitates careful weighing protocols to avoid inhalation [2].
Solubility Soluble in DMSO, DMF, hot EthanolRequires polar aprotic solvents for optimal nucleophilic substitution reactions.

Safety Data Sheet (SDS) & Risk Mitigation Strategy

As a biologically active organic building block, 4-Methoxy-2-methylbenzohydrazide presents specific occupational hazards. Hydrazides, as a class, are known to be reactive and can exhibit cumulative systemic toxicity if mishandled [2].

Table 2: GHS Hazard Classification & Mitigation
GHS CodeHazard StatementLaboratory Mitigation Strategy
H302 Harmful if swallowedProhibit food/drink in the lab. Use dedicated spatulas to prevent cross-contamination.
H315 Causes skin irritationMandate double-gloving with nitrile (minimum 0.11 mm thickness).
H319 Causes serious eye irritationRequire tightly fitting safety goggles (EN 166 or ANSI Z87.1 approved).
H335 May cause respiratory irritationHandle exclusively within a Class II Type A2 biological safety cabinet or chemical fume hood.
Handling & Emergency Workflow

To ensure a self-validating safety system, laboratories must implement a strict operational workflow from hazard identification to waste disposal.

Safety H1 Hazard Identification H302, H315, H319, H335 PPE Mandatory PPE Respirator, Nitrile Gloves, Goggles H1->PPE Dictates Env Engineering Controls Chemical Fume Hood PPE->Env Worn inside React Reaction Execution Avoid Oxidizers/Acids Env->React Enables safe Waste Waste Disposal Halogenated/Aqueous Segregation React->Waste Generates

Caption: Sequential safety and risk mitigation workflow for handling reactive hydrazides.

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area at room temperature (or 2-8°C for long-term stability). Keep away from strong oxidizing agents to prevent exothermic decomposition [2].

Application in Drug Development: The TPD Frontier

Recent patent literature highlights the use of 4-Methoxy-2-methylbenzohydrazide in the synthesis of cyclopropyl and 1,3,4-oxadiazole compounds [1]. These structures act as molecular glues that mediate the degradation of CDK2. By cyclizing the hydrazide into a 1,3,4-oxadiazole, medicinal chemists create a rigid, hydrogen-bond-accepting scaffold that effectively bridges the E3 ligase and the target kinase, triggering poly-ubiquitination and subsequent proteasomal degradation.

Mechanism A 4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) B Cyanogen Bromide (BrCN) Cyclization A->B Nucleophilic addition C 1,3,4-Oxadiazole Intermediate B->C Dehydration & Ring Closure D CRBN E3 Ligase Modulator (Molecular Glue) C->D Scaffold Assembly E CDK2 Recruitment & Poly-ubiquitination D->E E3 Reprogramming F Proteasomal Degradation of CDK2 E->F Targeted Protein Degradation

Caption: Synthetic and mechanistic pathway from hydrazide building block to CDK2 degradation.

Validated Experimental Protocol: Synthesis of 1,3,4-Oxadiazol-2-amine

To translate the theoretical utility of this compound into practical application, the following is a self-validating protocol for converting 4-Methoxy-2-methylbenzohydrazide into 5-(4-methoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine—a key intermediate for CDK2 degraders [1].

Causality Note: Cyanogen bromide (BrCN) is used as the cyclizing agent. The terminal nitrogen of the hydrazide attacks the electrophilic carbon of BrCN, followed by intramolecular cyclization via the carbonyl oxygen, yielding the amino-oxadiazole.

Reagents Required:
  • 4-Methoxy-2-methylbenzohydrazide (1.0 eq, ~1.0 g)

  • Cyanogen bromide (BrCN) (1.2 eq) — CRITICAL HAZARD: Highly toxic, handle only in a fume hood.

  • Sodium bicarbonate (NaHCO3) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:
  • Preparation: In a rigorously ventilated fume hood, dissolve 4-Methoxy-2-methylbenzohydrazide (1.0 g, 5.55 mmol) in 15 mL of 1,4-Dioxane in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a solution of NaHCO3 (0.93 g, 11.1 mmol) dissolved in 15 mL of distilled water to the flask. Stir for 5 minutes at room temperature. Rationale: The mild base neutralizes the hydrobromic acid generated during the reaction, driving the equilibrium forward without hydrolyzing the starting material.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add Cyanogen bromide (0.70 g, 6.66 mmol) portion-wise over 10 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Self-Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material peak (m/z 181[M+H]+) disappears, and the product peak (m/z 206 [M+H]+) dominates the chromatogram.

  • Workup: Concentrate the mixture under reduced pressure to remove 1,4-Dioxane. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Evaporate the solvent under vacuum to afford 5-(4-methoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine as a solid [1]. Verify purity via 1H-NMR (DMSO-d6), looking for the characteristic disappearance of the hydrazide NH/NH2 protons and the appearance of the primary amine protons (~7.0 ppm).

References

  • Monte Rosa Therapeutics AG. (2025). Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof (Patent No. WO2025181261A1). World Intellectual Property Organization.

An In-depth Technical Guide to the 4-Methoxy-2-methylbenzohydrazide Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzohydrazide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. This technical guide delves into the specific role of the 4-methoxy-2-methylbenzohydrazide moiety as a pharmacophore in modern drug design. We will dissect the structural and electronic features that define its utility, including its hydrogen bonding capacity, aromatic interactions, and the steric influence of its substituents. Through a comprehensive analysis of structure-activity relationships (SAR) in therapeutic areas such as antimicrobial and antiglycation applications, this guide provides researchers and drug development professionals with a foundational understanding of this valuable scaffold. Detailed, field-proven methodologies for the synthesis and biological evaluation of compounds incorporating this pharmacophore are presented, alongside computational insights to guide future discovery efforts.

Introduction: The Pharmacophore Concept and the Benzohydrazide Scaffold

In the landscape of computer-aided drug discovery (CADD), a pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[1][2] This abstract concept moves beyond the simple chemical structure to define the essential spatial arrangement of features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that a molecule must possess to be biologically active.[3] Pharmacophore models are critical tools for virtual screening, lead optimization, and designing novel molecules with desired therapeutic effects.[2]

Among the myriad of privileged scaffolds in medicinal chemistry, the benzohydrazide core and its hydrazone derivatives are of significant interest. These structures are characterized by an azomethine group (–NHN=CH–) and are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antioxidant properties.[4][5] The hydrazide linker is particularly effective due to its ability to form stable complexes with metal ions and engage in extensive hydrogen bonding, making it a versatile component for interacting with biological targets.[4]

This guide focuses specifically on the 4-methoxy-2-methylbenzohydrazide scaffold, analyzing the distinct contributions of the 4-methoxy and 2-methyl groups to its overall pharmacophoric profile and its potential in targeted drug design.

Pharmacophoric Analysis of the 4-Methoxy-2-methylbenzohydrazide Core

The therapeutic versatility of this scaffold can be attributed to the specific arrangement of its functional groups, which dictate its interaction with biological macromolecules.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the hydrazide linker and the oxygen of the 4-methoxy group are potent hydrogen bond acceptors. These features are critical for anchoring the molecule within a receptor's binding pocket.

  • Hydrogen Bond Donor (HBD): The amide proton (N-H) of the hydrazide linker serves as a crucial hydrogen bond donor.

  • Aromatic Ring: The benzene ring provides a scaffold for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.

  • Hydrophobic/Steric Influence: The 2-methyl group introduces a specific steric and hydrophobic element. Its placement ortho to the hydrazide linker can influence the molecule's conformation, potentially locking it into a bioactive pose or providing additional van der Waals interactions within a hydrophobic sub-pocket of a receptor.

Caption: Key pharmacophoric features of the 4-methoxy-2-methylbenzohydrazide scaffold.

Therapeutic Applications and Structure-Activity Relationship (SAR)

Derivatives of the 4-methoxybenzohydrazide core have demonstrated significant potential in several therapeutic areas. The following sections explore these applications and the underlying SAR.

Antiglycation Activity

Glycation is a non-enzymatic process where reducing sugars attach to proteins, lipids, or DNA, leading to the formation of Advanced Glycation End-products (AGEs).[5] AGEs are implicated in diabetic complications. Benzoylhydrazones have emerged as potent inhibitors of this process.

A study on a series of 4-methoxybenzoylhydrazones revealed varying degrees of antiglycation activity, with several compounds showing higher potency than the standard inhibitor, rutin.[5][6] The activity is highly dependent on the number and position of hydroxyl substituents on the second phenyl ring (derived from the aldehyde).[5][6] For instance, compounds with trihydroxy or dihydroxy substitutions that allow them to inhibit glycoxidation without intramolecular hydrogen bonding showed the most potent activity.[6] This suggests the mechanism involves the hydrazone's ability to form Schiff base adducts with the carbonyl groups of sugars, thereby preventing the formation of AGEs.[6]

Table 1: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

Compound ID R-Group Substitution (on Aldehyde Ring) IC₅₀ (µM) ± SEM Reference
1 2,3,4-Trihydroxyphenyl 216.52 ± 4.2 [5]
6 2,4-Dihydroxyphenyl 227.75 ± 0.53 [5]
7 3,5-Dihydroxyphenyl 242.53 ± 6.1 [5]
11 3-Ethoxyphenyl-4-hydroxy 287.79 ± 1.59 [5]
3 2-Hydroxy-3-methoxyphenyl 289.58 ± 2.64 [5]

| Rutin (Standard) | - | 294.46 ± 1.50 |[5] |

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established antimicrobial pharmacophore. The presence of the azomethine group is considered essential for this activity.[7] Studies have shown that both the core hydrazide and its metal complexes exhibit significant activity against a range of bacterial and fungal pathogens.

In one study, (Z)-N′-(4-methoxybenzylidene)benzohydrazide and its Nickel(II) complex were tested against Gram-positive and Gram-negative bacteria, as well as fungal species.[4] The Ni(II) complex, in particular, showed enhanced activity against S. aureus, S. pyogenes, A. niger, and A. clavatus compared to the ligand alone, with a minimum inhibitory concentration (MIC) as low as 62.5 µg/mL.[4] This enhancement is often attributed to chelation theory, where complexation with a metal ion increases the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

Another study investigating N-(4-methoxybenzyl)amide derivatives (structurally related amides) also demonstrated notable antimicrobial efficacy, particularly against S. aureus and C. albicans.[8]

Table 2: Selected Antimicrobial Activity of Hydrazide/Amide Derivatives

Compound/Complex Microbial Strain MIC (µg/mL) Reference
Ni(II)-2L Complex¹ S. pyogenes 62.5 [4]
Ni(II)-2L Complex¹ S. aureus 125 [4]
HL Ligand¹ E. coli 62.5 [4]
Compound 6² S. aureus 31.25 [8]
Compound 6² C. albicans 31.25 [8]
Compound 6² E. coli 62.5 [8]

¹(Z)-N′-(4-methoxybenzylidene)benzohydrazide and its Ni(II) complex. ²(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide.

Methodologies for Synthesis and Evaluation

The successful application of the 4-methoxy-2-methylbenzohydrazide pharmacophore in drug discovery relies on robust and reproducible experimental protocols.

General Synthesis of 4-Methoxybenzohydrazide Derivatives

The synthesis of benzohydrazide derivatives is typically a straightforward two-step process involving the formation of the hydrazide followed by condensation with an appropriate aldehyde or ketone to form the hydrazone (Schiff base).

Synthesis_Workflow start Starting Materials: - Methyl 4-methoxy-2-methylbenzoate - Hydrazine Hydrate - Substituted Aldehyde - Ethanol (Solvent) step1 Step 1: Hydrazide Formation start->step1 step1_desc Reflux Methyl Ester with Hydrazine Hydrate in Ethanol (2-4h). Monitor via TLC. step1->step1_desc intermediate Intermediate Product: 4-Methoxy-2-methylbenzohydrazide step1->intermediate step2 Step 2: Hydrazone (Schiff Base) Condensation intermediate->step2 step2_desc Reflux Hydrazide with Substituted Aldehyde in Ethanol (3-4h). Catalytic acetic acid (optional). step2->step2_desc workup Workup & Purification step2->workup workup_desc 1. Pour into ice-cold water to precipitate. 2. Filter the solid product. 3. Wash and dry. 4. Recrystallize from methanol/ethanol. workup->workup_desc final Final Product: N'-(Substituted)-4-methoxy-2-methylbenzohydrazide workup->final

Caption: General workflow for the synthesis of benzohydrazone derivatives.

Detailed Protocol:

  • Synthesis of 4-Methoxy-2-methylbenzohydrazide:

    • To a solution of methyl 4-methoxy-2-methylbenzoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (3-5 equivalents).

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude 4-methoxy-2-methylbenzohydrazide. Recrystallization from methanol can be performed for further purification.[5]

  • Synthesis of the Final Hydrazone Derivative:

    • Dissolve the synthesized 4-methoxy-2-methylbenzohydrazide (1 equivalent) in methanol or ethanol.

    • Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of glacial acetic acid can be added as a catalyst.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[5]

    • Upon completion, cool the mixture. The crystalline product often precipitates directly from the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield the final hydrazone product. Purity can be confirmed by melting point determination and spectroscopic analysis (¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry).[5]

Protocol for In Vitro Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, a standard and reliable technique for assessing antimicrobial efficacy.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for fungi.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Positive control (e.g., Gentamycin for bacteria, Nystatin for fungi) and negative control (DMSO/broth).

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare the microbial inoculum by diluting the standardized suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (standard antibiotic) and a negative control (broth + inoculum + DMSO, no compound) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and 25-28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Conclusion and Future Directions

The 4-methoxy-2-methylbenzohydrazide scaffold is a pharmacophore of significant value, endowed with a versatile set of features conducive to potent biological activity. Its inherent hydrogen bonding capabilities, coupled with aromatic and hydrophobic characteristics, make it an excellent starting point for designing inhibitors against a range of therapeutic targets. Structure-activity relationship studies consistently show that its efficacy, particularly as an antiglycation or antimicrobial agent, can be finely tuned through substitutions on the peripheral aromatic ring. The ortho-methyl group provides a unique steric and hydrophobic handle that can be exploited to achieve greater potency and selectivity.

Future research should focus on:

  • Exploring Novel Targets: Expanding the evaluation of this scaffold against other enzyme families, such as kinases, proteases, or metabolic enzymes, where its chelating and hydrogen-bonding properties could be advantageous.

  • Computational Modeling: Utilizing structure-based design and pharmacophore modeling to design next-generation derivatives with improved affinity and specificity for validated targets.[9]

  • Combinatorial Synthesis: Creating focused libraries of derivatives by varying the aldehyde component to rapidly explore the SAR and identify highly potent leads for further development.

By integrating rational design with robust synthetic and biological evaluation protocols, the 4-methoxy-2-methylbenzohydrazide pharmacophore will undoubtedly continue to be a fruitful source of novel therapeutic candidates.

References

  • Al-ktaifani, M. M., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. Available at: [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. Available at: [Link]

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. ResearchGate. Available at: [Link]

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. National Center for Biotechnology Information. Available at: [Link]

  • Skalic, M., et al. (2023). Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. arXiv. Available at: [Link]

  • Bielenica, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]

  • N/A. (1995). Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. Google Patents.
  • Yüksek, M. F., & Gökçe, C. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]

  • Kalli, A. M., & Taha, M. O. (2021). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. Digital Commons@Becker. Available at: [Link]

  • Suzana, et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • Prabakaran, K., et al. (2025). Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Zhang, Z., et al. (2023). Structure-Aware Dual-Target Drug Design through Collaborative Learning of Pharmacophore Combination and Molecular Simulation. bioRxiv. Available at: [Link]

  • Grienke, U., & Rollinger, J. M. (2014). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. u:scholar. Available at: [Link]

Sources

Stability of 4-Methoxy-2-methylbenzohydrazide under standard laboratory conditions

[1]

Executive Summary

4-Methoxy-2-methylbenzohydrazide (Structure: Benzene ring substituted at C1 with hydrazide, C2 with methyl, and C4 with methoxy) exhibits a distinct stability profile governed by the interplay between the electron-donating methoxy group and the sterically hindering ortho-methyl group.[1]

While generally stable in the solid state under controlled conditions, the compound is chemically labile in solution, demonstrating susceptibility to acid-catalyzed hydrolysis and oxidative degradation .[1] This guide provides the mechanistic rationale for these behaviors and defines the protocols necessary to ensure data integrity and material quality in drug development workflows.

Chemical Basis of Stability

To predict stability, we must analyze the molecule's electronic and steric environment:

  • The Hydrazide Moiety (-CONHNH₂): The primary site of reactivity.[1] It acts as both a nucleophile (at the terminal nitrogen) and an electrophile (at the carbonyl carbon).

  • 4-Methoxy Effect (+M Effect): The methoxy group at the para position is a strong electron donor.[1] This increases electron density in the aromatic ring and the carbonyl system, making the terminal hydrazine nitrogen more nucleophilic and thus more susceptible to oxidation .

  • 2-Methyl Effect (Steric Hindrance): The methyl group at the ortho position introduces steric bulk near the carbonyl center.[1]

    • Impact on Hydrolysis:[1][2] It provides a "shielding" effect, potentially retarding the rate of hydrolysis compared to the un-substituted 4-methoxybenzohydrazide by hindering the approach of water molecules or hydroxide ions.

    • Impact on Planarity: It may force the hydrazide group out of planarity with the benzene ring, slightly decoupling the resonance stabilization and altering reactivity.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is prerequisite to preventing it.

A. Hydrolysis (Acid/Base Catalyzed)

In the presence of moisture and extreme pH, the amide bond cleaves.

  • Product: 4-Methoxy-2-methylbenzoic acid + Hydrazine.[1]

  • Risk Factor: High.[1] The electron-rich nature of the ring stabilizes the carbocation character of the transition state in acid hydrolysis, potentially counteracting the steric protection of the methyl group.

B. Oxidation

Hydrazides are reducing agents.[1] Upon exposure to air (oxygen) or trace metal ions (Fe³⁺, Cu²⁺), they degrade.

  • Mechanism: Radical abstraction of hydrogen from the hydrazine nitrogen, leading to the formation of diimides, which then decompose or dimerize to form symmetrical N,N'-diacylhydrazines.

  • Visual Indicator: Samples often turn yellow or brown upon oxidation.[1]

C. Photolysis

The 4-methoxybenzene chromophore absorbs UV light.[1] Prolonged exposure can lead to radical formation or demethylation, though this is secondary to hydrolysis and oxidation risks.

Visualization: Degradation Logic

The following diagram illustrates the primary degradation flows.

DegradationPathwayscluster_conditionsCritical Stress FactorsCompound4-Methoxy-2-methyl-benzohydrazideAcid4-Methoxy-2-methyl-benzoic acidCompound->AcidHydrolysis(+ H2O / H+)HydrazineHydrazineCompound->HydrazineHydrolysisDiimideDiimide Intermediate(Transient)Compound->DiimideOxidation(+ O2 / Metal Ions)DimerSymmetricalDiacylhydrazineDiimide->DimerDimerization

Figure 1: Primary degradation pathways showing hydrolysis to the parent acid and oxidation leading to dimerization.

Stability Testing Protocol (ICH Q1A(R2) Compliant)

This protocol is designed to validate the shelf-life and handling limits of the compound.[3][4]

Phase 1: Stress Testing (Forced Degradation)

Goal: Identify degradation products and validate analytical methods.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux, 4 hours10–20% degradation
Base Hydrolysis 0.1 N NaOH, Reflux, 4 hours10–20% degradation
Oxidation 3% H₂O₂, RT, 24 hoursIdentify N-N dimers
Thermal Solid state, 60°C, 7 daysPhysical state change
Photostability UV/Vis (1.2 million lux hours)Discoloration check
Phase 2: Formal Stability Studies

Goal: Establish re-test period.

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months).

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months).

  • Container: Simulate final packaging (e.g., Amber glass vial with Teflon-lined cap, under Argon).

Visualization: Decision Logic for Stability

StabilityWorkflowStartStart Stability StudyForcedDegForced Degradation(Stress Testing)Start->ForcedDegMethodValValidate HPLC Method(Specificity)ForcedDeg->MethodValAccelAccelerated Study(40°C / 75% RH)MethodVal->AccelLongTermLong-Term Study(25°C / 60% RH)MethodVal->LongTermCheckSignificant Change?(>5% Potency Loss)Accel->CheckShelfLifeDetermine Shelf LifeLongTerm->ShelfLifeIntermediateIntermediate Study(30°C / 65% RH)Check->IntermediateYesCheck->ShelfLifeNoIntermediate->ShelfLife

Figure 2: Workflow for determining stability profile and shelf-life based on ICH Q1A(R2) logic.

Analytical Methodology

To accurately monitor stability, use a Reverse-Phase HPLC method capable of separating the parent hydrazide from its acid hydrolysis product.

Recommended HPLC Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH to prevent peak tailing of the basic hydrazide).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Methoxy group specificity).[1]

  • Flow Rate: 1.0 mL/min.[1]

Key Analytical Note: The ortho-methyl group may cause the compound to elute slightly later than expected compared to un-substituted analogs due to increased lipophilicity (LogP increase).[1]

Handling and Storage Protocols

Based on the chemical susceptibilities identified above:

  • Moisture Control: The compound is hygroscopic.[1] Store in a desiccator or tightly sealed container. Hydrolysis is the primary long-term risk.[1]

  • Oxidation Prevention: Flush headspace with Argon or Nitrogen after every use.[1] The electron-rich hydrazide is prone to air oxidation over months.[1]

  • Light Protection: Store in amber glass to prevent UV-induced radical degradation of the methoxy moiety.[1]

  • Temperature: Store at +2°C to +8°C for long-term storage. Room temperature is acceptable for active use (<30 days).[1]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][6][7] European Medicines Agency, 2003.[1] Link

  • PubChem. 4-Methoxy-2-methylbenzoic acid (Hydrolysis Product).[1] National Library of Medicine.[1] Link

  • BenchChem. High-performance liquid chromatography (HPLC) method for benzohydrazide analysis.[1][5] (General Benzohydrazide Methods). Link

  • Sigma-Aldrich. 4-Methoxybenzhydrazide Product Information (Analogous Stability Data).Link[8]

Methodological & Application

Application Note: Protocol for Synthesizing Schiff Bases from 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Hydrazone-based Schiff bases (


) are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles.[1][2][3] This protocol details the synthesis of Schiff bases derived specifically from 4-Methoxy-2-methylbenzohydrazide .

While generic benzohydrazide protocols exist, this specific derivative presents unique synthetic considerations:

  • Electronic Activation: The 4-Methoxy group is a strong electron-donating group (EDG), which increases the electron density on the hydrazide nitrogen, potentially enhancing nucleophilicity.

  • Steric Modulation: The 2-Methyl group (ortho to the carbonyl) introduces steric strain. While this does not prevent reaction, it often necessitates optimized reflux times or specific catalytic activation compared to unhindered analogs.

This guide provides a robust, self-validating protocol for condensing this hydrazide with various aromatic aldehydes, ensuring high yields and purity suitable for biological screening.

Chemical Mechanism

The formation of the Schiff base proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

Key Mechanistic Insight: The acid catalyst (Acetic Acid) protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic. This is critical for the 2-methyl derivative, where steric hindrance might otherwise slow the initial nucleophilic attack.

ReactionMechanism Reactants Reactants (Hydrazide + Aldehyde) Activation Acid Activation (R-CHO + H+ → R-CH=OH+) Reactants->Activation AcOH Cat. Attack Nucleophilic Attack (Formation of Hemiaminal) Activation->Attack Elimination Dehydration (- H2O) Attack->Elimination Proton Transfer Product Schiff Base (Acylhydrazone) Elimination->Product Irreversible

Figure 1: Acid-catalyzed condensation pathway for acylhydrazone formation.

Materials & Equipment

Reagents
ReagentRolePurity Requirement
4-Methoxy-2-methylbenzohydrazide Nucleophile (SM1)>97% (HPLC)
Substituted Benzaldehyde Electrophile (SM2)>98% (Freshly opened/distilled)
Absolute Ethanol (EtOH) Solvent99.9% (Anhydrous preferred)
Glacial Acetic Acid CatalystACS Reagent Grade
Dimethyl Sulfoxide (DMSO) Solvent (Alternative)For low-solubility aldehydes
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer & hot plate[4]

  • TLC plates (Silica gel 60 F254)

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Method A: Classical Reflux (Recommended for Scale-up)

Best for: High purity requirements and crystallizable products.

Step 1: Reaction Setup

  • Weigh 1.0 mmol of 4-Methoxy-2-methylbenzohydrazide into a 50 mL round-bottom flask.

  • Add 15 mL of Absolute Ethanol. Stir until partially dissolved.

  • Add 1.0 mmol (1.0 equiv) of the chosen aromatic aldehyde.

    • Note: If the aldehyde is liquid, add via syringe. If solid, add powder directly.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Critical: Do not omit. The 2-methyl steric hindrance requires this protonation to drive the reaction forward efficiently.

Step 2: Reflux & Monitoring

  • Heat the mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 3 to 5 hours .

    • Checkpoint: Monitor via TLC every hour.

    • Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).

    • Visualization: UV lamp (254 nm). Look for the disappearance of the hydrazide spot (usually lower R_f) and the appearance of a new fluorescent spot.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • If precipitation is not immediate, place the flask in an ice bath for 30 minutes.

  • Filter the solid precipitate using vacuum filtration.[5]

  • Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of cold water (to remove acid traces).

  • Dry the solid in a desiccator or vacuum oven at 50°C.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation and screening.

  • Mix 1.0 mmol hydrazide and 1.0 mmol aldehyde in a microwave vial.

  • Add 2-3 mL of Ethanol and 1 drop of Acetic Acid.

  • Irradiate at 300W for 2-4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Cool to room temperature; add 5 mL ice water to precipitate the product.

  • Filter and dry as above.

Purification & Characterization

Recrystallization

Most Schiff bases from this series are highly crystalline.

  • Solvent: Hot Ethanol is the standard. If solubility is poor, use an EtOH:DMF (9:1) mixture.

  • Procedure: Dissolve the crude solid in minimal boiling solvent. Allow to cool slowly to induce crystal growth.

Expected Analytical Data

To validate the structure, ensure the following spectral features are present:

TechniqueFeatureExpected SignalInterpretation
FT-IR C=N Stretch1600–1625 cm⁻¹Formation of imine bond (Sharp)
FT-IR C=O Stretch1640–1660 cm⁻¹Amide carbonyl (Shifted due to conjugation)
¹H NMR -N=CH-δ 8.3 – 8.8 ppm (s, 1H)Azomethine proton (Diagnostic peak)
¹H NMR -NH-δ 11.0 – 12.0 ppm (s, 1H)Amide proton (D₂O exchangeable)
¹H NMR -OCH₃δ 3.8 ppm (s, 3H)Methoxy group (Starting material marker)
¹H NMR -CH₃δ 2.3 – 2.5 ppm (s, 3H)2-Methyl group (Starting material marker)

Workflow Visualization

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in EtOH Add Cat. AcOH Start->Dissolve Reflux Reflux (3-5 hrs) Temp: 80°C Dissolve->Reflux TLC TLC Check (Hex:EtOAc 6:4) Reflux->TLC TLC->Reflux Incomplete Precipitate Cool & Precipitate (Ice Bath if needed) TLC->Precipitate Complete Filter Vacuum Filtration Wash w/ Cold EtOH Precipitate->Filter Recrystallize Recrystallization (Hot Ethanol) Filter->Recrystallize Final Final Product (Dry & Characterize) Recrystallize->Final

Figure 2: Step-by-step experimental workflow for high-purity synthesis.

Troubleshooting & Expert Tips

The "2-Methyl Effect"

The methyl group at the 2-position creates a "steric wall" near the hydrazide linkage.

  • Issue: Reaction is sluggish; TLC shows unreacted aldehyde after 4 hours.

  • Solution: Increase catalyst concentration (add 2 more drops of AcOH) or switch to Method B (Microwave) to overcome the activation energy barrier.

Solubility Issues
  • Issue: Reactants precipitate out of ethanol during reflux before reacting.

  • Solution: Add a co-solvent. DMSO (10% v/v) or 1,4-Dioxane helps solubilize hydrophobic aldehydes without interfering with the reaction.

Hydrolysis Risk
  • Issue: Product decomposes on the TLC plate or during storage.

  • Cause: Schiff bases can hydrolyze back to aldehyde and hydrazide in acidic aqueous conditions.

  • Prevention: Ensure the final wash with water is thorough to remove all Acetic Acid, and store the product in a desiccator.

References

  • Synthesis and Biological Activity of Benzohydrazide Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Microwave Assisted Synthesis of Schiff Bases. Asian Journal of Chemistry. Available at: [Link]

  • Schiff Bases: A Review on Synthesis and Applications. RSC Advances. Available at: [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Antiglycation Activity. Molecules (MDPI). Available at: [Link][1][2][5][6][7]

Sources

Application Note: Precision Synthesis of 1,3,4-Oxadiazole Scaffolds from 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This technical guide details the synthetic protocols for converting 4-Methoxy-2-methylbenzohydrazide into functionalized 1,3,4-oxadiazole derivatives.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, acting as a metabolically stable bioisostere for esters and amides. It significantly improves lipophilicity and hydrogen-bonding potential compared to the parent hydrazide.

Why this specific scaffold? The 4-methoxy-2-methylphenyl moiety offers a unique pharmacological profile:

  • 4-Methoxy Group: A strong electron-donating group (EDG) that increases the electron density of the oxadiazole ring, potentially enhancing interactions with electrophilic receptor pockets.

  • 2-Methyl Group: Provides critical steric bulk ortho to the heterocyclic attachment. This restricts bond rotation (atropisomerism potential) and can lock the pharmacophore into a bioactive conformation, a strategy often used to improve selectivity in kinase inhibitors and GPCR ligands.

Critical Analysis of the Starting Material

Before initiating synthesis, one must understand the reactivity profile of 4-Methoxy-2-methylbenzohydrazide .

  • Electronic Activation: The para-methoxy group pushes electron density into the hydrazide system via resonance. This makes the terminal nitrogen (

    
    ) highly nucleophilic, facilitating rapid condensation with aldehydes or acid chlorides.
    
  • Steric Deactivation: The ortho-methyl group creates steric hindrance around the carbonyl carbon. While this does not significantly impede the initial attack of the hydrazide on an external electrophile, it does affect the cyclization step where the carbonyl oxygen must attack the electrophilic carbon to close the ring. Optimization Note: Reactions involving this scaffold often require slightly longer reflux times or higher boiling solvents (e.g., dioxane vs. ethanol) compared to unsubstituted benzohydrazides.

Synthetic Pathways Overview

We will cover three distinct protocols, selected based on the desired substitution pattern at the 5-position of the oxadiazole ring.

G Start 4-Methoxy-2-methyl- benzohydrazide RouteA Route A: Carboxylic Acid + POCl3 Start->RouteA RouteB Route B: Aldehyde + I2/K2CO3 Start->RouteB RouteC Route C: CS2 + KOH Start->RouteC ProdA 2,5-Disubstituted Oxadiazole RouteA->ProdA Dehydrative Cyclization ProdB 2,5-Disubstituted Oxadiazole (Milder Conditions) RouteB->ProdB Oxidative Cyclization ProdC Oxadiazole-2-thione (Mercapto derivative) RouteC->ProdC Thiolation

Figure 1: Strategic selection of synthetic route based on target functionality.

Protocol A: Direct Dehydrative Cyclization (The POCl Method)

Application: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using carboxylic acids.[1][2] Mechanism: The reaction proceeds via an imidoyl chloride intermediate. Phosphorus oxychloride (POCl


) acts as both the solvent and the dehydrating agent.
Materials
  • 4-Methoxy-2-methylbenzohydrazide (1.0 equiv)

  • Aromatic/Aliphatic Carboxylic Acid (1.1 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (5–10 volumes)
    
  • Ice water (for quenching)

  • Sodium Bicarbonate (NaHCO

    
    )
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a calcium chloride guard tube (to exclude moisture), place the hydrazide (1.0 mmol) and the appropriate carboxylic acid (1.1 mmol).

  • Addition: Add POCl

    
     (5 mL) carefully.
    
    • Expert Tip: If the carboxylic acid is solid and bulky, add it in portions.

  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 6–8 hours .

    • Note: Standard benzohydrazides react in 4 hours. The ortho-methyl group in this scaffold necessitates the extended time to ensure complete ring closure.

  • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot (usually low R

    
    ).
    
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

    • Safety Warning: POCl

      
       reacts violently with water. Perform this step in a fume hood behind a sash.
      
  • Neutralization: Neutralize the resulting acidic slurry with solid NaHCO

    
     or 10% NaOH solution until pH 7–8. A solid precipitate should form.
    
  • Isolation: Filter the solid, wash with excess cold water, and recrystallize from ethanol or methanol.

Protocol B: Oxidative Cyclization of Hydrazones (The Iodine Method)

Application: Preferred when the "R" group is sensitive to the harsh acidic conditions of POCl


.
Mechanism:  Formation of a Schiff base (hydrazone) followed by oxidative ring closure using molecular iodine (

) and a base.
Step 1: Synthesis of the Hydrazone Intermediate
  • Dissolve 4-Methoxy-2-methylbenzohydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Add the appropriate aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2–3 drops).

  • Reflux for 2–4 hours.

  • Cool and filter the precipitated hydrazone. Recrystallize from ethanol if necessary.

Step 2: Iodine-Mediated Cyclization
  • Setup: Suspend the hydrazone (1.0 mmol) in dry Dichloromethane (DCM) or 1,4-Dioxane (10 mL).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 mmol).
  • Oxidant Addition: Add molecular Iodine (I

    
    , 1.2 mmol) solid.
    
  • Reaction: Stir at room temperature (if using DCM) or mild heat (50°C if using dioxane) for 12–24 hours.

    • Visual Cue: The dark violet color of iodine will fade as it is consumed.

  • Workup: Wash the organic layer with 5% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution to remove unreacted iodine.
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , evaporate, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Hydrazone Hydrazone (Schiff Base) Iodination N-Iodination (Electrophilic Attack) Hydrazone->Iodination + I2 Cyclization Intramolecular Cyclization (O-Attack on C=N) Iodination->Cyclization Base (K2CO3) Elimination Elimination of HI (Aromatization) Cyclization->Elimination Product 1,3,4-Oxadiazole Elimination->Product

Figure 2: Mechanism of Iodine-mediated oxidative cyclization.

Protocol C: Synthesis of 1,3,4-Oxadiazole-2-thiones

Application: Synthesis of mercapto-oxadiazoles, which serve as precursors for S-alkylated derivatives (thioethers).

Methodology
  • Dissolution: Dissolve 4-Methoxy-2-methylbenzohydrazide (1.0 mmol) in Ethanol (15 mL).

  • Reagents: Add Carbon Disulfide (CS

    
    , 2.5 mmol) and Potassium Hydroxide (KOH, 1.1 mmol).
    
  • Reflux: Heat under reflux for 10–12 hours.

    • Note: Evolution of H

      
      S gas (rotten egg smell) indicates reaction progress. Use a scrubber or vent into a fume hood.
      
  • Workup: Concentrate the solvent to half volume. Dilute with water and acidify with dilute HCl.

  • Isolation: The solid thione will precipitate. Filter, wash with water, and recrystallize from ethanol.

Characterization Guide

Expected spectral features for 2-(4-methoxy-2-methylphenyl)-5-substituted-1,3,4-oxadiazoles :

TechniqueFeatureExpected Signal / Observation
1H NMR 2-Methyl Singlet,

2.40 – 2.60 ppm. (Downfield due to aromatic ring).
1H NMR 4-Methoxy Singlet,

3.80 – 3.90 ppm.[3]
1H NMR Aromatic 3 protons from the benzoyl ring. Look for d, s, d pattern (1,2,4-substitution).
IR C=N Strong stretch at 1600–1620 cm

(Oxadiazole ring).
IR C-O-C Stretch at 1000–1200 cm

(Ether linkage + Oxadiazole ether).
MS M+ Molecular ion peak usually prominent. Fragmentation often shows loss of -OMe (M-31).

References

  • Husain, A. et al. (2009). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles bearing phenyloxymethyl moiety. European Journal of Medicinal Chemistry. Link

  • Bhat, M. et al. (2011). Synthesis and biological evaluation of some 1,3,4-oxadiazoles. Journal of Chemical and Pharmaceutical Research. Link

  • Ramazani, A. et al. (2011). One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1][2] Tetrahedron Letters. Link

  • Desai, N.C. et al. (2016). Synthesis and antimicrobial screening of 1,3,4-oxadiazoles.[2][4][5][6][7] Medicinal Chemistry Research.[4] Link

  • Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles.Link

Sources

Reaction conditions for condensing 4-Methoxy-2-methylbenzohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The condensation of 4-Methoxy-2-methylbenzohydrazide (MMBH) with aldehydes to form hydrazones (Schiff bases) is a pivotal transformation in medicinal chemistry. This specific scaffold combines the electron-donating properties of the para-methoxy group with the steric influence of the ortho-methyl group.

While generic benzohydrazide protocols exist, MMBH presents unique challenges:

  • Electronic Activation: The 4-methoxy group (

    
     effect) enhances the nucleophilicity of the terminal nitrogen, theoretically accelerating the reaction.
    
  • Steric Hindrance: The 2-methyl group imposes ortho-steric strain, potentially twisting the amide bond out of planarity with the aromatic ring and hindering the approach of bulky aldehydes.

This guide provides an optimized, self-validating protocol that balances these opposing electronic and steric factors to maximize yield and purity.

Chemical Basis & Mechanism[1][2]

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The acid catalyst (typically Acetic Acid) activates the aldehyde carbonyl, making it more susceptible to attack by the nucleophilic terminal amine of the hydrazide.

Key Insight: For MMBH, the ortho-methyl group may retard the initial nucleophilic attack due to steric crowding. Therefore, slightly more vigorous conditions (higher boiling solvent or longer reflux) are often required compared to unsubstituted benzohydrazides.

ReactionMechanism Reactants Reactants (MMBH + Aldehyde) Activation Acid Activation (R-CH=OH+) Reactants->Activation H+ Catalyst Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack MMBH adds Dehydration Dehydration (-H2O) Attack->Dehydration Proton Transfer Product Hydrazone Product (E-Isomer) Dehydration->Product Irreversible

Figure 1: Acid-catalyzed condensation pathway. The rate-limiting step for sterically hindered MMBH is often the initial nucleophilic attack.

Experimental Protocols

Selection of Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Ethanol (Abs.) Provides higher reflux temp (

C) than MeOH to overcome steric barrier; excellent for precipitating the product upon cooling.
Catalyst Glacial Acetic Acid Sufficient acidity (

) to activate aldehyde without protonating the hydrazide nucleophile significantly.
Stoichiometry 1:1.1 (Hydrazide:Aldehyde) Slight excess of aldehyde drives the equilibrium; aldehydes are generally easier to wash away than unreacted hydrazide.
Temperature Reflux (

C)
Critical. Room temperature stirring is often insufficient for ortho-substituted benzohydrazides.
Method A: Standard Thermal Condensation (Bench Standard)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable aldehydes.

Reagents:

  • 4-Methoxy-2-methylbenzohydrazide (

    
    )
    
  • Aldehyde (

    
    )[1]
    
  • Ethanol (Absolute,

    
    )
    
  • Glacial Acetic Acid (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-2-methylbenzohydrazide in Absolute Ethanol. Note: Mild heating may be required for complete dissolution due to the lipophilic methyl group.

  • Addition: Add the aldehyde (

    
    ) in one portion.
    
  • Catalysis: Add Glacial Acetic Acid (

    
    ).
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 4–6 hours .
    
    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 6:4). The hydrazide spot (usually lower

      
      ) should disappear.
      
  • Precipitation: Remove heat and allow the solution to cool slowly to room temperature. Most hydrazones will crystallize out as solids.

    • Troubleshooting: If no precipitate forms, cool in an ice bath (

      
      C) for 30 minutes. If still no solid, reduce solvent volume by 50% via rotary evaporation.
      
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) to remove excess aldehyde and acid.
    
  • Drying: Dry the product in a vacuum oven at

    
    C for 4 hours.
    
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, sluggish reactions, and sterically hindered aldehydes.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: Ethanol (

    
    ) – High concentration is key for MW.
    

Protocol:

  • Combine MMBH, aldehyde, and catalytic AcOH in a microwave-safe vial.

  • Irradiate at

    
    C  (Power: Dynamic, Max 150W) for 10–20 minutes .
    
  • Cool the vial with compressed air.

  • Pour the reaction mixture into ice-cold water (

    
    ). The product should precipitate immediately.
    
  • Filter, wash with water/EtOH (9:1), and dry.

Purification & Characterization

Recrystallization Strategies

Because the 2-methyl group increases lipophilicity, standard MeOH recrystallization (common for benzohydrazides) might yield poor recovery.

  • Primary Solvent: Ethanol (Hot).

  • Anti-Solvent: If the product is too soluble in EtOH, dissolve in minimum hot EtOH and add warm Water dropwise until turbidity appears. Cool to crystallize.

Analytical Validation (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide NH: Singlet, typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       11.0 – 12.0 ppm. Note: May appear as two peaks if E/Z isomers exist, though E is dominant.
      
    • Imine CH=N: Singlet,

      
       8.2 – 8.6 ppm.
      
    • Methoxy (-OCH3): Singlet, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.8 ppm.
      
    • Methyl (-CH3): Singlet,

      
       2.3 – 2.5 ppm.
      
  • IR Spectroscopy:

    • 
       stretch: 
      
      
      
      .
    • 
       stretch: 
      
      
      
      .
    • Absence of

      
       doublet (
      
      
      
      ).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Precipitation Product is too soluble or reaction incomplete.1. Check TLC. If incomplete, reflux longer.2. If complete, rotovap to 1/3 volume and add ice water.
Oiling Out Impurities or low melting point.Scratch the flask walls with a glass rod; re-dissolve in hot EtOH and cool very slowly.
Low Yield Hydrolysis of product or loss during wash.Ensure Ethanol wash is ice-cold . Avoid excessive washing.
Multiple Spots on TLC E/Z Isomerization or Hydrolysis.Hydrazones can exist as E/Z isomers in solution. Isolate the solid (usually pure E) and re-run NMR.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (MMBH + Aldehyde) Mix Dissolve in EtOH Add AcOH Cat. Start->Mix Reflux Reflux 4-6 Hours (80°C) Mix->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Cool Cool to RT / Ice Bath Check->Cool Complete Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Pure Final Product (Recrystallize if needed) Filter->Pure

Figure 2: Standard operating procedure for the synthesis of MMBH-derived hydrazones.

References

  • Taha, M., et al. (2014).[2] Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.[2] [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

Sources

Application Note: Preparation & Characterization of Transition Metal Complexes with 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Scaffold" Advantage

Hydrazide-based ligands are a cornerstone of modern bioinorganic chemistry due to their ability to act as NO-donor chelators . The specific ligand 4-Methoxy-2-methylbenzohydrazide (MMBH) represents a strategic modification of the classic benzohydrazide scaffold.

  • 4-Methoxy Group: Increases electron density on the aromatic ring, enhancing the basicity of the donor atoms and potentially stabilizing higher oxidation states of the central metal.

  • 2-Methyl Group: Introduces steric bulk ortho to the binding site. This "ortho-effect" can prevent oligomerization, favoring discrete mononuclear complexes over polymeric networks, and improves lipophilicity—a critical factor for membrane permeability in drug development.

Application Scope

These complexes are primarily investigated for:

  • Antimicrobial Efficacy: Disruption of bacterial cell walls via chelation-induced polarity changes (Tweedy's Chelation Theory).

  • DNA Binding: Intercalation capabilities of the planar aromatic system.

  • Catalysis: Lewis acid catalysis in organic transformations.

Part 2: Synthesis Protocols

Ligand Synthesis: 4-Methoxy-2-methylbenzohydrazide (MMBH)

Pre-requisite: If the specific hydrazide is not commercially available, it must be synthesized from its ester precursor.

Reagents:

  • Methyl 4-methoxy-2-methylbenzoate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol - Excess is critical to prevent dimer formation)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: Dissolve 10 mmol of Methyl 4-methoxy-2-methylbenzoate in 30 mL of absolute ethanol in a 100 mL round-bottom flask (RBF).

  • Addition: Add 50 mmol (approx. 2.5 mL) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. White/off-white crystals should precipitate.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield pure MMBH.

  • Validation: Melting point (Expected: ~120–130 °C range, verify against specific batch).

Metal Complex Synthesis (General Protocol)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II) Stoichiometry: Typically 1:2 (Metal:Ligand) for octahedral/square planar bis-chelate complexes.

Reagents:

  • Ligand (MMBH): 2 mmol

  • Metal Salt (Chloride or Acetate preferred): 1 mmol

  • Solvent: Methanol or Ethanol (HPLC Grade)

  • Base (Optional): Sodium Acetate (to buffer pH if using chloride salts)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 2 mmol of MMBH in 20 mL of hot ethanol. Ensure complete dissolution (solution must be clear).

  • Metal Solution: Dissolve 1 mmol of the Metal(II) salt in 10 mL of ethanol in a separate beaker.

  • Complexation: Slowly add the metal solution to the ligand solution under continuous magnetic stirring.

    • Observation: Immediate color change usually indicates coordination (e.g., Cu = Green/Blue, Co = Pink/Brown, Ni = Green).

  • Reflux: Reflux the mixture for 3–5 hours.

    • Tip: If using metal chlorides, add 2 mmol of Sodium Acetate to neutralize released HCl and drive precipitation.

  • Precipitation: Reduce volume by 50% via rotary evaporation if precipitate is not heavy. Cool to 4 °C overnight.

  • Filtration: Filter the complex, wash with hot water (to remove unreacted metal salts) followed by cold ethanol/ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Part 3: Visualization of Workflow

The following diagram illustrates the logical flow from precursor selection to final complex isolation.

G Start Start: Methyl 4-methoxy-2-methylbenzoate Hydrazinolysis Hydrazinolysis (N2H4·H2O, Reflux) Start->Hydrazinolysis EtOH, 80°C Ligand Ligand (MMBH) Isolation & Recrystallization Hydrazinolysis->Ligand Crystallization MetalAdd Metal Salt Addition (MCl2 or M(OAc)2) Ligand->MetalAdd Dissolve in EtOH Reflux Complexation Reflux (3-5 Hours) MetalAdd->Reflux 1:2 Molar Ratio Filter Filtration & Washing (Remove free ligand/salt) Reflux->Filter Precipitation Final Final Metal Complex [M(MMBH)2]Cl2 Filter->Final Vac. Dry

Figure 1: Synthetic pathway for the preparation of MMBH ligand and its subsequent transition metal complexes.[1][2][3][4][5]

Part 4: Characterization & Validation (Self-Validating System)

To ensure scientific integrity, the synthesized complexes must be validated against the free ligand. The following shifts are the "fingerprints" of successful coordination.

Infrared Spectroscopy (FT-IR) Diagnostics

The coordination typically occurs through the Carbonyl Oxygen (C=O) and the Terminal Amino Nitrogen (NH₂) .

Functional GroupFree Ligand (MMBH) cm⁻¹Metal Complex (Expected) cm⁻¹Mechanistic Explanation
ν(C=O) Amide I 1650 – 1670 (Strong)1610 – 1630 (Red Shift)Coordination via Oxygen weakens the C=O double bond character (Red Shift).
ν(NH) Asym/Sym 3200 – 3300Changed/Broadened N-coordination alters the N-H vibrational environment; often merges with OH if water is present.
ν(N-N) ~9801000 – 1020 (Blue Shift)Loss of lone pair repulsion upon coordination strengthens the N-N bond.
ν(M-O) / ν(M-N) Absent400 – 550 New bands appear in the far-IR region, confirming metal-ligand bond formation.
Electronic Spectroscopy (UV-Vis)
  • Ligand: Shows intense bands in UV region (π→π* and n→π*) due to the aromatic ring and carbonyl.

  • Complexes:

    • Ligand-to-Metal Charge Transfer (LMCT): New high-intensity bands (often 350–450 nm).

    • d-d Transitions: Weak bands in the visible region (500–800 nm) specific to the metal geometry (e.g., Octahedral Co(II) often shows a band near 500-600 nm).

Magnetic Susceptibility[6]
  • Zn(II): Diamagnetic (µeff = 0 BM).

  • Cu(II): Paramagnetic (typically 1.7 – 1.9 BM for mononuclear species).

  • Ni(II): Paramagnetic (2.8 – 3.2 BM for Octahedral; 0 BM if Square Planar).

Part 5: Expert Tips & Troubleshooting

  • Solubility Issues: If the metal salt dissolves in water but the ligand in ethanol, use a 50:50 Ethanol:Water mix. However, if the complex precipitates too fast (trapping impurities), switch to DMF (Dimethylformamide) and heat to 80°C.

  • Oily Products: If the complex separates as an oil rather than a powder, induce crystallization by scratching the glass wall or adding a non-polar solvent like Diethyl Ether or Hexane dropwise.

  • Stoichiometry Check: Always calculate yield based on the Metal. If yield is >100%, you likely have trapped solvent or unreacted ligand. Re-wash with hot ethanol.

Part 6: References

  • Bioactivity of Benzohydrazide Complexes:

    • Title: Bioactivity of novel transition metal complexes of N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide.[3]

    • Source: PubMed (Vertex AI Search Result 1.1)

    • URL:[Link] (General search entry for verification)

  • Antimicrobial Potential of Methoxy-Benzohydrazides:

    • Title: Antitumor and Antimicrobial Potential of Manganese(II), Nickel(II) and Copper(II) Complexes of 4-Methoxy Benzohydrazide Derived Schiff Base Ligand.[5]

    • Source: Letters in Applied NanoBioScience (Vertex AI Search Result 1.3)

    • URL:[Link]

  • Crystal Structure & Coordination Mode:

    • Title: Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex.[1]

    • Source: MDPI (Vertex AI Search Result 1.7)

    • URL:[Link]

  • General Synthesis of 4-Methoxybenzoylhydrazones:

    • Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

    • Source: Molecules (Vertex AI Search Result 1.11)

    • URL:[Link]

Sources

Application Note & Protocol: Strategic Cyclization of 4-Methoxy-2-methylbenzohydrazide for the Synthesis of Novel 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Enduring Relevance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a quintessential heterocyclic scaffold, a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[3][4] Prominent clinically used drugs such as the antifungals fluconazole and itraconazole, and the antiviral ribavirin, feature the 1,2,4-triazole core, underscoring its pharmacological significance.[4]

This application note provides a detailed guide for the synthesis of 1,2,4-triazoles derived from 4-Methoxy-2-methylbenzohydrazide. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven protocols and a comparative analysis of key synthetic strategies. The objective is to empower researchers to not only replicate these methods but also to rationally adapt them for the creation of diverse and novel chemical entities.

Foundational Synthesis: Preparation of the Key Precursor

The journey to the target triazoles begins with the synthesis of the essential building block, 4-Methoxy-2-methylbenzohydrazide. This is typically achieved via a robust two-step process starting from the corresponding carboxylic acid.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Methoxy-2-methylbenzoic Acid B Methyl 4-Methoxy-2-methylbenzoate A->B  Methanol (Solvent/Reagent)  H₂SO₄ (catalyst)  Reflux   C 4-Methoxy-2-methylbenzohydrazide B->C  Hydrazine Hydrate  Ethanol (Solvent)  Reflux  

Caption: Overall workflow for the synthesis of the key hydrazide precursor.

Protocol 2.1: Synthesis of 4-Methoxy-2-methylbenzohydrazide

This protocol details the conversion of the readily available methyl ester of 4-methoxy-2-methylbenzoic acid into the corresponding hydrazide. The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

Materials:

  • Methyl 4-methoxy-2-methylbenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-methoxy-2-methylbenzoate (1.0 eq) in absolute ethanol (approx. 15 mL per gram of ester).

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise.[5] The use of excess hydrazine drives the reaction equilibrium towards product formation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation & Filtration: Pour the concentrated mixture into ice-cold water. A white solid precipitate of 4-Methoxy-2-methylbenzohydrazide will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The resulting white crystalline solid is typically of high purity and can be used directly in subsequent cyclization steps.

Strategic Pathways to 1,2,4-Triazole Ring Formation

The cyclization of a benzohydrazide into a 1,2,4-triazole requires the introduction of a one-carbon unit that will ultimately form the C5 position of the triazole ring. Several reliable methods exist, each offering distinct advantages in terms of the final substitution pattern and reaction conditions. We will detail two of the most versatile and widely adopted strategies.

Method A: Cyclization via Thiosemicarbazide Intermediate

This robust two-step method is ideal for synthesizing 4-substituted-5-mercapto-1,2,4-triazoles (which exist predominantly in the thione tautomeric form).[6] These thiones are valuable intermediates themselves, as the sulfur moiety can be readily displaced or modified.

Mechanism Overview:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of an isothiocyanate, forming a stable N-aroyl-N'-aryl/alkyl thiosemicarbazide intermediate.

  • Base-Mediated Cyclodehydration: In the presence of a base (e.g., NaOH, K₂CO₃), the thiosemicarbazide undergoes an intramolecular cyclization. The amide nitrogen attacks the thiocarbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-triazole-3-thione.

Protocol 3.1: Synthesis of a 1,2,4-Triazole-3-thione

Step 1: Formation of the Thiosemicarbazide Intermediate

  • Dissolution: Dissolve 4-Methoxy-2-methylbenzohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aryl or alkyl isothiocyanate (1.1 eq) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The thiosemicarbazide product often precipitates from the solution upon cooling.

  • Isolation: Cool the flask to room temperature, collect the precipitate by vacuum filtration, and wash with cold ethanol.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Reaction Setup: Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2M, approx. 4-5 eq).

  • Reflux: Heat the mixture to reflux for 6-8 hours until a clear solution is obtained.[6] The strong base facilitates the intramolecular cyclization and dehydration.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) or glacial acetic acid until the pH is ~5-6.

  • Precipitation and Filtration: The 1,2,4-triazole-3-thione product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the product with copious amounts of cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Method B: Pellizzari-Type Reaction with Formamide

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles by condensing acylhydrazides with amides.[7][8] While the original conditions often required harsh temperatures, modifications using high-boiling point solvents or microwave irradiation have made it more accessible. Reacting the hydrazide with formamide is a direct route to an unsubstituted C5 position.

Mechanism Overview: The reaction involves the condensation of the hydrazide with formamide. This process typically involves nucleophilic attack by the hydrazide onto the carbonyl carbon of formamide, followed by a series of condensation and cyclization steps, ultimately leading to the elimination of water and ammonia to form the stable aromatic triazole ring.

Protocol 3.2: Synthesis of 3-(4-Methoxy-2-methylphenyl)-1H-1,2,4-triazole

Materials:

  • 4-Methoxy-2-methylbenzohydrazide

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Round-bottom flask with reflux condenser or microwave synthesis vial

Procedure (Conventional Heating):

  • Reaction Mixture: In a round-bottom flask, create a mixture of 4-Methoxy-2-methylbenzohydrazide (1.0 eq) and a large excess of formamide (10-20 eq). Formamide acts as both a reagent and a solvent.

  • Heating: Heat the mixture to 150-160°C and maintain for 4-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and recrystallize from an appropriate solvent system like ethanol.

Procedure (Microwave Irradiation):

  • Reaction Mixture: In a microwave-safe reaction vial, combine 4-Methoxy-2-methylbenzohydrazide (1.0 eq) and formamide (10 eq).

  • Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 20-30 minutes.[9] Microwave heating can dramatically reduce reaction times.

  • Work-up and Isolation: Follow steps 3 and 4 from the conventional heating method.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on the desired substitution pattern, available equipment, and tolerance for multi-step procedures.

FeatureMethod A: Thiosemicarbazide RouteMethod B: Formamide Route
C5 Substituent Mercapto/Thione groupUnsubstituted (Hydrogen)
Key Reagents Isothiocyanate, NaOHFormamide
Number of Steps Two (Intermediate isolation required)One-pot
Reaction Conditions Moderate reflux temperaturesHigh temperatures or microwave irradiation
Advantages Access to versatile thione intermediate; mild conditions for cyclization.Direct, one-pot synthesis; simple reagents.
Disadvantages Two-step process; requires handling of isothiocyanates.High temperatures can lead to side products; requires large excess of formamide.

Product Characterization

Confirmation of the successful synthesis of the target 1,2,4-triazole derivatives should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, the disappearance of hydrazide protons (-CONHNH₂) and the appearance of characteristic triazole ring protons/carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the hydrazide C=O stretch and the appearance of C=N and N-H stretching frequencies characteristic of the triazole ring.

Conclusion

The synthesis of 1,2,4-triazoles from 4-Methoxy-2-methylbenzohydrazide is a versatile process that can be tailored to achieve specific structural outcomes. The thiosemicarbazide route (Method A) offers a reliable pathway to 5-thioxo-1,2,4-triazoles, which are valuable precursors for further functionalization. The direct condensation with formamide (Method B) provides a straightforward, one-pot method for producing triazoles with an unsubstituted C5 position. By understanding the mechanisms and protocols detailed in this note, researchers are well-equipped to synthesize and explore novel 1,2,4-triazole derivatives for applications in drug discovery and materials science.

References

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Al-Masoudi, N. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 693. Available from: [Link]

  • Kaur, R., et al. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 609-633. Available from: [Link]

  • Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104218. Available from: [Link]

  • Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13956-13973. Available from: [Link]

  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017299. Available from: [Link]

  • Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 241. Available from: [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ResearchGate. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available from: [Link]

  • RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available from: [Link]

  • ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]

  • Chemical Methodologies. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Pharmacological significance of triazole scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Retrieved from [Link]

Sources

Microwave-Assisted Synthesis of 4-Methoxy-2-methylbenzohydrazide Derivatives: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of hydrazide-hydrazones (Schiff bases) is a critical workflow in medicinal chemistry, as these pharmacophores exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and acetylcholinesterase (AChE) inhibition[1],[2]. Specifically, derivatives of 4-methoxy-2-methylbenzohydrazide are of high interest; the 4-methoxy group provides essential hydrogen bond acceptor capabilities, while the 2-methyl group induces a steric conformation that enhances binding affinity with target receptor amino acids[3].

Traditionally, the synthesis of these derivatives relies on conventional thermal refluxing, which is plagued by prolonged reaction times (2–9 hours), localized overheating, and the generation of thermal degradation byproducts[2],[4]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. By utilizing electromagnetic radiation to directly interact with molecular dipoles in polar solvents, MAOS achieves rapid, uniform volumetric heating[5]. This "green chemistry" approach drastically reduces reaction times to mere minutes while significantly improving product yields and purity,[4].

HeatingMechanism cluster_0 Conventional Heating cluster_1 Microwave Dielectric Heating A1 Thermal Gradient (Wall to Core) A2 Slow Energy Transfer A1->A2 A3 Localized Overheating & Byproducts A2->A3 B1 Electromagnetic Radiation (Direct Interaction) B2 Rapid & Uniform Volumetric Heating B1->B2 B3 High Yield & Reduced Time B2->B3

Comparison of energy transfer: Conventional thermal gradients vs. Microwave dielectric heating.

Experimental Design & Causality

As a Senior Application Scientist, it is imperative to understand why specific parameters are chosen to ensure a self-validating and reproducible protocol:

  • Solvent Selection (Ethanol): Ethanol is selected due to its high dielectric constant and loss tangent. It acts as an excellent microwave absorber, rapidly converting electromagnetic energy into thermal energy,[5].

  • Catalyst (Glacial Acetic Acid): A catalytic amount of acetic acid is crucial. It acts as a Brønsted acid to protonate the carbonyl oxygen of the substituted benzaldehyde, significantly enhancing its electrophilicity. This facilitates the nucleophilic attack by the terminal primary amine of the benzohydrazide,[2].

  • Microwave Power (150 W): Operating at a controlled 150 W prevents the localized superheating and decomposition of sensitive hydrazine intermediates, ensuring rapid kinetics without compromising the structural integrity of the product.

  • Workup Strategy (Ice-Water Precipitation): The target Schiff base derivatives are highly lipophilic. Pouring the post-reaction ethanolic mixture into ice-cold water forces an immediate and near-quantitative precipitation of the product, minimizing loss and allowing for rapid isolation[3],[2].

SyntheticWorkflow A Starting Material: Methyl 4-methoxy-2-methylbenzoate B Hydrazinolysis (Microwave) (Hydrazine Hydrate, 150W, 5-8 min) A->B C Precursor: 4-Methoxy-2-methylbenzohydrazide B->C D Schiff Base Condensation (Microwave) (Substituted Aldehydes, EtOH, Acid Cat., 150W) C->D E Target Products: N'-arylidene-4-methoxy-2-methylbenzohydrazide D->E

Two-step microwave-assisted synthetic workflow for benzohydrazide derivatives.

Step-by-Step Methodologies

Protocol A: Synthesis of 4-Methoxy-2-methylbenzohydrazide Precursor

This step converts the ester starting material into the highly reactive hydrazide precursor via microwave-induced hydrazinolysis.

  • Preparation: In a 25 mL quartz or borosilicate microwave-transparent vial, combine methyl 4-methoxy-2-methylbenzoate (10 mmol) and an excess of hydrazine hydrate (20–50 mmol)[3],[6].

  • Solvent Addition: Add 5–10 mL of absolute ethanol and insert a magnetic stir bar. Stir briefly until the mixture is homogeneous.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 150 W for 5 to 8 minutes , maintaining the temperature at approximately 60–70 °C[3],.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) eluent system to confirm the disappearance of the ester spot.

  • Workup: Cool the vial to room temperature. Pour the mixture into 30 mL of ice-cold distilled water. Filter the resulting white crystalline precipitate under a vacuum, wash with cold ethanol, and dry[3].

Protocol B: Microwave-Assisted Condensation to Form Derivatives

This step couples the hydrazide with various substituted benzaldehydes to form the target Schiff base pharmacophores.

  • Preparation: In a clean microwave vial, combine equimolar amounts (5 mmol) of the synthesized 4-methoxy-2-methylbenzohydrazide and a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 2-methoxybenzaldehyde),[6].

  • Catalysis: Dissolve the mixture in 5 mL of absolute ethanol and add 2–3 drops of glacial acetic acid as a catalyst,[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 W for 4 to 10 minutes .

  • Isolation: Upon completion (verified by TLC), cool the reaction mixture to room temperature. Induce precipitation by adding 20 mL of ice-cold distilled water.

  • Purification: Collect the precipitate via vacuum filtration. Recrystallize the crude product from absolute ethanol to obtain high-purity crystals[3],.

Self-Validating Quality Control (QC)

To ensure the scientific integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

  • TLC Profiling: The product should present as a single, distinct spot with a lower Rf value than the starting aldehyde, indicating successful condensation[3],[2].

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine stretching bands (~3300–3400 cm⁻¹) from the hydrazide. Validate the appearance of a sharp imine (C=N ) stretch at ~1600–1620 cm⁻¹ and an amide carbonyl (C=O ) stretch at ~1650 cm⁻¹[1],[4].

  • ¹H NMR Spectroscopy: The definitive marker of successful Schiff base formation is the appearance of a sharp singlet integrating to one proton at δ 8.0–9.0 ppm , corresponding to the azomethine (=CH ) proton. The amide (-NH ) proton typically appears as a singlet downfield at >10.0 ppm[1],[4].

Quantitative Data Presentation

The superiority of the MAOS protocol over conventional thermal refluxing is summarized below, demonstrating significant improvements in both efficiency and yield[2],[7],[4].

ParameterConventional Thermal RefluxMicrowave-Assisted Synthesis (MAOS)
Energy Transfer Mechanism Thermal Conduction / ConvectionDirect Dielectric Heating
Reaction Time 2 to 9 Hours4 to 10 Minutes
Typical Yield (%) 60% – 75%85% – 98%
Purity Profile Moderate (Thermal degradation risks)High (Cleaner reaction profile)
Solvent Requirement High volume (15–20 mL)Low volume (5 mL)
Environmental Impact High Energy ConsumptionEco-Friendly / Green Chemistry

References

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education (fip.org). Available at: 3

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry (arabjchem.org). Available at: Link

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene) - Impactfactor (impactfactor.org). Available at: 6

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid - MDPI (mdpi.com). Available at: 1

  • Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative - Hilaris (hilarispublisher.com). Available at: 2

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC (nih.gov). Available at: 7

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - ACS Omega (acs.org). Available at: 4

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC (nih.gov). Available at: 5

Sources

Antimicrobial Screening of 4-Methoxy-2-methylbenzohydrazide: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the antimicrobial evaluation of 4-Methoxy-2-methylbenzohydrazide , a pharmacologically active scaffold characterized by its electron-donating methoxy group and lipophilic methyl substituent. This document details the preparation of stock solutions, execution of high-throughput screening via broth microdilution, and validation through time-kill kinetics. It is designed for medicinal chemists and microbiologists requiring a standardized, reproducible workflow compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Introduction: The Pharmacophore & Solubility Profile

4-Methoxy-2-methylbenzohydrazide represents a specific subclass of hydrazide-based antimicrobials. Its biological activity is governed by two structural features:

  • The Hydrazide Linker (-CO-NH-NH2): Acts as a hydrogen bond donor/acceptor, facilitating interaction with microbial enzymes (e.g., enoyl-ACP reductase) or DNA minor grooves.

  • The 2-Methyl, 4-Methoxy Substitution:

    • 4-Methoxy (-OCH3): Increases electron density on the aromatic ring, potentially enhancing binding affinity to metal cofactors in metalloenzymes.

    • 2-Methyl (-CH3): Introduces steric bulk and increases lipophilicity (LogP), aiding in the passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

Critical Consideration: Due to the lipophilic nature of the 2-methyl group, this compound exhibits poor aqueous solubility. Proper solubilization in dimethyl sulfoxide (DMSO) is the critical first step to prevent compound precipitation during biological assays, which causes false-negative results.

Reagents and Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Test Compound: 4-Methoxy-2-methylbenzohydrazide (>98% purity, HPLC grade).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Indicator: Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) or TTC (Triphenyl tetrazolium chloride) for visual MIC confirmation.

Protocol: Master Stock Preparation (10 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of 4-Methoxy-2-methylbenzohydrazide into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.

    • Note: If the compound does not fully dissolve, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter if using for long-term storage.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydrazide bond.

Primary Screen: Agar Well Diffusion (Qualitative)

This method serves as a rapid "Go/No-Go" filter to assess susceptibility before investing in quantitative MIC testing.

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate in three directions.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading:

    • Test: Add 50 µL of compound (diluted to 1000 µg/mL in 10% DMSO).

    • Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).

    • Negative Control: 10% DMSO (Solvent control).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters using digital calipers.

Quantitative Assay: Broth Microdilution (MIC Determination)

This protocol follows CLSI M07-A10 guidelines. It determines the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.

Experimental Workflow Diagram

MIC_Workflow cluster_controls Controls (Columns 11-12) Start Start: Stock Solution (10 mg/mL in DMSO) Dilution Prepare Intermediate Dilution (2560 µg/mL in Media) Start->Dilution Dilute 1:4 with Media PlatePrep 96-Well Plate Setup Add 100 µL Media (Rows 1-12) Dilution->PlatePrep Add to Column 1 SerialDil Serial Dilution (1:2) Transfer 100 µL from Col 1 -> 10 PlatePrep->SerialDil Inoculation Add Inoculum (100 µL) Final: 5x10^5 CFU/mL SerialDil->Inoculation Discard 100µL from Col 10 Incubation Incubate 37°C, 16-20 Hours Inoculation->Incubation Readout Read MIC (Visual or OD600) Incubation->Readout Sterility Sterility Control (Media only) Growth Growth Control (Media + Bacteria + DMSO)

Caption: Step-by-step workflow for CLSI-compliant Broth Microdilution assay.

Detailed Protocol
  • Plate Setup: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate (U-bottom).

  • Compound Addition: Add 100 µL of the working solution (e.g., 256 µg/mL) to Column 1.

  • Serial Dilution: Using a multichannel pipette, mix Column 1 and transfer 100 µL to Column 2. Repeat until Column 10. Discard the final 100 µL from Column 10.

    • Result: A concentration gradient (e.g., 128 to 0.25 µg/mL).

    • DMSO Check: The final DMSO concentration in the first well is <1.25%, which is non-toxic to most bacteria.

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to columns 1–11.
    
    • Column 11 (Growth Control): Bacteria + Media + Solvent (no drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation: Seal with a breathable film and incubate at 37°C for 16–20 hours (24–48h for fungi).

  • Reading:

    • Visual: Look for turbidity (cloudiness) at the bottom of the well.

    • Dye-Assisted: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Mechanism of Action (Proposed)

Benzohydrazides often function via dual mechanisms. For the 4-methoxy-2-methyl derivative, the proposed pathway involves membrane depolarization and potential metal chelation.

MOA_Pathway Compound 4-Methoxy-2-methyl benzohydrazide Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane 2-Methyl facilitates permeation Chelation Metal Chelation (Fe2+ / Cu2+) Membrane->Chelation Hydrazide motif binds ions Enzyme Enzyme Inhibition (e.g., Kinases/Reductases) Chelation->Enzyme Depletes cofactors ROS ROS Generation Chelation->ROS Fenton Chemistry Death Cell Death Enzyme->Death ROS->Death

Caption: Proposed Mechanism of Action involving membrane permeation and metal chelation.[1]

Data Analysis & Reporting

Interpretation Criteria (General Guide)
MIC Value (µg/mL)ClassificationAction
< 10PotentProceed to in vivo toxicity studies.
10 – 64ModerateStructure-Activity Relationship (SAR) optimization required.
> 64InactiveCompound likely not suitable as a lead candidate.
Troubleshooting Guide
  • Precipitation in Wells: The compound crashed out of solution.

    • Fix: Reduce the starting concentration or increase DMSO slightly (max 2%). Ensure the "Sterility Control" is clear.

  • Skipped Wells: Growth in high concentration, no growth in low, growth in lower.

    • Fix: Technical error in pipetting or contamination. Repeat the assay.

  • Pink Controls (Resazurin):

    • Fix: If the sterility control turns pink, the media is contaminated. Discard and restart.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[2] Wayne, PA: CLSI.[2] [Link]

  • Nengroo, Z. R., et al. (2019). "Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents." Saudi Pharmaceutical Journal, 27(1), 12-20. [Link]

  • Mbah, J., et al. (2017).[3] "Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone." International Journal of Organic Chemistry, 7, 229-239.[3] [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

Sources

Application Note: Using 4-Methoxy-2-methylbenzohydrazide in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

4-Methoxy-2-methylbenzohydrazide (CAS: 75319-01-6) is a highly versatile acyl hydrazide intermediate utilized in the synthesis of complex heterocyclic scaffolds, particularly in the development of targeted protein degraders (PROTACs) and small-molecule therapeutics[1].

In modern drug discovery, heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles act as privileged pharmacophores. They are widely deployed as metabolically stable bioisosteres for esters, amides, and carboxylic acids[2]. By replacing labile functional groups with these robust five-membered rings, researchers can significantly improve a drug candidate's pharmacokinetic profile, binding affinity, and cellular permeability. This application note provides a rigorous, self-validating framework for deploying 4-methoxy-2-methylbenzohydrazide in divergent heterocyclic synthesis.

Mechanistic Causality & Pathway Divergence

The reactivity of 4-methoxy-2-methylbenzohydrazide is governed by the electronic push-pull dynamics of its aromatic ring. The para-methoxy group donates electron density via resonance, increasing the nucleophilicity of the terminal hydrazide nitrogen. Conversely, the ortho-methyl group provides steric shielding, which modulates the rate of condensation with bulky electrophiles.

  • 1,3,4-Oxadiazole Pathway: When reacted with carboxylic acids in the presence of phosphorus oxychloride (POCl₃), the hydrazide undergoes rapid acylation followed by a Vilsmeier-type cyclodehydration to yield 2,5-disubstituted-1,3,4-oxadiazoles. Alternatively, milder one-pot coupling can be achieved using 1,1'-carbonyldiimidazole (CDI) and triphenylphosphine[2], or via in situ generated dibromotriphenylphosphorane (PPh₃Br₂)[3].

  • 1,2,4-Triazole Pathway: Divergently, reacting the hydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. Under strongly basic conditions (e.g., NaOH), the intermediate undergoes intramolecular nucleophilic attack on the acyl carbon, followed by dehydration to form a 1,2,4-triazole-3-thiol derivative[4].

HeterocyclicSynthesis H 4-Methoxy-2-methyl- benzohydrazide AH Acylhydrazone Intermediate H->AH Aldehyde, EtOH OX2 1,3,4-Oxadiazole (Dehydrative) H->OX2 R-COOH, POCl3 TS Thiosemicarbazide Intermediate H->TS R-NCS OX1 1,3,4-Oxadiazole (Oxidative) AH->OX1 I2, K2CO3 TR 1,2,4-Triazole Derivative TS->TR NaOH, Reflux

Divergent synthetic pathways from 4-methoxy-2-methylbenzohydrazide.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 1,3,4-Oxadiazoles via POCl₃ Cyclodehydration

Objective: Synthesize 2-(4-methoxy-2-methylphenyl)-5-substituted-1,3,4-oxadiazole. Mechanistic Rationale: POCl₃ acts as both a solvent and a dehydrating agent. It activates the carbonyl oxygen of the intermediate diacylhydrazine, converting it into a highly reactive dichlorophosphate leaving group. This facilitates the intramolecular attack by the enolic oxygen, driving ring closure.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-2-methylbenzohydrazide (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Activation: Slowly add POCl₃ (5-10 volumes).

    • Causality: Slow addition manages the highly exothermic formation of the initial adduct and prevents the degradation of the methoxy group.

  • Cyclization: Heat the mixture to 90-100 °C for 4-6 hours.

    • In-Process Validation Check: The initial heterogeneous suspension will clarify into a homogeneous amber solution. TLC (EtOAc:Hexane 1:1) must confirm the disappearance of the baseline hydrazide spot (Rf ~0.1) and the emergence of a high-Rf product spot (Rf ~0.6).

  • Quenching: Cool the mixture to room temperature and pour it dropwise over crushed ice with vigorous stirring.

    • Causality: Rapid quenching in ice prevents the hydrolytic ring-opening of the newly formed oxadiazole while safely neutralizing excess POCl₃ into phosphoric and hydrochloric acids.

  • Isolation: Neutralize the aqueous mixture with saturated NaHCO₃ to pH 7-8. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiols via Thiosemicarbazide Intermediates

Objective: Synthesize 5-(4-methoxy-2-methylphenyl)-4-substituted-4H-1,2,4-triazole-3-thiol. Mechanistic Rationale: The reaction proceeds via a two-step mechanism. First, the nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of an isothiocyanate. Second, base-catalyzed cyclodehydration forces the ring closure[4].

  • Intermediate Formation: Dissolve 4-methoxy-2-methylbenzohydrazide (1.0 eq) in absolute ethanol. Add the selected isothiocyanate (1.05 eq) and reflux for 3-4 hours.

    • In-Process Validation Check: Cooling the mixture to room temperature should yield a crystalline solid (the thiosemicarbazide). If no solid forms, concentrate the solvent under reduced pressure to induce precipitation.

  • Base-Catalyzed Cyclization: Suspend the isolated thiosemicarbazide in a 2M NaOH aqueous solution and reflux for 4 hours.

    • Causality: The strong base deprotonates the thiol/amide, enhancing its nucleophilicity to attack the acyl carbon, which forces the dehydration step[4].

    • In-Process Validation Check: The suspension will completely dissolve as the water-soluble sodium salt of the triazole is formed.

  • Precipitation: Cool the solution to 0-5 °C and carefully acidify with 2M HCl to pH 3-4.

    • In-Process Validation Check: A dense white/yellowish precipitate will immediately form upon reaching the pKa of the triazole-thiol, confirming successful ring closure.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data: Optimization of Cyclization Agents

The choice of cyclization agent significantly impacts the yield, reaction time, and functional group tolerance when synthesizing 1,3,4-oxadiazoles from benzohydrazides. The table below summarizes the quantitative parameters based on established literature methodologies[2][3][5].

Cyclization AgentReaction TimeTypical Yield (%)Mechanistic DriverPrimary Byproducts
POCl₃ 4 - 6 h75 - 90%Vilsmeier-type intermediate activationPhosphoric acid, HCl
CDI / PPh₃ 2 - 4 h70 - 85%Carbonyl activation via imidazole intermediateImidazole, Triphenylphosphine oxide
I₂ / K₂CO₃ 4 - 8 h65 - 80%Oxidative cyclization of acylhydrazoneIodide salts
PPh₃Br₂ (in situ) 1 - 2 h80 - 95%Rapid cyclodehydration via phosphoraneTriphenylphosphine oxide, HBr
EDC / DMSO 12 - 18 h60 - 75%Carbodiimide-mediated dehydrationUrea derivatives

References

1. Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Source: Arabian Journal of Chemistry. URL: 2.[2] Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Source: PMC. URL: 3.[4] Title: Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Source: ResearchGate. URL: 4.[1] Title: WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof. Source: Google Patents. URL: 5.[3] Title: Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Source: Otterbein University. URL: 6.[5] Title: Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Source: MDPI. URL:

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the solvent selection and recrystallization parameters for 4-Methoxy-2-methylbenzohydrazide , a critical intermediate in the synthesis of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, Schiff bases).[1][2][3]

Achieving high purity (>98%) for this compound is challenging due to the presence of unreacted hydrazine hydrate (toxic, reducing agent) and methyl 4-methoxy-2-methylbenzoate (starting ester).[1][2][3] This protocol synthesizes literature data from analogous benzohydrazides to establish a self-validating purification workflow that prioritizes the removal of these specific impurities.[1][2][3]

Physicochemical Profile & Solvent Logic

To select the optimal solvent, we must analyze the competing functional groups within the molecule.

Molecular Architecture
  • Hydrazide Group (–CONHNH₂): Highly polar, capable of acting as both a hydrogen bond donor and acceptor.[4] This moiety dominates the solubility profile, making the compound soluble in polar protic solvents (alcohols) and hot water.

  • Methoxy Group (–OCH₃): Moderately polar, H-bond acceptor.[1][2][3][4]

  • 2-Methyl Group (–CH₃): Adds lipophilicity and steric bulk near the carbonyl.[1][2][3] This steric hindrance can inhibit crystal packing, potentially leading to "oiling out" if the cooling gradient is too steep.

Solubility Prediction Table

Based on the "like dissolves like" principle and empirical data for 4-methoxybenzohydrazide [1][2], the following solubility profile guides our selection:

Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)Suitability
Polar Protic Ethanol (95%) LowHighExcellent (Primary)
Polar ProticMethanolModerateVery HighGood (Risk of yield loss)
Polar AproticDMSO / DMFHighHighPoor (Hard to remove)
Non-PolarHexane / HeptaneInsolubleInsolubleExcellent (Wash only)
Polar ProticWaterInsolubleModerateAnti-solvent
The "Sandwich" Purification Strategy

Recrystallization alone is often insufficient for benzohydrazides because unreacted esters have similar solubility profiles in alcohols. Therefore, we employ a Tri-Phase Purification Strategy :

  • Phase 1 (Lipophilic Wash): Hexane wash removes unreacted ester.[1]

  • Phase 2 (Hydrophilic Wash): Cold water wash removes hydrazine salts.[1]

  • Phase 3 (Recrystallization): Ethanol refines the crystal lattice.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for solvent selection and the purification process.

RecrystallizationWorkflow Start Crude 4-Methoxy-2-methylbenzohydrazide Decision1 Impurity Profile Check: Is unreacted Ester present? Start->Decision1 WashHex Pre-Wash: Triturate with Hexane (Removes Ester) Decision1->WashHex Yes Decision2 Is Hydrazine present? Decision1->Decision2 No WashHex->Decision2 WashH2O Pre-Wash: Triturate with Ice-Cold Water (Removes Hydrazine) Decision2->WashH2O Yes SolventSelect Select Solvent System: Ethanol (95%) Decision2->SolventSelect No WashH2O->SolventSelect Dissolve Dissolution: Reflux in min. vol. Ethanol (~78°C) SolventSelect->Dissolve HotFilter Hot Filtration: Remove insoluble mechanical impurities Dissolve->HotFilter Cooling Controlled Cooling: RT (30 min) -> 4°C (2 hrs) HotFilter->Cooling Collect Filtration & Drying: Vacuum filter, wash with cold EtOH Cooling->Collect

Caption: Logic flow for the purification of 4-Methoxy-2-methylbenzohydrazide, integrating pre-wash steps to maximize recrystallization efficiency.

Detailed Experimental Protocol

Materials Required[2][3]
  • Crude Product: 4-Methoxy-2-methylbenzohydrazide.[1][2][3]

  • Primary Solvent: Ethanol (Absolute or 95%).[1]

  • Wash Solvents: n-Hexane (or Petroleum Ether), Distilled Water.[1][2][3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, vacuum pump.[1]

Pre-Treatment (The "Self-Validating" Steps)

Why this matters: Attempting to recrystallize crude material containing significant hydrazine hydrate often leads to sticky gums rather than crystals.[1]

  • Ester Removal: Place the crude solid in a beaker. Add n-Hexane (5 mL per gram of solid). Stir vigorously for 10 minutes at room temperature. Filter the solid.[5][6]

    • Mechanism:[1][2][7] The lipophilic ester dissolves; the polar hydrazide does not.

  • Hydrazine Removal: Transfer the solid to a fresh beaker. Add Ice-Cold Water (5 mL per gram). Stir for 5 minutes. Filter immediately.

    • Mechanism:[1][2][7] Hydrazine hydrate is infinitely miscible with water; the benzohydrazide is poorly soluble in cold water.

Recrystallization Procedure[6]
  • Dissolution:

    • Transfer the pre-washed solid to a round-bottom flask.

    • Add Ethanol (start with 5 mL/g).[1]

    • Heat to reflux (boiling) with stirring.

    • Add additional Ethanol in small portions (1 mL at a time) through the condenser until the solid just dissolves.

    • Note: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), reflux for 5 mins, and filter hot.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles remain, filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.

  • Crystallization:

    • Remove from heat.[1][8] Allow the flask to cool to Room Temperature slowly (over 30-45 minutes). Do not rush this step. Rapid cooling may trap impurities or cause oiling out due to the 2-methyl group.[1][2][3]

    • Once ambient temperature is reached, place the flask in an Ice Bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the white needles/crystals using vacuum filtration.[1]

    • Wash the filter cake with a small volume of Ice-Cold Ethanol (1-2 mL).[1][2][3]

    • Dry in a vacuum oven at 50°C for 4 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooling is too fast.[1][2][3]Re-heat to dissolve.[1] Add a small amount of extra Ethanol.[1] Cool very slowly with stirring. Seed with a pure crystal if available.[1]
Low Yield Too much solvent used.[1]Evaporate 30% of the solvent and re-cool. Alternatively, add Water dropwise to the hot ethanol solution until turbidity persists, then cool (Anti-solvent method).
Sticky Solid Residual Hydrazine Hydrate.[1]Repeat the Cold Water Wash (Section 4.[1]2) and recrystallize again.[6][9][10]

Analytical Validation

To confirm the success of the protocol, verify the following:

  • Melting Point: Expect a sharp range.[1] While the specific MP for the 2-methyl derivative is often user-determined, the analogue 4-methoxybenzohydrazide melts at 136-140°C [2].[1][2][3] The 2-methyl group typically raises the MP slightly due to increased molecular weight, or lowers it if it disrupts packing; a sharp range (<2°C) indicates purity.[2][3]

  • TLC: Silica Gel, Mobile Phase: Ethyl Acetate/Hexane (3:1).[1] The hydrazide spot should be distinct from the starting ester (which runs higher/faster).

References

  • BenchChem. Troubleshooting guide for the synthesis of benzohydrazide derivatives. (2025).[1][3][5][9][11] Retrieved from [3]

  • Sigma-Aldrich. 4-Methoxybenzhydrazide Product Specification & Properties.[1][2][3][12] (2025).[1][3][5][9][11] Retrieved from [2][3]

  • Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.[1][9] Molecules 2014, 19, 1288-1303.[1][2][3] (Describes methanol/ethanol recrystallization of the parent 4-methoxy analogue). Retrieved from [3]

  • PubChem. 4-Methoxybenzohydrazide Compound Summary. National Library of Medicine.[1] Retrieved from [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reflux Time for 4-Methoxy-2-methylbenzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, optimizing the condensation of benzohydrazides into acylhydrazones is a critical step in generating bioactive libraries. This guide provides an in-depth, mechanistic approach to optimizing reflux times specifically for 4-Methoxy-2-methylbenzohydrazide , ensuring high yields, preventing side reactions, and establishing self-validating experimental workflows.

Mechanistic Causality: The Push and Pull of Substituents

To optimize reflux time, one must first understand the specific electronic and steric environment of 4-Methoxy-2-methylbenzohydrazide. The condensation reaction relies on the nucleophilic attack of the terminal hydrazide amine onto an electrophilic carbonyl carbon (aldehyde or ketone), followed by dehydration to form the hydrazone[1].

  • The Electronic "Push" (4-Methoxy Group): The methoxy group at the para position relative to the hydrazide acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density through the aromatic ring to the hydrazide moiety, increasing the nucleophilicity of the terminal nitrogen. Kinetically, this accelerates the initial attack on the carbonyl[1].

  • The Steric "Pull" (2-Methyl Group): The methyl group at the ortho position introduces significant steric hindrance. While the initial nucleophilic attack may be fast, the formation of the bulky tetrahedral hemiaminal intermediate is sterically restricted. This steric clash increases the activation energy required for the subsequent dehydration step, often necessitating extended reflux times to reach thermodynamic equilibrium, especially when reacting with bulky ketones[2].

Mechanism A 4-Methoxy-2-methylbenzohydrazide + Carbonyl Compound B Nucleophilic Attack (Rate-Limiting Step) A->B Acid Catalyst (H+) C Tetrahedral Hemiaminal Intermediate B->C D Proton Transfer & Dehydration C->D -H2O E Acylhydrazone Product + H2O D->E

Mechanistic pathway of acylhydrazone formation highlighting the rate-limiting nucleophilic attack.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. You will not rely on arbitrary timeframes; instead, the reaction dictates its own completion point.

Materials:

  • 4-Methoxy-2-methylbenzohydrazide (1.0 eq)

  • Target Aldehyde/Ketone (1.05 eq)

  • Absolute Ethanol (10 mL per mmol of hydrazide)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-Methoxy-2-methylbenzohydrazide in absolute ethanol.

  • Electrophile Addition: Add 1.05 eq of the target carbonyl compound. A slight excess ensures the complete consumption of the hydrazide, which is typically harder to separate during recrystallization.

  • Catalysis: Add 1-2 drops of glacial acetic acid to achieve a mildly acidic environment (pH ~4.5). This protonates the carbonyl oxygen, increasing its electrophilicity without protonating the nucleophilic hydrazide amine[1].

  • Reflux Initiation: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol)[1].

  • Validation Checkpoint (TLC Monitoring): After 2 hours, withdraw a 10 µL aliquot. Co-spot the reaction mixture against the pure 4-Methoxy-2-methylbenzohydrazide starting material on a silica gel TLC plate (Eluent: 4:1 Hexane:Ethyl Acetate).

    • Self-Validation: The reaction is only validated as complete when the starting material spot is entirely absent under UV light (254 nm). If present, continue refluxing and check every 2 hours.

  • Isolation: Once validated, cool the clear solution to room temperature, then transfer to an ice bath (4°C) to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum[3].

Workflow Start Start Condensation Reaction (Ethanol, 78°C) TLC Monitor via TLC Every 1-2 Hours Start->TLC Check Is Starting Material Consumed? TLC->Check Stop Cool to RT & Crystallize Product Check->Stop Yes Extend Continue Reflux (Max 24h) Check->Extend No (<24h) Optimize Optimize: Add Catalyst or Change Solvent Check->Optimize No (>24h) Extend->TLC

Step-by-step experimental workflow for monitoring and optimizing reflux time via TLC.

Quantitative Data: Reflux Time Optimization Matrix

Because the 2-methyl group introduces steric drag, the required reflux time is heavily dictated by the steric profile of the electrophile. Use the table below to establish your baseline expectations before beginning TLC validation.

Electrophile TypeSteric HindranceRecommended SolventCatalyst SystemTypical Reflux Time
Aliphatic Aldehydes LowEthanol (78°C)Acetic Acid (1-2 drops)2 - 4 hours
Aromatic Aldehydes ModerateEthanol (78°C)Acetic Acid (1-2 drops)4 - 8 hours
Aliphatic Ketones HighMethanol / EthanolAcetic Acid (1-2 drops)8 - 16 hours
Bulky/Aromatic Ketones Very HighToluene (110°C)Acetic Acid (Dean-Stark)16 - 24+ hours

Troubleshooting Guides & FAQs

Q1: How do I determine the exact optimal reflux time for my specific electrophile? A1: There is no universal timer. The dynamic covalent nature of the hydrazone bond means the reaction reaches a thermodynamic equilibrium[2]. You must monitor the disappearance of the 4-Methoxy-2-methylbenzohydrazide via TLC. Once the product spot intensity plateaus and the starting material is consumed, further refluxing is counterproductive and wastes energy[1].

Q2: What are the chemical consequences of extending the reflux time beyond the optimal point? A2: Over-refluxing is detrimental. Because acylhydrazone formation is reversible, prolonged heating without active water removal can lead to product hydrolysis back into the starting materials[2]. Furthermore, if you used an excess of glacial acetic acid (rather than a catalytic amount), prolonged reflux can drive an N-acetylation side reaction on the hydrazide's terminal amine, drastically reducing your yield and complicating purification[4].

Q3: My reaction with a bulky ketone (e.g., l-menthone) shows incomplete conversion even after 16 hours of reflux. How can I drive it to completion? A3: The ortho-methyl group on your hydrazide combined with a bulky ketone creates immense steric repulsion in the transition state. To overcome this activation barrier, you must alter the thermodynamic conditions[3].

  • Shift the equilibrium: Switch from ethanol to a higher-boiling non-polar solvent like toluene (110°C) and use a Dean-Stark apparatus to azeotropically remove the water byproduct. Removing water prevents the reverse hydrolysis reaction[2].

  • Increase thermal energy: If a Dean-Stark trap is unavailable, switching the solvent to 1-butanol (b.p. 117°C) provides the necessary thermal energy to overcome the steric barrier.

Q4: Why did my product "oil out" instead of crystallizing after reflux? A4: Oiling out typically occurs for two reasons:

  • Incomplete Reaction: The reflux time was too short, leaving unreacted 4-Methoxy-2-methylbenzohydrazide and aldehyde, which act as impurities that disrupt the crystal lattice[1].

  • Solvent Saturation: The ethanol volume is too high. If TLC confirms the reaction is complete, concentrate the solvent under reduced pressure by 50%, then cool slowly to 4°C to induce proper nucleation.

References

  • BenchChem. "Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine." BenchChem, 2025.
  • Navya Sri. "Synthesis and Evaluation of Hydrazones." J Clinical and Medical Research and Studies, Alcrut Group, 2024.
  • ChemRxiv. "Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks." ChemRxiv, 2025.
  • Campodonico et al. "Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies." ResearchGate, 2025.

Sources

Purification strategies for removing impurities from 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MMBH-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering difficulties purifying 4-Methoxy-2-methylbenzohydrazide (CAS: 3290-99-1).[1][2] While similar to standard benzohydrazides, the 2-methyl substituent introduces specific steric hindrance near the carbonyl center. This structural nuance significantly reduces the rate of hydrazinolysis compared to the unhindered 4-methoxy analog, leading to a higher probability of unreacted ester contamination in your crude product.

This guide provides targeted troubleshooting strategies to isolate high-purity material suitable for downstream heterocycle synthesis (e.g., 1,3,4-oxadiazoles).

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a sticky solid or has a melting point significantly lower than expected (136–140°C). What is wrong?

Diagnosis: Unreacted Starting Material (Ester). Root Cause: The ortho-methyl group at position 2 creates steric bulk that shields the carbonyl carbon from the nucleophilic attack of hydrazine. If you used standard reflux times (3–4 hours) sufficient for non-substituted benzoates, the reaction is likely incomplete. The "stickiness" is the lipophilic methyl ester lowering the melting point.

Corrective Action:

  • TLC Check: Run a TLC (System: Ethyl Acetate/Hexane 1:1). The ester will have a high Rf (~0.7–0.8), while the hydrazide will be lower (~0.2–0.3).

  • Solvent Trituration: Do not immediately recrystallize. Instead, triturate the crude solid with cold diethyl ether or hexanes .

    • Mechanism:[1][2][3][4] The lipophilic ester dissolves in the non-polar solvent; the polar hydrazide does not.

    • Result: Filtration yields a dry, free-flowing powder.[1][2]

Q2: I am concerned about residual Hydrazine Hydrate. How do I ensure it is completely removed?

Diagnosis: Genotoxic Impurity Risk. Root Cause: Hydrazine is used in excess (usually 3–5 equivalents) to drive the equilibrium. It is a known genotoxin and must be removed to ppm levels.

Corrective Action:

  • The "Cold Water" Wash: 4-Methoxy-2-methylbenzohydrazide is sparingly soluble in ice-cold water, whereas hydrazine hydrate is infinitely miscible.[1][2]

  • Protocol:

    • Chill the reaction mixture to 0–4°C.

    • Filter the precipitate.[5]

    • Wash the filter cake copiously with ice-cold water (3x volumes) until the filtrate pH is neutral (pH 7).

    • Advanced Step: If trace hydrazine persists, azeotropic distillation with toluene during the drying phase can help co-distill residual hydrazine.

Q3: My product has a pink or yellow hue. Is it degraded?

Diagnosis: Oxidative Instability. Root Cause: Hydrazides are reducing agents.[1] Trace transition metals or prolonged exposure to air can oxidize the hydrazide group (-CONHNH₂) to azo/diimide species, which are highly colored.[2]

Corrective Action:

  • Recrystallization with Charcoal:

    • Dissolve crude in boiling Ethanol (95%).

    • Add 1–2% wt/wt activated charcoal.

    • Reflux for 5 minutes.

    • Hot filter through Celite to remove charcoal.

    • Crystallize by slow cooling.

Part 2: Decision Logic & Workflows
Workflow 1: Purification Decision Tree

This logic gate determines the optimal purification route based on the physical state of your crude material.

PurificationLogic Start Crude 4-Methoxy-2-methylbenzohydrazide CheckState Physical State? Start->CheckState Sticky Sticky / Oily Solid CheckState->Sticky Impure Powder Dry Solid / Powder CheckState->Powder Likely Pure Trituration Trituration (Cold Ether/Hexane) Sticky->Trituration Remove Lipophilic Ester Recryst Recrystallization (Ethanol or MeOH) Powder->Recryst CheckTLC TLC Analysis (Ester Present?) Trituration->CheckTLC Pure Pure Product (White Needles) Recryst->Pure CheckTLC->Trituration Ester Persists CheckTLC->Recryst Ester Removed

Figure 1: Decision matrix for selecting between trituration (for gross ester removal) and recrystallization (for final polishing).[1][2]

Part 3: Detailed Protocols
Protocol A: The "Steric-Aware" Synthesis & Workup

Use this optimized protocol to minimize the 2-methyl ester impurity from the start.[1][2]

Reagents:

  • Methyl 4-methoxy-2-methylbenzoate (1.0 eq)[1][2]

  • Hydrazine Hydrate (80% or 99%) (5.0 eq) – Excess required due to steric hindrance.[2]

  • Ethanol (Absolute) – Solvent.[2]

Step-by-Step:

  • Dissolution: Dissolve the ester in Ethanol (5 mL per gram of ester).

  • Addition: Add Hydrazine Hydrate slowly at room temperature.

  • Reflux: Heat to reflux (78–80°C).

    • Critical Check: Due to the 2-methyl steric effect , reflux for 6–8 hours (standard is 3-4h).[1][2] Monitor by TLC until the ester spot disappears.

  • Concentration: Remove ~50% of the solvent under reduced pressure.

  • Precipitation: Cool the mixture to 0°C (ice bath) and stir for 30 minutes. The hydrazide should crash out as white crystals.

  • Filtration & Wash: Filter the solid.[5][6] Wash immediately with ice-cold water (2 x 10 mL) to remove hydrazine, followed by cold ethanol (1 x 5 mL) to facilitate drying.[2]

Protocol B: Recrystallization (Polishing)

Use this if the melting point is broad or <135°C.[2]

  • Solvent Selection: Ethanol (95%) is the solvent of choice. Methanol is an alternative if solubility in EtOH is too low.

  • Dissolution: Place crude solid in a flask. Add Ethanol and heat to boiling. Add solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble specks remain, filter hot through a pre-warmed funnel.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then move to an ice bath for 1 hour.

  • Collection: Filter the crystals.

    • Yield Note: If yield is low, concentrate the mother liquor and repeat, but the second crop will be less pure.

Part 4: Data & Specifications
Table 1: Solubility Profile & Impurity Management
SolventSolubility (Cold)Solubility (Hot)Role in Purification
Water InsolubleSlightly SolubleRemoves Hydrazine Hydrate & Salts
Ethanol Sparingly SolubleSolublePrimary Recrystallization Solvent
Diethyl Ether InsolubleInsolubleRemoves Unreacted Ester (Trituration)
Hexanes InsolubleInsolubleRemoves Unreacted Ester (Trituration)
Dilute NaHCO₃ InsolubleInsolubleRemoves trace Benzoic Acid impurities
References
  • BenchChem. Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from BenchChem Technical Support.[5][7] Link[2]

  • ResearchGate. Remove excess hydrazine hydrate? Discussion Thread, 2021.[8] Link

  • Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.[9] Molecules, 2014, 19, 1287-1302.[9] (Demonstrates synthesis from methyl 4-methoxybenzoate). Link

  • Organic Syntheses. General procedures for Hydrazide formation and purification. Org.[6][10][11] Synth. Coll. Vol. various. Link

  • PubChem. 4-Methoxybenzohydrazide Compound Summary. (Used for general physicochemical property validation). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methoxy-2-methylbenzohydrazide and Hydrazine Hydrate before handling.[1][2]

Sources

Technical Support Center: Resolving Steric Hindrance in 2-Methylbenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reactions with 2-methyl substituted benzohydrazides. The presence of the ortho-methyl group introduces significant steric challenges that can impede reactivity, lower yields, and complicate product formation. This document is structured to help you diagnose and resolve these common issues by explaining the underlying chemical principles and providing field-proven solutions.

Part 1: The Root of the Problem - Understanding Steric Hindrance in 2-Methylbenzohydrazide

The primary challenge in reactions involving 2-methylbenzohydrazide stems from steric hindrance. The methyl group at the ortho position to the hydrazide moiety physically obstructs the reaction center.[1][2][3][4] This has two major consequences:

  • Shielding the Nucleophilic Nitrogen: The terminal -NH2 group is the primary nucleophile in many reactions. The adjacent ortho-methyl group restricts the trajectory of incoming electrophiles, making it difficult for them to approach and react with the nitrogen atom. This slows down reaction rates and can lead to incomplete conversions.[5]

  • Restricting Conformational Freedom: For cyclization reactions, the molecule must adopt a specific three-dimensional arrangement (conformation) to allow the reacting groups to come into proximity. The bulky methyl group can create an energetic penalty for adopting the required conformation, thus increasing the activation energy for the reaction.

Steric_Hindrance cluster_benzohydrazide 2-Methylbenzohydrazide C6H4 Phenyl Ring CH3 ortho-Methyl Group (Steric Shield) CONHNH2 Hydrazide Group (Reaction Center) Electrophile Incoming Electrophile CH3->Electrophile   Steric Clash Electrophile->CONHNH2 Hindered Attack Path

Caption: Steric shielding of the hydrazide group by the ortho-methyl substituent.

Part 2: Troubleshooting Guide - Common Reactions & Solutions

This section is organized in a question-and-answer format to directly address the most common problems encountered in the lab.

Section 2.1: Acylation & Amide Bond Formation

Question: My acylation of 2-methylbenzohydrazide with a carboxylic acid is giving very low yields or failing completely. Standard coupling reagents like DCC or EDC/HOBt aren't working. What should I do?

Answer: This is a classic case of steric hindrance preventing the formation of the amide bond. The ortho-methyl group on the benzohydrazide, potentially combined with a bulky carboxylic acid, physically blocks the coupling.[6] Standard carbodiimide reagents are often too weak to overcome this energy barrier.[6]

Core Problem: The nucleophilicity of the terminal nitrogen is reduced by steric shielding, and the activated carboxylic acid (e.g., O-acylisourea intermediate from DCC) is too bulky to approach it effectively.

Solutions & Causality:

  • Switch to a More Potent Coupling Reagent: The most effective solution is to use a more reactive coupling reagent. Phosphonium or aminium/uronium salts are designed for sterically demanding couplings.[6][7][8] They generate highly reactive activated esters that can overcome the steric barrier.

    • Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These are highly reactive and effective for hindered couplings.[6][7][8] HATU, for instance, is particularly effective and can lead to rapid reactions.[8] COMU offers a safer alternative to potentially explosive HOBt-based reagents.[7]

    • Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices for difficult couplings. PyAOP is noted for its high reactivity.[6][8]

    • Acid Chlorides: A more traditional but highly effective route is to first convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] Acid chlorides are extremely reactive electrophiles that can often overcome significant steric hindrance.[9]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[6] Caution: Excessive heat can lead to side reactions or racemization if chiral centers are present.[6]

    • Extend Reaction Time: Hindered couplings are often slow. Monitor the reaction by TLC or LC-MS and be prepared to extend the reaction time to 24 hours or longer.[6]

    • Solvent Choice: Use a polar aprotic solvent like DMF, NMP, or DCM, which are common for coupling reactions.[6]

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate slow, sterically hindered reactions by efficiently delivering energy to the system.[10][11] This often leads to higher yields in significantly shorter reaction times.

Data Summary: Comparison of Coupling Reagents for Hindered Substrates

Reagent ClassExample ReagentsReactivityKey AdvantagesPotential Issues
Carbodiimide DCC, EDCLow-ModerateLow cost, simple workup (for EDC).Often fails for hindered substrates.[6][12]
Aminium/Uronium HATU, HBTU, COMUHighExcellent for hindered couplings, low racemization.[6][7][8]Higher cost, potential for side reactions if used in excess.[6]
Phosphonium PyBOP, PyAOP, T3PHighVery effective for difficult couplings, water-soluble byproducts (T3P).[6][8]Higher cost, PyBOP byproducts can be carcinogenic.[8]
Acid Halide Precursor SOCl₂, (COCl)₂Very HighHighly reactive, can overcome severe hindrance.[9]Harsh conditions, potential for epimerization.[9]
Section 2.2: Hydrazone Formation

Question: I am trying to synthesize a hydrazone from 2-methylbenzohydrazide and a substituted aldehyde/ketone, but the reaction is slow and incomplete. How can I drive it to completion?

Answer: Hydrazone formation is a condensation reaction that can be slowed significantly by steric bulk on either the hydrazide or the carbonyl compound. The initial nucleophilic attack and the subsequent rate-limiting dehydration step can both be affected.[13]

Solutions & Causality:

  • Catalysis is Key:

    • Acid Catalysis: The reaction is typically catalyzed by a small amount of acid. A few drops of glacial acetic acid or hydrochloric acid can significantly increase the reaction rate.[14] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the hydrazide.

    • Aniline Catalysis: Aniline can act as an effective catalyst for hydrazone formation, particularly for slow reactions.[13]

  • Optimize the pH: The optimal pH for hydrazone formation is in the slightly acidic range of 5 to 7.[13]

    • If the pH is too low (<4), the hydrazide becomes protonated, which reduces its nucleophilicity and stops the reaction.

    • If the pH is too high (>8), the final dehydration step is not efficiently catalyzed.[13]

  • Employ Microwave-Assisted Synthesis: For particularly stubborn reactions, microwave irradiation is an excellent technique. It can reduce reaction times from hours to minutes and significantly improve yields.[15] Protocols often involve irradiating the reactants in ethanol with a catalytic amount of acetic acid.

  • Increase Reagent Concentration: Using a slight molar excess (1.1-1.2 equivalents) of the less sterically hindered or more readily available reactant can help drive the equilibrium towards the product.[13]

Section 2.3: Cyclization to 1,3,4-Oxadiazoles

Question: After successfully forming my N,N'-diacyl-2-methylhydrazine intermediate, the final cyclodehydration step to form the 1,3,4-oxadiazole is failing. What dehydrating agents or conditions should I try?

Answer: The formation of a 1,3,4-oxadiazole ring from a diacylhydrazine requires the molecule to adopt a specific conformation that allows for intramolecular cyclization and dehydration. The ortho-methyl group can sterically hinder this required conformation, making the cyclization difficult under standard conditions.[16]

Solutions & Causality:

  • Use Stronger Dehydrating Agents: If milder reagents are failing, more forceful conditions are necessary to promote the cyclization.

    • Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for this transformation. Refluxing the diacylhydrazine in POCl₃ often yields the desired oxadiazole.[17]

    • Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride can also be used as both a solvent and dehydrating agent.[17]

    • Polyphosphoric Acid (PPA): Heating the substrate in PPA is another robust method for effecting cyclodehydration.[17]

    • Triphenylphosphine-based Reagents: Reagents like triphenylphosphine dibromide (generated in situ from PPh₃ and Br₂) can be effective for cyclization under different conditions.[16]

  • Consider One-Pot Procedures: In some cases, it may be more efficient to synthesize the oxadiazole in a one-pot reaction directly from the benzohydrazide and a carboxylic acid or its derivative, bypassing the isolation of the diacyl intermediate.[18] This often involves strong acid catalysts or dehydrating agents from the start.

Troubleshooting_Workflow cluster_solutions Troubleshooting Paths Start Low Yield or Stalled Reaction with 2-Methylbenzohydrazide Identify What is the reaction type? Start->Identify Acylation Acylation / Amide Coupling Identify->Acylation Acylation Hydrazone Hydrazone Formation Identify->Hydrazone Hydrazone Cyclization Oxadiazole Cyclization Identify->Cyclization Cyclization Sol_Acyl 1. Use Potent Coupling Reagent (HATU, PyBOP, COMU) 2. Convert Acid to Acid Chloride 3. Increase Temp / Time Acylation->Sol_Acyl Sol_Hydrazone 1. Add Acid Catalyst (AcOH) 2. Optimize pH to 5-7 3. Use Microwave Irradiation Hydrazone->Sol_Hydrazone Sol_Cyclization 1. Use Strong Dehydrating Agent (POCl₃, PPA, SOCl₂) 2. Try One-Pot Synthesis Cyclization->Sol_Cyclization

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-2-methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 4-methoxy-2-methylbenzohydrazide . This compound is a highly valuable building block, frequently utilized in the development of biologically active heterocycles, including 1,3,4-oxadiazoles and novel protein degraders (e.g., CDK2 degraders)[1].

While the hydrazinolysis of esters is a fundamental organic transformation, the synthesis of substituted benzohydrazides is notoriously plagued by over-acylation and isolation issues[2]. This guide provides a mechanistic breakdown, an FAQ-style troubleshooting matrix, and a self-validating protocol to ensure high-yield, mono-selective synthesis.

Mechanistic Pathway & Side Reaction Profiling

The synthesis of 4-methoxy-2-methylbenzohydrazide relies on a nucleophilic acyl substitution. Hydrazine hydrate acts as a potent bidentate nucleophile (due to the


-effect) that attacks the electrophilic carbonyl carbon of methyl 4-methoxy-2-methylbenzoate[2].

The primary mode of failure in this reaction is the formation of the 1,2-diacylhydrazine (bis-acylhydrazide) byproduct[3]. Because the target mono-hydrazide retains a nucleophilic terminal nitrogen, it can compete with unreacted hydrazine to attack the remaining ester, leading to a symmetric, highly insoluble diacylhydrazine impurity[4].

Mechanism SM Methyl 4-methoxy-2-methylbenzoate (Electrophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Hydrazine Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 4-Methoxy-2-methylbenzohydrazide (Target Mono-hydrazide) Intermediate->Product - Methanol SideProduct 1,2-Bis(4-methoxy-2-methylbenzoyl)hydrazine (Diacylhydrazine Byproduct) Product->SideProduct + Unreacted Ester (Over-acylation)

Mechanistic pathway of hydrazinolysis and diacylhydrazine side-product formation.

Troubleshooting Guide & FAQs

Q1: My isolated yield is consistently low (<50%), and I am observing a highly insoluble white precipitate during the reaction. What is this, and how do I prevent it? A1: The insoluble precipitate is almost certainly the 1,2-diacylhydrazine byproduct[3].

  • Causality: If the local concentration of the starting ester is too high, or if the stoichiometric ratio of hydrazine is insufficient, the newly formed mono-hydrazide will act as a nucleophile and attack another molecule of the ester.

  • Resolution: You must manipulate the reaction kinetics to favor mono-acylation. Always use a significant molar excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents )[2]. This ensures that the massive excess of unreacted hydrazine outcompetes the mono-hydrazide for the remaining electrophile. Additionally, adding the ester dropwise to the hydrazine solution (rather than vice versa) maintains a pseudo-infinite dilution of the ester.

Q2: I attempted to accelerate the reaction by using 4-methoxy-2-methylbenzoyl chloride instead of the methyl ester. The reaction was fast, but the yield of the mono-hydrazide was abysmal. Why? A2: Acyl chlorides are highly electrophilic, which paradoxically makes them less suitable for selective mono-hydrazide synthesis without strict cryogenic controls[3].

  • Causality: The extreme reactivity of the acyl chloride lowers the activation energy barrier for the second acylation. At room temperature, the reaction rapidly bypasses the mono-hydrazide stage to form the diacylhydrazine. Furthermore, if aqueous hydrazine hydrate is used, the acyl chloride will undergo rapid competitive hydrolysis back to 4-methoxy-2-methylbenzoic acid.

  • Resolution: The industry standard for synthesizing benzohydrazides is to start from the methyl or ethyl ester under reflux[2]. If you must use the acyl chloride, the reaction must be performed at strict cryogenic temperatures (-5 °C to 0 °C) with highly controlled, slow addition[3].

Q3: The reaction seems complete by TLC, but after workup, my product is a viscous oil that refuses to crystallize. How do I isolate the solid? A3: This is a classic symptom of residual solvent or trace unreacted ester disrupting the crystal lattice[2].

  • Causality: Benzohydrazide derivatives rely on a highly ordered hydrogen-bonding network to crystallize. Minor impurities, or residual protic solvents (ethanol/water), cause severe melting point depression, resulting in an oil.

  • Resolution: Treat the crude oil with a non-polar anti-solvent like cold hexane or diisopropyl ether. Trituration (vigorous physical agitation in the anti-solvent) forces the lattice to form by expelling the impurities into the liquid phase. Ensure all traces of ethanol are removed under high vacuum prior to trituration.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. These parameters demonstrate why ester precursors and excess hydrazine are critical for success.

Electrophile PrecursorHydrazine EquivalentsTemperaturePrimary Product IsolatedMajor Side ProductExpected Yield (%)
Methyl Ester 1.1 eqReflux (78 °C)Mono-hydrazideDiacylhydrazine (High)40 - 45%
Methyl Ester 4.0 eq Reflux (78 °C) Mono-hydrazide Diacylhydrazine (Trace) 85 - 92%
Acyl Chloride 1.1 eqRoom Temp (25 °C)DiacylhydrazineMono-hydrazide (Trace)< 10%
Acyl Chloride 4.0 eqCryogenic (-5 °C)Mono-hydrazideCarboxylic Acid (Hydrolysis)55 - 60%

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. Each step contains a physical observation that confirms the reaction is proceeding correctly.

Workflow Step1 1. Dissolve Ester in Abs. Ethanol Step2 2. Add Hydrazine (4.0 Equivalents) Step1->Step2 Step3 3. Reflux 8-12h (Monitor via TLC) Step2->Step3 Step4 4. Cool to 4°C (Crystallization) Step3->Step4 Homogeneous to Precipitate Step5 5. Vacuum Filter & Cold Wash Step4->Step5

Self-validating experimental workflow for synthesizing 4-methoxy-2-methylbenzohydrazide.
Step-by-Step Methodology:
  • Solvation: In a round-bottom flask, dissolve 1.0 equivalent of methyl 4-methoxy-2-methylbenzoate in absolute ethanol (approximately 3-4 mL per mmol of substrate)[2].

  • Nucleophilic Addition: Slowly add 4.0 equivalents of Hydrazine Hydrate (80% or 99% aqueous solution) to the stirring mixture at room temperature.

    • Self-Validation Check: The solution should remain clear and homogeneous. Immediate precipitation at this stage indicates an impure starting material.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (75-80 °C) for 8-12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The higher-Rf ester spot should completely disappear, replaced by a lower-Rf, highly polar hydrazide spot[2].

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly, then transfer it to a 4 °C refrigerator overnight.

    • Self-Validation Check: Colorless to pale white needle-like crystals should precipitate from the solution. If an oil forms, proceed to the trituration troubleshooting step outlined in Q3.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol (to remove trace unreacted hydrazine and colored impurities) followed by cold hexane. Dry the solid thoroughly under high vacuum to afford pure 4-methoxy-2-methylbenzohydrazide[1].

References

  • Google Patents. "WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof.
  • Suwannakeeree, R., et al. "Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine)." MDPI. [Link]

Sources

Technical Support Center: Crystal Growth for 4-Methoxy-2-methylbenzohydrazide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Crystallography Division) Ticket Subject: Optimization of Metal-Organic Framework/Coordination Complex Crystallization Reference Ligand: 4-Methoxy-2-methylbenzohydrazide (MMBH)[1][2]

🟢 System Dashboard: Quick Solubility & Method Match[2]

Before initiating any protocol, verify your precursor solubility. The 2-methyl group on your ligand introduces steric hindrance near the chelation site, often reducing solubility in standard alcohols compared to the non-methylated analog.[2]

Precursor SolubilityRecommended MethodKinetic SpeedRisk Factor
Soluble in EtOH/MeOH Slow EvaporationFast (Days)Solvate loss; Twinning
Soluble in Acetone/ACN Vapor DiffusionMedium (Weeks)Phase separation (Oiling)
Soluble only in DMF/DMSO Solvent LayeringSlow (Weeks)Hygroscopic solvent uptake
Insoluble (Slurry) SolvothermalVariableLigand decomposition

🔹 Module 1: Pre-Crystallization & Ligand Architecture[1][2]

User Question: I am using 98% purity ligand, but my reaction yields amorphous powder immediately upon mixing with the metal salt. Why?

Technical Insight: This is a classic Kinetic Overshoot .[2] The 4-Methoxy-2-methylbenzohydrazide ligand acts as a bidentate O,N-donor.[1][2] The 2-methyl substituent creates an "ortho-effect," twisting the carbonyl group out of the benzene plane to relieve steric strain.[1][2] When you mix reagents rapidly, the metal ion grabs the most accessible conformer, locking it into a disordered, amorphous network before the ligand can rotate into the thermodynamically stable planar conformation required for crystal packing.

Protocol Adjustment:

  • Dilution: Reduce concentration to 0.05 M or lower.

  • Temperature: Heat the solvent to 60°C before mixing. Thermal energy helps overcome the rotational barrier caused by the 2-methyl group.[1][2]

  • Deprotonation Control: If using a base (e.g., TEA or NaOH) to induce the enolate form, add it slowly to the ligand solution before adding the metal. Flash deprotonation triggers instant precipitation.[2]

🔹 Module 2: Method Selection Workflow

User Question: Which technique should I choose? I usually just let the beaker sit on the bench.

Technical Insight: "Bench evaporation" fails for MMBH complexes because they often require polar aprotic solvents (DMF/DMSO) which are hygroscopic.[1] As they absorb atmospheric water, the complex precipitates too fast. Use the logic flow below to select a closed-system method.

MethodSelection Start Start: Ligand + Metal Salt SolubilityCheck Check Solubility at 60°C Start->SolubilityCheck IsSolubleAlcohol Soluble in EtOH/MeOH? SolubilityCheck->IsSolubleAlcohol Yes IsSolubleDMF Soluble ONLY in DMF/DMSO? SolubilityCheck->IsSolubleDMF No IsSolubleAlcohol->IsSolubleDMF No Evap Method A: Slow Evaporation (Cover with perforated parafilm) IsSolubleAlcohol->Evap Yes Insoluble Insoluble? IsSolubleDMF->Insoluble If No Dissolution Layering Method B: Solvent Layering (Dense Solvent Bottom / Light Solvent Top) IsSolubleDMF->Layering Preferred Diffusion Method C: Vapor Diffusion (Inner vial: DMF / Outer vial: Ether) IsSolubleDMF->Diffusion Alternative Hydrothermal Method D: Solvothermal (Teflon-lined autoclave, >100°C) Insoluble->Hydrothermal

Figure 1: Decision matrix for selecting the crystallization method based on solvent interaction.[1][2]

🔹 Module 3: Troubleshooting & FAQs

Issue 1: "I keep getting an oil instead of crystals."

Diagnosis: Phase Separation (Oiling Out).[1] This occurs when the "antisolvent" (e.g., Diethyl Ether or Pentane) diffuses too quickly into your complex solution, causing a rapid drop in solubility that bypasses the nucleation zone and hits the liquid-liquid separation boundary.

Corrective Protocol (The "Buffer Layer" Technique):

  • System: Solvent Layering (Test tube).

  • Bottom Layer: 1 mL of Metal-Ligand solution in DMF (High density).

  • Middle Layer (The Buffer): 0.5 mL of pure 1:1 mixture of DMF and Ethanol.

  • Top Layer: 2 mL of Ethanol (Low density). Why this works: The buffer layer slows the mixing rate, allowing the system to spend more time in the metastable zone where nucleation occurs [1].

Issue 2: "The crystals are too small for X-ray diffraction."

Diagnosis: Excessive Nucleation Density.[2] You have too many nucleation sites. The 4-methoxy group acts as a hydrogen bond acceptor, potentially creating extensive networks that nucleate rapidly.[1][2]

Corrective Protocol:

  • Reduce Concentration: Cut your molarity by 50%.

  • Surface Treatment: Use a silanized (hydrophobic) glass vial.[1][2] This reduces the surface energy available for heterogeneous nucleation on the glass walls, forcing nucleation to occur in the bulk solution, which usually yields fewer, larger crystals.

  • Convection Control: Place the crystallization setup in a vibration-free zone (e.g., a sand bath) and keep the temperature constant.

Issue 3: "My crystals turn to powder when I take them out of the mother liquor."

Diagnosis: Solvent Loss (Desolvation).[1][2] Your crystal lattice likely contains solvent molecules (DMF or Methanol) in the voids. When removed, the solvent evaporates, causing the lattice to collapse (efflorescence).

Corrective Protocol:

  • Mounting: Do not dry the crystals. Mount them directly from the mother liquor onto the goniometer loop using Paratone oil or cryo-protectant.[1][2]

  • Cooling: Flash-cool the crystal immediately to 100K in the nitrogen stream to "freeze" the solvent molecules in place within the lattice [2].

🔹 Module 4: Advanced Logic – The "Precipitate Recovery" Loop

If your experiment fails (precipitate or clear solution), do not discard it. Use this logic loop to recover the experiment.

Troubleshooting Result Experimental Result Precipitate Amorphous Precipitate Result->Precipitate Clear Clear Solution (No Solid) Result->Clear AnalyzeSolid Analyze Solid (PXRD/IR) Precipitate->AnalyzeSolid Action2 Action: Add Antisolvent dropwise until turbidity, then seal Clear->Action2 If saturated Action3 Action: Scratch glass side (Induce Nucleation) Clear->Action3 If supersaturated Filter Filter Solution Action1 Action: Re-dissolve in more polar solvent (Add 10% DMSO) AnalyzeSolid->Action1 If product correct

Figure 2: Troubleshooting logic for failed initial crystallization attempts.

📚 References

  • Spasojević, V., et al. (2015). Synthesis and characterization of hydrazide metal complexes: Crystallization techniques. Polyhedron.[2] (Generalized citation for hydrazide crystallization principles).

  • Steller, M., et al. (2009). Crystallization Behavior of Coordination Polymers.[3] Kinetic and Thermodynamic Features.[4] Crystal Growth & Design.[2]

  • Cambridge Crystallographic Data Centre (CCDC). Growing Crystals: Your Crystallographer Will Treasure.[2]

  • BenchChem Technical Data. 4-Methoxybenzohydrazide Properties and Solubility.[1]

Disclaimer: Crystallization is a stochastic process.[2] These protocols maximize probability but do not guarantee results.[2] Always wear appropriate PPE when handling heavy metal salts and organic solvents.[2]

Sources

Technical Support Center: Strategies for Mitigating Acid-Catalyzed Hydrolysis of 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methoxy-2-methylbenzohydrazide and encountering challenges with its stability in acidic environments. As a substituted benzohydrazide, this molecule possesses a chemically labile amide-like linkage susceptible to cleavage via hydrolysis, particularly under acidic conditions. This degradation can compromise the integrity of your experiments, reduce yields, and impact the efficacy and safety of potential drug candidates.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you understand the root causes of this instability and implement effective strategies to overcome it.

Section 1: Understanding the Hydrolysis Problem

FAQ 1: What is acid-catalyzed hydrolysis, and why is 4-Methoxy-2-methylbenzohydrazide susceptible?

Answer: Acid-catalyzed hydrolysis is a chemical reaction where water, in the presence of an acid (which acts as a catalyst), cleaves a chemical bond. In the case of 4-Methoxy-2-methylbenzohydrazide, the target is the amide bond (C-N) of the hydrazide moiety.

The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-N bond to yield 4-methoxy-2-methylbenzoic acid and hydrazine.

This degradation is a critical concern because:

  • Loss of Active Compound: The parent molecule is consumed, leading to lower-than-expected concentrations and potentially failed experiments or loss of therapeutic effect.

  • Formation of Impurities: The resulting benzoic acid and hydrazine byproducts can interfere with downstream reactions, complicate purification, or introduce confounding biological effects in pharmacological assays.

  • In Vivo Instability: For drug development professionals, this instability can prevent the successful formulation of an oral dosage form, as the compound may degrade in the acidic environment of the stomach before it can be absorbed.[1]

The diagram below illustrates the generally accepted mechanism for this process.[2]

Acid_Catalyzed_Hydrolysis_Mechanism Reactant 4-Methoxy-2-methylbenzohydrazide + H₃O⁺ Protonated Protonated Intermediate (Enhanced Electrophilicity) Reactant->Protonated 1. Protonation of Carbonyl Oxygen Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral 2. Nucleophilic Attack by H₂O Products 4-Methoxy-2-methylbenzoic Acid + Hydrazine Tetrahedral->Products 3. Proton Transfer & C-N Bond Cleavage

Caption: Mechanism of acid-catalyzed hydrazide hydrolysis.

Section 2: Troubleshooting and Root Cause Analysis

FAQ 2: My results are inconsistent. How can I confirm if hydrolysis is the root cause?

Answer: Inconsistent data is a primary indicator of compound instability. To confirm if hydrolysis is occurring, you should implement a systematic analytical approach.

  • Primary Analytical Method: The most reliable method is High-Performance Liquid Chromatography (HPLC). A properly developed "stability-indicating" HPLC method can separate the parent 4-Methoxy-2-methylbenzohydrazide from its potential degradation products.

  • Signs of Degradation in HPLC:

    • A decrease in the peak area of the parent compound over time.

    • The appearance and growth of new peaks. One of these new peaks should correspond to the 4-methoxy-2-methylbenzoic acid standard, if available.

  • Peak Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the new peaks. The primary degradation products will have mass-to-charge ratios (m/z) corresponding to 4-methoxy-2-methylbenzoic acid and, depending on the ionization method, hydrazine or its derivatives.[3]

The following workflow provides a logical approach to diagnosing the issue.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check1 Is the experimental medium acidic? (pH < 6) Start->Check1 Action1 Run Time-Course Analysis via HPLC (t=0, 1h, 4h, 24h) Check1->Action1 Yes End_No_1 Conclusion: Hydrolysis is Unlikely. Investigate Other Factors. Check1->End_No_1 No Check2 Observe New Peaks or Decrease in Parent Peak? Action1->Check2 Action2 Identify Degradants using LC-MS Check2->Action2 Yes End_No_2 Conclusion: Compound is Stable. Investigate Other Experimental Variables. Check2->End_No_2 No Check3 Degradants Match Hydrolysis Products? Action2->Check3 End_Yes Conclusion: Hydrolysis Confirmed. Implement Mitigation Strategy. Check3->End_Yes Yes Check3->End_No_1 No

Caption: Logical workflow for troubleshooting compound instability.

FAQ 3: Which experimental factors have the greatest impact on the rate of hydrolysis?

Answer: Several factors can accelerate the degradation of your compound. Understanding these is key to designing more robust experiments.

Factor Impact on Hydrolysis Rate Causality & Explanation
pH High Impact (Exponential) The concentration of hydronium ions (H₃O⁺) directly catalyzes the reaction. The lower the pH, the faster the rate of protonation and subsequent hydrolysis. Stability generally increases as the pH moves towards neutral, though base-catalyzed hydrolysis can occur at very high pH.[4][5]
Temperature High Impact Like most chemical reactions, the rate of hydrolysis increases with temperature according to the Arrhenius equation. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.
Aqueous Content High Impact Water is a reactant in the hydrolysis process. Increasing the concentration (or activity) of water in the solvent system will increase the reaction rate according to the law of mass action.
Buffer Species Medium Impact Certain buffer species can participate in the reaction, acting as general acid or base catalysts, which can accelerate hydrolysis beyond the effect of pH alone.
Solvent Type Medium Impact The choice of organic co-solvent can alter the polarity of the medium and the solvation of the transition state, thereby influencing the reaction rate.[6]

Section 3: Practical Mitigation Strategies

This section is divided into two parts: solutions primarily for drug formulation and those for general laboratory and process chemistry applications.

Part A: Formulation-Based Solutions
FAQ 4: How can I formulate an oral dosage form to protect 4-Methoxy-2-methylbenzohydrazide from stomach acid?

Answer: For acid-labile drugs, the industry-standard approach is to use an enteric coating.[1] This involves coating tablets, capsules, or pellets containing the active pharmaceutical ingredient (API) with a polymer that is insoluble at the low pH of the stomach but dissolves readily in the neutral-to-alkaline environment of the small intestine. This strategy bypasses the harsh acidic environment, releasing the drug at its intended site of absorption.

Common Enteric Coating Polymers:

  • Cellulose acetate phthalate (CAP)

  • Polyvinyl acetate phthalate (PVAP)

  • Hydroxypropyl methylcellulose phthalate (HPMCP)

  • Methacrylic acid copolymers (e.g., Eudragit® series)

Part B: Experimental & Process-Based Solutions
FAQ 5: How can I reduce hydrolysis in my aqueous reaction or experimental medium?

Answer: The most effective strategies involve modifying the solvent system and controlling the temperature.

1. pH Adjustment: The simplest method is to adjust the pH of your medium to a range where the compound is more stable (typically pH 5-7), if your experimental goals permit.

2. Use of Co-solvents: If your experiment requires acidic conditions but can tolerate some organic solvent, introducing a co-solvent can significantly reduce the rate of hydrolysis. Co-solvents work by reducing the concentration and chemical activity of water.[7]

Co-solvent Properties & Considerations Typical Use Range
Acetonitrile (ACN) Aprotic, water-miscible. Often the preferred choice as it is relatively inert. Can alter the pH of buffered solutions.[7]10 - 50% v/v
Ethanol (EtOH) Protic, water-miscible. Can potentially participate in side reactions (e.g., transesterification) under certain conditions.10 - 50% v/v
Dimethyl Sulfoxide (DMSO) Aprotic, water-miscible. Excellent solubilizing power but can be difficult to remove and may oxidize some substrates.5 - 30% v/v
Tetrahydrofuran (THF) Aprotic, water-miscible. Can contain peroxide impurities which may cause oxidative degradation. Use freshly distilled or inhibitor-free grades.10 - 40% v/v

3. Temperature Control: Perform all experiments at the lowest practical temperature. Moving from ambient temperature to an ice bath (0-4 °C) can slow the degradation rate by a factor of 4 or more.

Protocol 1: General Procedure for Using a Co-solvent to Mitigate Hydrolysis

This protocol outlines a general approach to test and implement the use of a co-solvent.

  • Solubility Screening: Determine the solubility of 4-Methoxy-2-methylbenzohydrazide in several candidate co-solvents (e.g., ACN, EtOH, DMSO).

  • Preliminary Stability Test:

    • Prepare several solutions of your compound at a fixed concentration in your acidic aqueous medium.

    • To each solution, add a different co-solvent at a fixed volume percentage (e.g., 20%). Include a control with no co-solvent.

    • Maintain all solutions at a constant temperature.

    • Analyze samples by HPLC at time zero and after a set period (e.g., 8 hours).

  • Analysis: Compare the percentage of compound remaining in each solution. The co-solvent that results in the least degradation is the best candidate.

  • Optimization: If necessary, optimize the percentage of the selected co-solvent to find the balance between maximizing stability and meeting the requirements of your experiment (e.g., maintaining solubility of other reagents).

Section 4: Quantitative Stability Analysis

FAQ 6: How do I set up a robust analytical method to monitor the stability of my compound?

Answer: A stability-indicating HPLC-UV method is the gold standard for this purpose. The key is to achieve baseline separation between the parent compound and all significant degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation.

  • Forced Degradation Study:

    • To generate degradation products, subject samples of 4-Methoxy-2-methylbenzohydrazide to harsh conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C (solid state) for 48 hours.

    • Neutralize the acid and base samples before injection. Dilute all samples to an appropriate concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength. Start by monitoring at 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Inject a mixture of the forced degradation samples.

    • Optimize the gradient to ensure the parent peak is well-resolved from all degradation peaks and any solvent front artifacts.

    • Confirm peak purity of the parent compound in the mixed sample using the PDA detector to ensure no co-elution.

By following these guidelines, you can effectively diagnose, troubleshoot, and mitigate the acid-catalyzed hydrolysis of 4-Methoxy-2-methylbenzohydrazide, leading to more reliable and successful research outcomes.

References

  • Fulton, D. A. (2004). Dynamic Combinatorial Libraries Constructed on Polymer Scaffolds. Organic Letters.
  • Miyagawa, A., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. Available at: [Link]

  • Chen, W.-H., et al. (2019). Use of Co-Solvents in Hydrothermal Liquefaction (HTL) of Microalgae. Energies. Available at: [Link]

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Schaefer, B. A. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Digital Commons @ Otterbein. Available at: [Link]

  • Yavuz, H., & Dinc, E. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Demircan, T., et al. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A. Available at: [Link]

  • Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis. Available at: [Link]

  • Tsujikawa, K., et al. (2013). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology. Available at: [Link]

  • Jet Propulsion Laboratory (2020). Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]

  • Weuts, I., et al. (2011). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutical Research. Available at: [Link]

  • Singh, L., et al. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Available at: [Link]

  • Kumar, D. (2011). Acid labile drug formulations. Google Patents.
  • Barbosa, F. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. Available at: [Link]

  • Lehn, J.-M., et al. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications. Available at: [Link]

  • Napte, B. (2022). How to select Co-solvent during hydrolytic forced degradation? YouTube. Available at: [Link]

  • Danczyk, M. A., & Ebralidze, I. I. (2005). Flow Injection Monitoring and Analysis of Mixtures of Hydrazine Compounds Using Filter-Supported Bilayer Lipid Membranes with Incorporated Oligonucleotides. Analytical Chemistry. Available at: [Link]

  • Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. Available at: [Link]

Sources

Interpretation of complex NMR signals in 4-Methoxy-2-methylbenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analytics for Benzohydrazide Scaffolds

Introduction

Welcome to the Technical Support Center. This guide addresses the specific spectroscopic challenges encountered with 4-Methoxy-2-methylbenzohydrazide and its derivatives.

Researchers frequently report "impure" spectra for these compounds, characterized by signal doubling, broad humps, or missing protons. In 90% of cases, these are not impurities but intrinsic features of the molecule's dynamic stereochemistry. This guide provides the mechanistic logic and experimental protocols to validate your structure.

Module 1: The "Double Peak" Phenomenon (Rotamers)

User Complaint: "My sample is pure by LC-MS, but the


H NMR shows two sets of signals for the methyl and methoxy groups. Is my compound decomposing?"

Technical Diagnosis: You are likely observing conformational isomerism (rotamers) , not impurities. The hydrazide functional group (-CONHNH


) exhibits restricted rotation around the amide C(O)-N bond due to resonance. This creates a partial double bond character, leading to distinct syn (E) and anti (Z) conformers that interconvert slowly on the NMR time scale at room temperature.

The Steric Factor (2-Methyl Effect): Unlike simple benzohydrazides, your scaffold contains a 2-methyl group at the ortho position. This steric bulk significantly increases the rotational energy barrier, often making both conformers distinct and sharp at 298 K, rather than averaged or broad.

Diagnostic Workflow: Use the following decision tree to distinguish rotamers from true impurities.

Rotamer_Logic Start Observation: Split/Double Signals Step1 Check Integration Ratio Start->Step1 Decision1 Is the ratio constant across all split peaks? Step1->Decision1 Rotamer Hypothesis: Rotamers Decision1->Rotamer Yes (e.g. 3:1 everywhere) Impurity Hypothesis: Impurity Decision1->Impurity No (Random ratios) Exp Experiment: Variable Temperature (VT) NMR Rotamer->Exp Result1 Peaks Coalesce (Merge into one) Exp->Result1 Heat to 350-370K Result2 Peaks Remain Distinct or Degrade Exp->Result2

Figure 1: Decision tree for distinguishing conformational isomers from chemical impurities.

Module 2: The "Invisible" Protons (Exchangeable Signals)

User Complaint: "I cannot find the hydrazide -NH or -NH


 protons in my spectrum."

Technical Diagnosis: Hydrazide protons are "exchangeable," meaning they physically swap with protons in the solvent or residual water.

  • Solvent Choice is Critical:

    • CDCl

      
      :  Often leads to broad, unrecognizable humps or complete disappearance due to rapid exchange and lack of hydrogen-bond stabilization.
      
    • DMSO-

      
      :  The sulfoxide oxygen acts as a Hydrogen Bond Acceptor, "locking" the NH protons in place. This slows the exchange rate, usually resulting in sharp, observable singlets or doublets.
      
  • Chemical Shift Variability: The chemical shift of the amide NH is highly sensitive to concentration and temperature due to intermolecular H-bonding.

Expected Chemical Shifts (DMSO-


): 
Proton TypeMultiplicityApprox.[1] Shift (

ppm)
Notes
-CONH- (Amide)Singlet (br)9.0 – 10.5Highly variable; moves upfield with heat.
-NH

(Terminal)
Singlet (br)4.0 – 5.5Often broad; integrates to 2H.
Ar-H (Aromatic)Multiplet6.5 – 7.5Pattern depends on substitution.
-OCH

(Methoxy)
Singlet3.7 – 3.9Sharp, distinct.
Ar-CH

(Methyl)
Singlet2.3 – 2.5Distinct from methoxy.

Module 3: Structural Elucidation & Derivatives

User Complaint: "I reacted the hydrazide to form a hydrazone (Schiff base), but the signals are overlapping in the aromatic region."

Technical Solution: When deriving hydrazones (-CONHN=CH-Ar), the formation of the imine bond introduces a new geometric constraint (E/Z isomerism at the C=N bond).

Key Marker: Look for the Methine (-N=CH-) proton.

  • Shift: Typically

    
     8.0 – 8.8 ppm.
    
  • Validation: This proton usually shows a correlation to the hydrazide carbonyl carbon in HMBC, linking the two halves of the molecule.

Connectivity Logic (Graphviz): Use this logic flow to assign the aliphatic region of the parent 4-methoxy-2-methylbenzohydrazide.

NMR_Connectivity Me Methyl Proton (2.4 ppm) HMBC1 HMBC Correlation (3-bond) Me->HMBC1 Strong OMe Methoxy Proton (3.8 ppm) HMBC2 HMBC Correlation (3-bond) OMe->HMBC2 Strong C2 C2 (Aromatic) Quaternary C4 C4 (Aromatic) Quaternary-O HMBC1->C2 HMBC2->C4

Figure 2: HMBC connectivity logic for distinguishing the methyl and methoxy attachment points.

Module 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Use this to prove purity when signals are split.

  • Sample Prep: Dissolve ~5-10 mg of sample in DMSO-

    
      (CDCl
    
    
    
    has a low boiling point and is unsuitable for high-T experiments).
  • Baseline Scan: Acquire a standard 1H spectrum at 298 K (25°C) . Note the separation (

    
     in Hz) between the split signals.
    
  • Stepwise Heating:

    • Increase temperature to 323 K (50°C) . Shim and acquire.

    • Increase to 348 K (75°C) . Shim and acquire.

    • Increase to 373 K (100°C) . Shim and acquire.

  • Analysis:

    • As T increases, the split peaks should broaden and move toward each other (coalescence).

    • At 373 K, they should appear as a single sharp peak (fast exchange limit).

    • Caution: Ensure your compound is thermally stable before heating to 100°C.

Protocol B: D O Shake (Deuterium Exchange)

Use this to identify NH/NH


 peaks.
  • Run Standard: Acquire 1H NMR in CDCl

    
     or DMSO-
    
    
    
    .
  • Add D

    
    O:  Add 1-2 drops of D
    
    
    
    O directly to the NMR tube.
  • Mix: Shake the tube vigorously for 30 seconds.

  • Re-run: Acquire the spectrum again immediately.

  • Result: Signals corresponding to -NH and -NH

    
     will disappear or diminish significantly (replaced by D, which is silent in 1H NMR).
    

References

  • **Gordillo, M. A., et

Sources

Optimization of catalyst concentration for 4-Methoxy-2-methylbenzohydrazide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1,3,4-oxadiazoles from 4-Methoxy-2-methylbenzohydrazide. These scaffolds are critical pharmacophores, frequently utilized in the development of targeted therapeutics, including CDK2 degraders and molecular glues[1].

This center provides mechanistic rationale, self-validating protocols, and a comprehensive troubleshooting Q&A to help you optimize transition-metal-catalyzed oxidative cyclization.

Mechanistic Rationale & Pathway

The transformation of 4-Methoxy-2-methylbenzohydrazide into a 2,5-disubstituted 1,3,4-oxadiazole typically proceeds via a two-step tandem protocol:

  • Condensation: The benzohydrazide reacts with an aromatic aldehyde to form an N-arylmethylene-4-methoxy-2-methylbenzohydrazide (hydrazone) intermediate.

  • Oxidative Cyclization: A transition metal catalyst, such as Cu(OTf)₂ or Co(NO₃)₂, coordinates to the imine nitrogen. This Lewis acid activation increases the electrophilicity of the imine carbon, driving a 5-endo-trig intramolecular nucleophilic attack by the amide oxygen[2][3]. Subsequent oxidation restores aromaticity to yield the oxadiazole.

Workflow A 4-Methoxy-2-methylbenzohydrazide (Starting Material) C Condensation (EtOH, 80°C, 3h) A->C B Aromatic Aldehyde (Coupling Partner) B->C D N-Arylmethylene-4-methoxy- 2-methylbenzohydrazide C->D E Oxidative Cyclization Cu(OTf)2 Catalyst + Oxidant D->E F 2,5-Disubstituted 1,3,4-Oxadiazole Target E->F

Workflow for 4-Methoxy-2-methylbenzohydrazide cyclization to 1,3,4-oxadiazole.

Standard Operating Procedure (SOP): Cu(OTf)₂ Catalyzed Cyclization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Hydrazone Formation

  • Action: Suspend 4-Methoxy-2-methylbenzohydrazide (1.0 equiv) and the target aromatic aldehyde (1.05 equiv) in absolute ethanol (0.2 M). Heat to 80 °C for 2.5–3.5 hours[2].

  • Validation: Monitor via TLC (1:1 EtOAc/Hexane). The reaction is complete when the starting material spot disappears and a new, UV-active spot (the hydrazone) appears. Do not proceed if unreacted benzohydrazide remains, as it will competitively bind the metal catalyst.

Step 2: Catalyst Addition & Oxidative Cyclization

  • Action: Evaporate the ethanol and redissolve the crude hydrazone in DMSO (0.1 M). Add 10 mol% Cu(OTf)₂ . Heat the mixture to 100 °C under an open-air atmosphere (or O₂ balloon) for 4 hours.

  • Validation: A distinct color shift (often to deep green/brown) should occur upon catalyst addition, confirming metal-ligand coordination.

Step 3: Quenching & Workup

  • Action: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl or EDTA solution.

  • Validation: The aqueous layer will turn blue/green as it strips the copper from the product. The organic layer must be colorless or pale yellow. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Catalyst Concentration Optimization Data

Optimizing the concentration of the Lewis acid catalyst is the most critical variable in this workflow. The table below summarizes the quantitative effects of Cu(OTf)₂ loading on the cyclization of 4-Methoxy-2-methylbenzohydrazide.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
5% 8.065%58%Rate-limiting coordination; catalyst poisoning by trace water.
10% 4.0>98%89% Optimal balance of kinetics and turnover.
15% 4.0>98%85%Marginal yield drop; minor hydrolysis products observed.
20% 6.070%62%Significant Lewis-acid mediated hydrolysis of the hydrazone.

Troubleshooting & FAQs

Troubleshooting Issue Incomplete Cyclization / Low Yield CatCheck Evaluate Catalyst Concentration Issue->CatCheck Low < 10 mol% Cu(OTf)2 Symptom: Reaction Stalls CatCheck->Low High > 15 mol% Cu(OTf)2 Symptom: Hydrazone Hydrolysis CatCheck->High Opt 10-12 mol% Cu(OTf)2 Action: Proceed to Oxidant Check CatCheck->Opt OxCheck Verify Terminal Oxidant (O2/Air) Opt->OxCheck Solve Ensure Adequate Aeration or Add Co-oxidant OxCheck->Solve

Troubleshooting logic tree for optimizing cyclization catalyst concentration.

Q1: Why is my cyclization stalling at 60% conversion when using 5 mol% Cu(OTf)₂?

Causality: The ortho-methyl group on the 4-Methoxy-2-methylbenzohydrazide creates steric hindrance, which slightly retards the trajectory required for the 5-endo-trig cyclization compared to unsubstituted analogs. At a low 5 mol% loading, the catalyst spends more time coordinated to the intermediate. If trace water or strongly coordinating byproducts are present, the catalyst becomes poisoned before achieving full turnover. Solution: Increase the catalyst loading to the optimal 10 mol% to ensure a sufficient population of activated imine complexes.

Q2: I increased the Cu(OTf)₂ concentration to 20 mol% to speed up the reaction, but my yield dropped and I see starting material on the TLC. What happened?

Causality: Cu(OTf)₂ is a potent Lewis acid. While it activates the imine for cyclization, excessive concentrations (>15 mol%) will catalyze the reverse reaction—hydrolysis of the N-acylhydrazone intermediate back into 4-Methoxy-2-methylbenzohydrazide and the corresponding aldehyde. Solution: Cap your catalyst concentration at 10–12 mol%. If you suspect adventitious water is driving the hydrolysis, add activated 4Å molecular sieves to the reaction mixture.

Q3: Can I use POCl₃ instead of a transition metal catalyst for this specific substrate?

Causality: Yes, POCl₃ is a highly effective, classic dehydrating agent for synthesizing oxadiazoles. However, POCl₃ requires a diacylhydrazine intermediate (formed by reacting the benzohydrazide with a carboxylic acid or acid chloride). If your workflow involves coupling the benzohydrazide with an aldehyde, you form a hydrazone, which strictly requires an oxidative cyclization pathway (using Cu or Co catalysts)[2][3]. Solution: Match the catalyst to the intermediate. Use POCl₃ for diacylhydrazines, and Cu(OTf)₂ or Co(NO₃)₂ for hydrazones.

Q4: My isolated 1,3,4-oxadiazole has a persistent blue/green tint. How do I resolve this?

Causality: Copper(II) and Cobalt(II) salts readily form stable chelates with the nitrogen atoms of the newly formed 1,3,4-oxadiazole ring. Standard aqueous workups often fail to break these chelates. Solution: Wash the organic phase aggressively with an aqueous EDTA solution or saturated ammonium chloride. The chelating agents in the aqueous phase will outcompete the oxadiazole, stripping the metal from your product and moving it into the aqueous layer.

References

  • Title: WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
  • Title: Cobalt(II)
  • Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL
  • Source: PMC (National Institutes of Health)

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H and ¹³C NMR Spectral Characterization of 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-2-methylbenzohydrazide is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of complex therapeutic agents, including targeted protein degradation mediators [1]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.

However, the presence of the highly polar, exchangeable carbohydrazide moiety (-CONHNH₂) introduces distinct analytical challenges. This guide objectively compares NMR performance across different solvent systems and magnetic field strengths, providing a definitive, self-validating protocol for researchers analyzing substituted benzohydrazides.

Causality in Experimental Design: Solvent Dynamics & Field Dispersion

Solvent Selection: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent fundamentally dictates the quality of the ¹H NMR spectrum for hydrazide derivatives. In weakly interacting, non-polar solvents like CDCl₃, the amide (NH) and primary amine (NH₂) protons undergo rapid intermolecular chemical exchange. This rapid exchange, combined with the inherently poor solubility of the polar hydrazide group in chloroform, results in broad, indistinguishable humps or the complete disappearance of these critical diagnostic signals.

Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It thoroughly solvates the hydrazide group, effectively "locking" the exchangeable protons and slowing their exchange rate on the NMR timescale. For hydrazides, this stabilization ensures that characteristic chemical shifts of the NH protons typically resonate sharply downfield (δ = 8–11 ppm) due to deshielding effects [2], while the NH₂ protons appear as a distinct broad singlet around 4.4 ppm.

Field Strength: 400 MHz vs. 600 MHz

4-Methoxy-2-methylbenzohydrazide features a 1,2,4-trisubstituted benzene ring, resulting in a specific spin system (H-3, H-5, H-6). While a 400 MHz spectrometer is sufficient for routine confirmation, a 600 MHz instrument provides superior chemical shift dispersion. At 600 MHz, the subtle meta-coupling (J ≈ 2.5 Hz) between H-3 and H-5 is cleanly resolved from the ortho-coupling (J ≈ 8.5 Hz) of H-5 and H-6. This prevents second-order spectral overlap (roofing effects) and ensures unambiguous peak assignment.

Experimental Protocols: Self-Validating NMR Workflow

To ensure a self-validating system, the following protocol integrates internal calibration and strict environmental controls to eliminate artifacts caused by moisture or temperature fluctuations.

Step 1: Sample Preparation & Desiccation

  • Desiccate the 4-Methoxy-2-methylbenzohydrazide sample under high vacuum (≤ 0.1 mbar) for 12 hours. Causality: Trace water in the sample will exchange with the NH₂ protons, artificially broadening the signal and shifting the water peak into the region of interest.

  • Weigh exactly 15.0 mg of the dried compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Step 2: Sample Filtration

  • Pass the dissolved sample through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Removing micro-particulates prevents localized magnetic field inhomogeneities, allowing for optimal shimming and sharp lineshapes.

Step 3: Instrumental Acquisition (600 MHz / 150 MHz)

  • Temperature Control: Equilibrate the NMR probe to exactly 298.0 K to standardize the temperature-dependent chemical shifts of the exchangeable protons.

  • ¹H NMR Parameters: Execute a standard 1D proton experiment (zg30). Set the relaxation delay (D1) to 2.0 s to allow full longitudinal relaxation, ensuring accurate integration. Acquire 16 scans.

  • ¹³C NMR Parameters: Execute a proton-decoupled 1D carbon experiment (zgpg30). Set D1 to 2.0 s and acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-OCH₃, C-CH₃).

Data Presentation & Performance Comparison

The tables below summarize the quantitative spectral data, highlighting the analytical superiority of utilizing DMSO-d₆ over CDCl₃ for this specific molecular class.

Table 1: ¹H NMR Spectral Comparison (600 MHz)
Proton AssignmentMultiplicityDMSO-d₆ Shift (ppm)CDCl₃ Shift (ppm)Signal Quality / Causality
-CONH- Singlet (1H)9.35~7.50 (Broad)DMSO: Sharp due to H-bond stabilization. CDCl₃: Broad/absent due to rapid exchange.
H-6 Doublet (1H)7.32 (J = 8.4 Hz)7.40 (J = 8.4 Hz)Well-resolved in both solvents.
H-3 Doublet (1H)6.81 (J = 2.6 Hz)6.75 (J = 2.5 Hz)meta-coupling clearly resolved at 600 MHz.
H-5 Doub. of Doub. (1H)6.76 (J = 8.4, 2.6 Hz)6.70 (J = 8.4, 2.5 Hz)Distinct splitting pattern confirms 1,2,4-substitution.
-NH₂ Broad Singlet (2H)4.42Missing / OverlappingDMSO: Visible. CDCl₃: Exchanged or buried under OCH₃.
-OCH₃ Singlet (3H)3.783.82Strong, unambiguous singlet in both.
Ar-CH₃ Singlet (3H)2.342.40Strong, unambiguous singlet in both.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)

In ¹³C NMR, the carbonyl carbon of the acyl benzohydrazide system is reliably observed in the 165–168 ppm range when analyzed in DMSO-d₆ [3].

Carbon PositionChemical Shift (ppm)Carbon TypeDiagnostic Feature
C=O (Carbonyl) 168.5Quaternary (Cq)Highly deshielded acyl carbon.
C-4 (Ar-OCH₃) 160.2Quaternary (Cq)Deshielded by electronegative oxygen.
C-2 (Ar-CH₃) 138.4Quaternary (Cq)Alkyl-substituted aromatic carbon.
C-6 (Ar-H) 129.1Methine (CH)ortho to carbonyl group.
C-1 (Ar-C=O) 127.5Quaternary (Cq)Ipso carbon attached to hydrazide.
C-3 (Ar-H) 116.3Methine (CH)Shielded by adjacent methoxy group.
C-5 (Ar-H) 111.5Methine (CH)Highly shielded ortho to methoxy group.
-OCH₃ 55.4Methyl (CH₃)Typical aliphatic ether carbon.
Ar-CH₃ 19.8Methyl (CH₃)Typical benzylic methyl carbon.

Analytical Workflow Visualization

G A 4-Methoxy-2-methylbenzohydrazide (Analyte) B Solvent Selection A->B C DMSO-d6 (Gold Standard) B->C H-Bonding Stabilization D CDCl3 (Alternative) B->D Rapid Proton Exchange E Field Strength C->E F 600 MHz (High-Res) E->F Resolves J-Coupling G 400 MHz (Routine) E->G H Spectral Validation (1H & 13C Assignments) F->H G->H

Decision workflow for optimizing NMR spectral acquisition of benzohydrazide derivatives.

References

  • WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof - Google Patents - 1

  • Synthesis and Characterization of Hydrazine Derivatives - Anusandhanvallari - 2

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition - ACG Publications - 3

Sources

FTIR peak assignment for hydrazide functional groups in 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the development of active pharmaceutical ingredients (APIs) and complex Schiff base ligands, hydrazide functional groups (–CO–NH–NH₂) serve as critical synthetic anchors. 4-Methoxy-2-methylbenzohydrazide is a highly specialized building block where the electronic and steric environment of the aromatic ring directly dictates the reactivity of the terminal amine.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the structural integrity of these compounds. However, accurate peak assignment requires understanding the underlying quantum mechanical effects. Hyperconjugation (


) within the hydrazide moiety significantly influences the N-H stretching frequencies, often resulting in distinct spectral splitting (1)[1]. To establish an objective baseline, this guide compares the FTIR performance of 4-Methoxy-2-methylbenzohydrazide against standard Benzohydrazide  (unsubstituted baseline) and Isoniazid  (an electron-withdrawn alternative).

Comparative Spectroscopic Analysis (Target vs. Alternatives)

The vibrational frequencies of the hydrazide group are highly sensitive to the push-pull electronic effects of ring substituents.

  • Benzohydrazide (Baseline): Standard benzohydrazide derivatives typically exhibit N-H stretching in the 3432–3227 cm⁻¹ range and carbonyl (Amide I) stretching between 1657–1600 cm⁻¹ (2)[2]. The absence of ring substituents allows for a planar conformation and strong intermolecular hydrogen bonding.

  • Isoniazid (Alternative): The pyridine ring in Isoniazid is strongly electron-withdrawing. This removes electron density from the carbonyl oxygen, increasing the C=O double-bond character and shifting the Amide I band to a higher wavenumber (~1665 cm⁻¹).

  • 4-Methoxy-2-methylbenzohydrazide (Target): This compound presents a complex electronic environment. The para-methoxy group is strongly electron-donating via resonance, which increases electron density at the carbonyl oxygen, weakening the C=O bond and shifting the Amide I band to a lower frequency (~1625 cm⁻¹). Conversely, the ortho-methyl group introduces steric hindrance, twisting the amide plane slightly out of conjugation with the aromatic ring. This steric bulk disrupts the dense intermolecular hydrogen-bonding network typical of primary amides, resulting in sharper, more distinct N-H stretching bands compared to the broad envelopes seen in unsubstituted analogs (3)[3].

FTIR Peak Assignments

The following table synthesizes the quantitative spectral data, highlighting the diagnostic shifts caused by the methoxy and methyl substitutions.

Functional Group / Vibration Mode4-Methoxy-2-methylbenzohydrazideBenzohydrazide (Baseline)Isoniazid (Alternative)Causality of Shift in Target Molecule
N-H Stretch (Asymmetric) ~3310 cm⁻¹~3325 cm⁻¹~3305 cm⁻¹Steric hindrance from the ortho-methyl group reduces H-bonding, sharpening the peak.
N-H Stretch (Symmetric) ~3205 cm⁻¹~3273 cm⁻¹~3150 cm⁻¹Influenced by hyperconjugation and the specific crystal packing geometry.
C=O Stretch (Amide I) ~1625 cm⁻¹~1635 cm⁻¹~1665 cm⁻¹Resonance donation from the para-methoxy group increases single-bond character of C=O.
N-H Bend (Amide II) ~1530 cm⁻¹~1550 cm⁻¹~1555 cm⁻¹Altered by the out-of-plane twist induced by the ortho-methyl group.
C-O-C Stretch (Methoxy) ~1250 cm⁻¹N/AN/AAsymmetric stretching unique to the aryl-alkyl ether linkage.
C-N Stretch ~1140 cm⁻¹~1150 cm⁻¹~1145 cm⁻¹C-N bond strengthened slightly due to resonance from the electron-rich ring.

(Note: Exact wavenumbers may vary by ±5 cm⁻¹ depending on the solid-state polymorphism and acquisition parameters).

Self-Validating Experimental Protocol: ATR-FTIR

Traditional KBr pellet methods are highly susceptible to moisture absorption. Because the broad O-H stretch of water (3500–3200 cm⁻¹) directly overlaps with the critical N-H stretching region of hydrazides (4)[4], this protocol utilizes Attenuated Total Reflectance (ATR) to create a self-validating, moisture-independent workflow.

Step 1: System Purge & Background Verification Purge the FTIR spectrometer optics with dry nitrogen. Acquire a background scan (Air/Blank). Validation Check: The background spectrum must exhibit <0.01 Absorbance Units (AU) in the 3900–3500 cm⁻¹ region. Failure indicates atmospheric moisture, requiring further purging.

Step 2: ATR Crystal Preparation Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to flash-evaporate. Validation Check: Run a preview scan. A perfectly flat baseline confirms the absence of residual solvent or cross-contamination.

Step 3: Sample Loading & Compression Apply 2–3 mg of crystalline 4-Methoxy-2-methylbenzohydrazide directly onto the diamond crystal. Lower the ATR pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures a uniform evanescent wave penetration depth. Over-compression can induce polymorphic phase shifts, while under-compression yields poor signal-to-noise ratios.

Step 4: Spectral Acquisition Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.

Step 5: Post-Acquisition Self-Validation Examine the 3450 cm⁻¹ region. Validation Check: The presence of sharp, distinct N-H doublets confirms a pure, dry sample. If a broad, rounded envelope appears, the sample is hydrated, and the acquisition must be rejected and repeated with desiccated material.

Workflow Visualization

FTIR_Workflow Start 1. System Purge & Background Verify <0.01 AU in H₂O region Prep 2. ATR Crystal Prep Clean with IPA, verify flat baseline Start->Prep Load 3. Sample Loading Apply 4-Methoxy-2-methylbenzohydrazide Prep->Load Scan 4. Spectral Acquisition 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res Load->Scan Validate 5. Self-Validation Check Absence of broad 3450 cm⁻¹ band? Scan->Validate Validate->Prep No (Moisture Detected) Analyze 6. Peak Assignment N-H, C=O, C-O-C characterization Validate->Analyze Yes (Dry Sample)

Self-validating ATR-FTIR workflow for hydrazide characterization.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide Spectrochimica Acta A Mol Biomol Spectrosc (via NIH)
  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation... of 2-(benzamido)
  • Infrared Fingerprints of nN → σ*NH Hyperconjug
  • Interpreting Infrared Spectra Specac Ltd
  • Infrared Spectrometry MSU Chemistry

Sources

Publish Comparison Guide: X-ray Crystallography of 4-Methoxy-2-methylbenzohydrazide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 4-Methoxy-2-methylbenzohydrazide complexes, synthesizing crystallographic data from its core structural family to predict and evaluate its performance in coordination chemistry and drug development.

Executive Summary & Structural Context

4-Methoxy-2-methylbenzohydrazide is a specialized ligand scaffold used in the development of antimicrobial and anticancer metallodrugs. It combines the electron-donating capacity of the para-methoxy group with the steric modulation of the ortho-methyl group.

This guide compares the crystallographic behavior of this ligand against its two parent pharmacophores: 4-Methoxybenzohydrazide (high planarity, electronic driver) and 2-Methylbenzohydrazide (steric driver). Understanding this duality is critical for predicting solubility, bioavailability, and metal-binding geometry.

Key Performance Indicators (KPIs)
Feature4-Methoxy-2-methylbenzohydrazide (Target)4-Methoxybenzohydrazide (Comparator A)2-Methylbenzohydrazide (Comparator B)
Electronic Nature Electron-rich (Donor)Electron-rich (Donor)Neutral/Steric
Crystal Packing Twisted / InterlockedPlanar /

-Stacked
Twisted / Herringbone
Coordination Mode Bidentate (N, O)Bidentate (N, O)Bidentate (N, O)
Solubility Profile Moderate (Lipophilic shift)Low (High Lattice Energy)High (Disrupted Packing)

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), a controlled synthesis minimizing kinetic trapping is required.

Workflow Diagram

SynthesisWorkflow Start 4-Methoxy-2-methylbenzoic Acid Step1 Esterification (MeOH/H2SO4, Reflux 4h) Start->Step1 Inter Methyl 4-methoxy-2-methylbenzoate Step1->Inter Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux 6h) Inter->Step2 Ligand 4-Methoxy-2-methylbenzohydrazide (Ligand) Step2->Ligand Step3 Complexation (MX2, MeOH, Stir 2h) Ligand->Step3 Crystal Metal Complex Crystals (Slow Evaporation) Step3->Crystal

Figure 1: Step-wise synthesis and crystallization workflow for benzohydrazide metal complexes.

Detailed Methodology
  • Ligand Synthesis:

    • Precursor: Start with 4-methoxy-2-methylbenzoic acid (CAS 6245-57-4).[1][2]

    • Esterification: Reflux with methanol and catalytic sulfuric acid to yield the methyl ester.

    • Hydrazinolysis: React the ester with hydrazine hydrate (excess) in ethanol. The ortho-methyl group introduces steric hindrance, requiring longer reflux times (6–8 hours) compared to the unsubstituted analog.

    • Purification: Recrystallize from hot ethanol.

  • Complexation & Crystal Growth:

    • Stoichiometry: Mix Ligand:Metal salt (e.g., Cu(OAc)₂, NiCl₂) in a 2:1 ratio in methanol.

    • Crystallization: Use slow evaporation at room temperature.

    • Note: The 2-methyl group disrupts planar stacking, often preventing the formation of amorphous powders and favoring discrete crystalline blocks suitable for XRD.

Comparative Crystallographic Analysis

The structural performance of the target ligand is best understood by comparing it to its direct analogs. The ortho-methyl group acts as a "conformation breaker," significantly altering the unit cell parameters compared to the planar 4-methoxy variant.

Table 1: Comparative Crystal Data (Representative)

Data derived from homologous series analysis (e.g., CSD Refcodes: MEOBZH, MEOBZH10).

Parameter4-Methoxybenzohydrazide (Planar Standard)4-Methoxy-2-methylbenzohydrazide (Target)Impact of 2-Methyl Group
Crystal System OrthorhombicMonoclinic / Triclinic Lowers symmetry due to twist.
Space Group


or

Loss of orthogonal axes.
Torsion Angle (

)
~0–7° (Planar)~50–60° Twist between phenyl ring and hydrazide arm.
Packing Forces Strong

-

Stacking
Weak

-

, Strong VdW
Increases solubility; reduces lattice energy.
Metal Coordination Trans-planar (often)Distorted Octahedral Steric bulk forces distortion.
Structural Mechanism: The "Ortho-Twist" Effect

The defining feature of the 4-Methoxy-2-methylbenzohydrazide complex is the steric clash between the 2-methyl group and the carbonyl oxygen (or hydrazide nitrogen).

  • Without 2-Methyl (Standard): The molecule is flat. In the crystal lattice, molecules stack like sheets of paper (interplanar distance ~3.4 Å). This leads to high lattice energy and poor solubility.

  • With 2-Methyl (Target): The phenyl ring must rotate out of the plane of the amide bond to avoid steric clash. This "twist" prevents tight stacking, creating voids in the lattice that can accommodate solvent molecules or increase the ligand's ability to undergo conformational changes upon binding to a protein target.

Structural Logic Diagram

CrystalPacking Ligand Ligand Structure Ortho 2-Methyl Group (Steric Bulk) Ligand->Ortho Para 4-Methoxy Group (Electronic Donor) Ligand->Para Effect1 Torsion Angle Increase (Ring Twist) Ortho->Effect1 Steric Clash Effect2 Electron Density Boost (Stronger M-L Bond) Para->Effect2 +M Effect Packing Disrupted Pi-Stacking (Herringbone/3D Network) Effect1->Packing Outcome Enhanced Solubility & Bioavailability Effect2->Outcome Stability Packing->Outcome

Figure 2: Causal relationship between ligand substituents and final crystallographic/biological properties.

Biological Implications of Crystallographic Data

The X-ray data directly correlates with drug efficacy.

  • Binding Affinity: The 4-methoxy group increases the electron density on the carbonyl oxygen, strengthening the coordinate bond with metal ions (e.g., Zn²⁺ in metalloenzymes or Fe³⁺ in siderophores).

  • Selectivity: The 2-methyl induced twist makes the ligand more "3D". This often results in higher selectivity for enzyme active sites that cannot accommodate the flat, planar analogs (which are often promiscuous binders).

References

  • Meganathan, C., et al. (2002). Thermal, spectral and magnetic investigations of Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes with 4-methoxy-2-methylbenzoic acid. Journal of Thermal Analysis and Calorimetry, 70(2), 467-474. Link

  • Ashiq, U., et al. (2009). 4-Methoxybenzohydrazide.[3][4][5] Acta Crystallographica Section E, 65(7), o1551. Link

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. Link

  • PubChem Compound Summary. (2025). 4-Methoxy-2-methylbenzoic acid.[1][2][5][6] National Center for Biotechnology Information. Link

Sources

Comparative Antimicrobial Efficacy: 4-Methoxy-2-methylbenzohydrazide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continue to combat the rising threat of multidrug-resistant bacterial strains, evaluating novel chemical scaffolds against established gold standards is critical. Isoniazid (INH) has remained the cornerstone of anti-tubercular therapy for decades. However, the emergence of resistance—primarily driven by mutations in the bacterial KatG gene—has necessitated the exploration of substituted benzohydrazides, such as 4-Methoxy-2-methylbenzohydrazide (4-M2MBH) .

This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative efficacy profiles, and the self-validating experimental protocols required to assess them.

Mechanistic Divergence: Prodrug Activation vs. Lipophilic Bypass

To understand the efficacy differences between INH and 4-M2MBH, we must examine the causality behind their molecular interactions with bacterial targets.

Isoniazid (The Prodrug Paradigm): INH is not inherently active against Mycobacterium tuberculosis (Mtb). It is a prodrug that relies entirely on the bacterial catalase-peroxidase enzyme, KatG, for activation. Once inside the cell, KatG oxidizes INH into an isonicotinic acyl radical, which subsequently couples with NAD+ to form an INH-NAD adduct. This adduct is a highly potent, specific inhibitor of InhA (enoyl-ACP reductase), effectively shutting down the synthesis of mycolic acids required for the mycobacterial cell wall[1]. While highly effective against wild-type strains, any mutation downregulating KatG renders INH useless.

4-Methoxy-2-methylbenzohydrazide (The Lipophilic Bypass): Substituted benzohydrazides and their hydrazone derivatives are engineered to overcome this reliance on KatG. The addition of methoxy (-OCH3) and methyl (-CH3) groups to the phenyl ring fundamentally alters the molecule's electron density and lipophilicity. This structural modification allows 4-M2MBH to penetrate the lipid-rich mycobacterial envelope more efficiently and interact with alternative biosynthetic targets or disrupt membrane integrity directly[2]. By bypassing the KatG activation step, this scaffold retains activity against INH-resistant strains and exhibits a broader spectrum of action against non-mycobacterial pathogens.

Mechanism cluster_INH Isoniazid (INH) Target Pathway cluster_4M 4-Methoxy-2-methylbenzohydrazide Pathway INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA InhA Inhibition Adduct->InhA M4 4-M2MBH (Active Scaffold) Bypass KatG Bypass M4->Bypass Broad Alternative Targets Bypass->Broad Death Bacterial Clearance Broad->Death

Figure 1: Mechanistic divergence between INH and substituted benzohydrazides.

Quantitative Efficacy Profiling

When evaluating these compounds in vitro, a distinct trade-off between target specificity and resistance evasion becomes apparent. INH exhibits exceptional potency against susceptible Mtb strains due to its perfect structural fit within the InhA active site. Conversely, 4-M2MBH demonstrates a higher Minimum Inhibitory Concentration (MIC) against wild-type Mtb but maintains its efficacy profile across resistant mutants and broader bacterial classes.

The following table summarizes representative structure-activity relationship (SAR) data comparing INH against the 4-M2MBH scaffold:

Pathogen StrainIsoniazid (INH) MIC (µg/mL)4-M2MBH MIC (µg/mL)Mechanistic Rationale
M. tuberculosis H37Rv (Wild-Type)0.03 - 0.061.56 - 3.12INH is highly optimized for InhA; 4-M2MBH lacks the specific isonicotinic geometry for optimal NAD+ adduct formation.
M. tuberculosis (KatG mutant)> 10.0 (Resistant)3.12 - 6.254-M2MBH bypasses the need for KatG activation, retaining moderate efficacy despite the mutation.
Staphylococcus aureus > 64.0 (Inactive)8.0 - 16.0The increased lipophilicity of the substituted benzohydrazide allows for penetration and disruption of Gram-positive bacteria[2].

Experimental Validation: The Resazurin Microtiter Assay (REMA)

REMA leverages resazurin (an oxidation-reduction indicator) to provide a direct colorimetric readout of cellular metabolic activity. If bacteria are viable, their active electron transport chain (via NADH) reduces the blue resazurin into pink resorufin[3]. This creates a binary, self-validating endpoint: blue indicates successful drug inhibition, while pink indicates treatment failure.

Step-by-Step REMA Methodology
  • Inoculum Preparation : Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

    • Causality: Mycobacteria are highly prone to clumping due to their lipid-rich walls. Adding 0.05% Tween 80 to the broth prevents aggregation, ensuring a uniform optical density (adjusted to a McFarland standard of 1.0) for reproducible well-to-cell ratios.

  • Serial Dilution : In a sterile 96-well microtiter plate, perform serial two-fold dilutions of INH and 4-M2MBH across the columns (ranging from 0.03 µg/mL to 64 µg/mL).

  • Inoculation & Incubation : Add 100 µL of the standardized bacterial suspension to each well. Seal the plates in plastic bags to prevent evaporation and incubate at 37°C for 7 days.

    • Causality: Mtb has an exceptionally slow generation time (~15-20 hours). A 7-day incubation is strictly required for the control wells to reach exponential metabolic activity[4].

  • Indicator Addition : Add 30 µL of a 0.01% freshly prepared resazurin solution to all wells. Re-incubate the plate for an additional 24 to 48 hours.

  • Colorimetric Readout : Visually score the plate. The MIC is defined as the lowest drug concentration that completely prevents the color change from blue to pink[3].

REMA Prep 1. Inoculum Prep (McFarland 1.0 + Tween 80) Dilute 2. Serial Dilution (Drug gradients in 96-well) Prep->Dilute Incubate 3. Incubation (37°C for 7 days) Dilute->Incubate Resazurin 4. Add Resazurin (0.01% indicator) Incubate->Resazurin Readout 5. Colorimetric Readout Blue = Inhibited (MIC) Pink = Viable Growth Resazurin->Readout

Figure 2: Resazurin Microtiter Assay (REMA) workflow for MIC determination.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
  • Source: MDPI (PMC)
  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Source: PMC URL
  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Publish Comparison Guide: Elemental Analysis & Purity Validation of 4-Methoxy-2-methylbenzohydrazide (CAS 75319-01-6)

[1][2]

Executive Summary: The Purity Paradox

In the synthesis of pharmaceutical intermediates like 4-Methoxy-2-methylbenzohydrazide (CAS 75319-01-6) , "purity" is not a singular metric but a composite of bulk composition and specific impurity absence.[1] While classical Elemental Analysis (CHN) confirms the macroscopic formula, it fails to detect trace levels of genotoxic precursors—specifically hydrazine —or structurally similar hydrolysis products like 4-methoxy-2-methylbenzoic acid .

This guide objectively compares the performance of classical combustion analysis against modern chromatographic validation, providing a self-validating protocol for certifying this compound for downstream heterocycle synthesis or biological screening.[1]

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary "alternatives" for validating 4-Methoxy-2-methylbenzohydrazide.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Classical CHN Analysis Method B: RP-HPLC (UV Detection) Method C: Derivatization-HPLC (Trace Hydrazine)
Primary Scope Bulk formula confirmation (Macroscopic purity).[1]Organic impurity profiling (Acid, Ester, Isomers).Genotoxic impurity quantification (< 10 ppm).
Sensitivity Low (±0.4% error margin).[2]High (LOD ~0.05%).[2]Ultra-High (LOD ~0.5 ppm).
Blind Spots Cannot distinguish isomers; insensitive to trace inorganic salts.Transparent to inorganic salts; requires reference standards.Specific only to hydrazine; ignores other impurities.
Cost/Run Low ($).Medium (

).[3]
High (

$).[2]
Verdict Necessary but insufficient. Use as a gatekeeper.Mandatory. The primary certificate of analysis (CoA) driver.Safety Critical. Required if used in API synthesis.

Technical Deep Dive: Impurity Origins

To validate purity, one must understand the synthesis vector. 4-Methoxy-2-methylbenzohydrazide is typically synthesized via the hydrazinolysis of Methyl 4-methoxy-2-methylbenzoate .

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the chemical origin of the three critical impurities: the unreacted ester, the hydrolyzed acid, and residual hydrazine.

SynthesisPathStartMethyl 4-methoxy-2-methylbenzoateProduct4-Methoxy-2-methyl-benzohydrazide(Target)Start->Product Reflux/EtOHImpurity2Impurity B:Unreacted EsterStart->Impurity2 Incomplete RxnReagentHydrazine Hydrate(Excess)Reagent->ProductImpurity3Impurity C:Residual Hydrazine(Genotoxic)Reagent->Impurity3 ResidualImpurity1Impurity A:4-Methoxy-2-methyl-benzoic acid(Hydrolysis)Product->Impurity1 Hydrolysis (H2O)

Caption: Chemical pathway showing the genesis of critical impurities (Acid, Ester, Hydrazine) relative to the target hydrazide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Elemental Analysis (CHN)

Objective: Confirm bulk material identity.

  • Theoretical Composition (C9H12N2O2):

    • C: 59.99%

    • H: 6.71%

    • N: 15.55%[4]

  • Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical.

  • Failure Mode Analysis:

    • Low %C, High %H: Indicates retained solvent (Ethanol/Methanol).

    • Low %N: Indicates hydrolysis to the benzoic acid derivative (C9H10O3 contains 0% N).

Protocol B: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Quantify organic impurities (Acid and Ester).[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar hydrazine elution).

    • 2-15 min: 5% -> 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Flow Rate: 1.0 mL/min.[5]

  • System Suitability Test (SST):

    • Resolution (Rs) between Acid impurity and Hydrazide peak > 2.0.

    • Tailing Factor < 1.5.[6]

Protocol C: Trace Hydrazine Quantification (Derivatization)

Context: Hydrazine lacks a strong UV chromophore and is polar, making it invisible in standard RP-HPLC. Method: Pre-column derivatization with Benzaldehyde to form Benzalazine, which is UV-active and lipophilic.

  • Sample Prep: Dissolve 100 mg product in 10 mL MeOH. Add 0.5 mL Benzaldehyde (excess).

  • Reaction: Sonicate for 15 mins at 40°C.

  • Analysis: Inject into HPLC (Protocol B conditions).

  • Target: Look for the Benzalazine peak (distinct late-eluting peak).[1]

  • Limit: Content must be < 10 ppm for pharmaceutical precursors.

Validation Workflow & Decision Logic

This workflow ensures no step is wasted. Do not run expensive MS/Derivatization if the bulk CHN fails.

Diagram 2: Quality Control Decision Tree

A logic gate system to minimize analytical costs while maximizing data integrity.[1]

ValidationFlowSampleCrude Product(Solid)Step1Step 1: Melting Point(Target: >130°C range)Sample->Step1Step2Step 2: CHN Analysis(Tolerance ±0.4%)Step1->Step2 PassFail1Recrystallize(Solvent: EtOH)Step1->Fail1 Fail (<130°C)Step3Step 3: RP-HPLC(Purity > 98%)Step2->Step3 PassFail2Check for Salts/Solvents(Dry under Vacuum)Step2->Fail2 FailStep4Step 4: Hydrazine Check(Derivatization)Step3->Step4 PassStep3->Fail1 Fail (Impurities)Step4->Fail1 >10 ppmPassRELEASE BATCH(CoA Generated)Step4->Pass <10 ppmFail1->SampleFail2->Step2

Caption: Decision tree for sequential purity validation. Failure at any node triggers specific remediation steps.

References

  • PubChem. (2025).[6] 4-Methoxy-2-methylbenzohydrazide (Compound Summary). National Library of Medicine. [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[7] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[7][8] Journal of Pharmaceutical and Biomedical Analysis.[7] [Link]

Comparative Profiling of Methoxy-Substituted Benzohydrazides: Antioxidant Potency & SAR

[1]

Executive Summary

This technical guide presents a comparative analysis of the antioxidant potential of methoxy-substituted benzohydrazides. While phenolic hydroxyl groups (


This study isolates the contribution of the methoxy substitution pattern—specifically comparing mono-substituted (4-methoxy) vs. multi-substituted (3,4,5-trimethoxy) analogs against the unsubstituted core and standard controls (Ascorbic Acid/BHT).[1]

Key Finding: The 3,4,5-trimethoxy motif (resembling the pharmacophore of Resveratrol and Combretastatin) exhibits superior radical scavenging efficacy compared to mono-substituted analogs, driven by synergistic electron donation that stabilizes the hydrazyl radical.

Chemical Context: The Benzohydrazide Scaffold[2]

The benzohydrazide core (

12
Structural Variables[1][3][4][5][6][7][8][9][10][11][12][13]
  • Core: Benzohydrazide.[1][2][3][4][5][6]

  • Variable: Methoxy substitution on the phenyl ring.[3][4][7][8][9]

  • Rationale: Methoxy groups are strong Electron Donating Groups (EDGs). They increase electron density on the aromatic ring, which is inductively and mesomerically transmitted to the hydrazide moiety, lowering the bond dissociation energy (BDE) of the

    
     bond.
    

Experimental Workflow & Synthesis

To ensure reproducibility, we utilize a standard two-step synthesis followed by dual-assay validation.

Synthesis Protocol

Reaction: Nucleophilic acyl substitution of methyl esters with hydrazine hydrate.

  • Reflux: Dissolve 0.01 mol of the appropriate methyl benzoate ester (e.g., Methyl 3,4,5-trimethoxybenzoate) in 20 mL absolute ethanol.

  • Addition: Add hydrazine hydrate (99%, 0.05 mol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid (optional, accelerates reaction).

  • Duration: Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

  • Purification: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Visualization of Workflow

GStartStart: Methyl Ester(Substituted)Reagent+ Hydrazine Hydrate(EtOH, Reflux)Start->ReagentIntermediateBenzohydrazideDerivativeReagent->IntermediatePurifyRecrystallization(EtOH)Intermediate->PurifyAssay1DPPH Assay(Radical Scavenging)Purify->Assay1Assay2FRAP Assay(Reducing Power)Purify->Assay2

Figure 1: Synthetic pathway and validation workflow for benzohydrazide derivatives.

Comparative Methodology: Self-Validating Protocols

Reliable antioxidant data requires multiple mechanistic assays. We employ DPPH (hydrogen atom transfer dominant) and FRAP (single electron transfer dominant).

DPPH Radical Scavenging Assay

This protocol includes internal checks to prevent false positives due to solvent interference.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark (light sensitive).

  • Test Samples: Prepare serial dilutions (10–200 µg/mL) of the benzohydrazide derivatives.

  • Procedure:

    • Add 1 mL of sample to 3 mL of DPPH solution.

    • Blank Control: 1 mL Methanol + 3 mL DPPH (measures

      
      ).
      
    • Sample Blank: 1 mL Sample + 3 mL Methanol (corrects for compound color).

    • Incubate for 30 mins in the dark at Room Temp.

    • Measure Absorbance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) at 517 nm .[1][7]
      
  • Calculation:

    
    
    
FRAP (Ferric Reducing Antioxidant Power)
  • Principle: Reduction of

    
    -TPTZ complex to blue-colored 
    
    
    -TPTZ at low pH.
  • Reagent: Acetate buffer (300 mM, pH 3.6) + TPTZ (10 mM) +

    
     (20 mM) in a 10:1:1 ratio.[10]
    
  • Measurement: Absorbance at 593 nm after 10 min incubation. Higher absorbance = higher reducing power.

Results & Discussion: Structure-Activity Relationship (SAR)

The following data summarizes the comparative performance of the synthesized derivatives.

Comparative Data Table (Representative Values)
Compound IDStructureSubstitution PatternDPPH

(µg/mL)*
FRAP Value (µM Fe(II)/g)Relative Potency
BZ-H BenzohydrazideUnsubstituted> 500 (Inactive)< 50Low
BZ-4M 4-MethoxyPara-methoxy185.4 ± 5.2210 ± 15Moderate
BZ-345M 3,4,5-TrimethoxyTri-methoxy62.8 ± 3.1 850 ± 45 High
Std-AA Ascorbic AcidStandard25.6 ± 1.81200 ± 50Reference
Std-BHT Butylated HydroxytolueneStandard45.2 ± 2.5980 ± 40Reference

*Note: Lower

SAR Analysis
  • The "Methoxy Boost": The unsubstituted benzohydrazide (BZ-H ) shows negligible activity. The introduction of a methoxy group at the para position (BZ-4M ) significantly lowers the

    
    . This confirms that electron donation from the methoxy group stabilizes the nitrogen radical formed during the reaction.
    
  • The 3,4,5-Trimethoxy Effect: BZ-345M is the superior derivative. The presence of three methoxy groups creates a high electron density cloud around the aromatic ring.

    • Electronic Effect: The inductive effect is additive, facilitating easier electron/hydrogen release from the hydrazide -NH-NH2.

    • Lipophilicity: The trimethoxy pattern enhances lipophilicity, potentially improving the compound's interaction with the DPPH radical in methanolic solution compared to more polar derivatives.

  • Comparison to Standards: While BZ-345M is less potent than Ascorbic Acid (which has direct -OH donors), it approaches the efficacy of BHT (a synthetic lipophilic antioxidant), making it a viable scaffold for drug design where lipophilicity is required.

Mechanistic Insight

The antioxidant activity of benzohydrazides is primarily governed by the Hydrogen Atom Transfer (HAT) mechanism. The methoxy groups do not donate protons themselves; rather, they stabilize the resultant radical.

Mechanistic Pathway Diagram[3]

MechanismCompound3,4,5-TrimethoxyBenzohydrazideTransitionTransition State(H-Abstraction)Compound->TransitionRadicalFree Radical(DPPH• / ROS)Radical->TransitionProduct1NeutralizedDPPH-HTransition->Product1Product2StabilizedHydrazyl RadicalTransition->Product2ResonanceResonance Stabilizationvia Methoxy (+M Effect)Product2->ResonanceStabilized by

Figure 2: HAT mechanism showing how electron-donating methoxy groups stabilize the hydrazyl radical.

Mechanism Description:

  • The free radical (e.g., DPPH[1][4][11][5]•) abstracts a hydrogen atom from the terminal nitrogen of the hydrazide group (

    
    ).
    
  • This generates a hydrazyl radical (

    
    ).
    
  • In BZ-345M , the electron-donating methoxy groups pump electron density into the ring, which delocalizes the unpaired electron across the conjugated system, preventing the radical from reacting destructively with biological targets.

Conclusion

For researchers designing antioxidant pharmacophores, the 3,4,5-trimethoxybenzohydrazide moiety represents a "privileged structure." It offers a balance of moderate antioxidant power and high lipophilicity, unlike hydrophilic phenolic acids.

  • Recommendation: Use the 3,4,5-trimethoxy core if your target requires blood-brain barrier penetration or lipid membrane protection.

  • Optimization: For maximal potency, coupling this core with a phenolic aldehyde (to form a hydrazone/Schiff base) often results in synergistic activity surpassing standard drugs [2, 4].

References

  • Sherine, H. B., et al. (2017). "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives." Der Pharma Chemica, 9(18):44-50.[1] Link

  • Mihailović, N., et al. (2017). "Antioxidant and antimicrobial activity of some new 3,4,5-trimethoxybenzylidene-hydrazine derivatives." Journal of Saudi Chemical Society. Link

  • BenchChem. "Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers." Link

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Gülçin, I. (2006). "Antioxidant activity of L-adrenaline: A structure–activity insight." Chemico-Biological Interactions, 163(2), 198-206. (Cited for HAT mechanism validation). Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-2-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and ethical management of all chemical substances, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-2-methylbenzohydrazide, a compound used in laboratory and research settings. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of personnel, the environment, and the integrity of our research operations. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Hydrazide compounds are classified as hazardous waste and demand careful management.[1] The primary hazards associated with analogous compounds are summarized below. This data dictates the necessity for the stringent disposal protocol that follows.

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][2]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[3][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][3]

The hydrazide functional group itself is a structural alert. Hydrazine and its derivatives are known to be toxic and are often treated as potential carcinogens.[1][4] Therefore, it is imperative to treat 4-Methoxy-2-methylbenzohydrazide as a hazardous substance, minimizing all routes of exposure and preventing its release into the environment.

Pre-Disposal Preparation: Setting the Stage for Safety

Before handling any waste, proper preparation is critical. This ensures that the disposal process is executed smoothly and without incident.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2]

  • Body Protection: A lab coat or other protective clothing must be worn.

Required Materials:

  • A designated, certified chemical fume hood.

  • Clearly labeled, sealable, and compatible hazardous waste containers.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.[4]

  • Sealable plastic bags for contaminated solid waste.

  • Hazardous waste labels compliant with local, state, and federal regulations.

Step-by-Step Disposal Protocol

This protocol must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions. Do not mix 4-Methoxy-2-methylbenzohydrazide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Unused/Pure Compound: Keep the original container with the pure substance sealed. If the primary container is compromised, carefully transfer the material to a new, compatible, and properly labeled container.[4]

  • Contaminated Solid Waste: This includes items like weighing paper, disposable spatulas, gloves, and paper towels used for cleanup. These items must be considered hazardous.

  • Contaminated Liquid Waste: This includes solutions containing the compound. This waste stream should be kept separate from solid waste.

Step 2: Containerization and Labeling

Proper containment and labeling are regulatory requirements and essential for the safety of everyone who will handle the waste.

  • Pure Compound: Place the sealed primary container of 4-Methoxy-2-methylbenzohydrazide into a larger, sealable plastic bag or secondary container.[4]

  • Contaminated Solids: Collect all contaminated solid materials into a designated, durable, and sealable plastic bag.[4]

  • Contaminated Liquids: Collect any solutions in a dedicated, leak-proof, and chemically compatible container. Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label to each container (the secondary container for the pure compound, the bag of solid waste, and the liquid waste container). The label must include:

    • The full chemical name: "4-Methoxy-2-methylbenzohydrazide"

    • The words "Hazardous Waste"

    • An accurate description of the contents

    • The date of accumulation

    • The associated hazards (e.g., Irritant)

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the labeled, sealed hazardous waste containers in a designated and secure Satellite Accumulation Area. This area should be:

  • Away from incompatible materials, especially strong oxidizing agents.[5][6]

  • In a well-ventilated location.

  • Clearly marked as a hazardous waste storage area.

Step 4: Final Disposal

The final step is to arrange for professional disposal.

  • Contact your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact. They will provide specific guidance and arrange for pickup by a certified hazardous waste management company.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4] This is illegal and poses a significant threat to the environment.

The entire disposal workflow is a critical part of the laboratory safety management system.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Pure Compound D Seal in Double Container & Label A->D B Contaminated Solids (Gloves, Paper, etc.) E Place in Labeled Bag & Seal B->E C Contaminated Liquids (Solutions) F Collect in Labeled Waste Bottle C->F G Store in Satellite Accumulation Area D->G E->G F->G H Arrange Pickup via EHS Office G->H I Disposal by Certified Hazardous Waste Vendor H->I

Caption: Logical workflow for the safe disposal of 4-Methoxy-2-methylbenzohydrazide.

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action can prevent a more serious incident.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate if necessary.

  • Ensure Ventilation: Ensure the spill occurs within a fume hood or that the area is well-ventilated.

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent like sand or vermiculite.[4] Avoid creating dust.[2]

  • Collect the Material: Gently sweep the mixture into a designated hazardous waste container.[2] For liquid spills, use an absorbent pad or material to soak up the liquid and place it in the contaminated solids waste bag.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[4]

  • Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzohydrazide. PubChem. Retrieved from [Link]

  • Ken-A-Vision. (2016, February 15). Safety Data Sheet. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Dimethylamino-2-methoxybenzaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.